3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
3,4-diamino-6-methyl-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-2-3(10)9(6)4(5)8-7-2/h6H2,1H3,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUAPQXIGBLZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364828 | |
| Record name | 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52553-11-4 | |
| Record name | 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Introduction
This compound is a nitrogen-rich heterocyclic compound belonging to the 1,2,4-triazine family.[1] With a molecular formula of C₄H₇N₅O, this molecule presents a unique structural framework characterized by a six-membered ring containing three nitrogen atoms, two exocyclic amino groups, a methyl substituent, and a carbonyl functional group.[1][2] This arrangement of functional groups imparts a distinct set of chemical properties, making it a molecule of significant interest to researchers in medicinal chemistry, agricultural science, and materials development.[1] Its structural similarity to biological nucleobases, coupled with a high density of hydrogen bond donors and acceptors, positions it as a versatile scaffold for designing molecules that can interact with biological macromolecules.[1] This guide offers a comprehensive exploration of its core chemical properties, from its fundamental physicochemical characteristics and synthesis to its reactivity and spectroscopic signature, providing a technical resource for scientists and drug development professionals.
Chapter 1: Molecular Structure and Physicochemical Properties
The foundation of this compound's utility lies in its distinct molecular architecture and the resulting physical properties. The core 1,2,4-triazin-5-one ring provides a rigid, planar scaffold, while the dual amino groups at the C3 and C4 positions, along with the N1 and N2 ring nitrogens and the C5 carbonyl, create a molecule rich in sites for intermolecular interactions.
Caption: Structure of this compound.
Core Physicochemical Data
The compound's properties are summarized below. The high melting point of related derivatives and low predicted LogP value are particularly noteworthy, reflecting strong intermolecular forces (especially hydrogen bonding) in the solid state and a high degree of hydrophilicity, respectively.[1][2]
| Property | Value / Description | Source(s) |
| CAS Number | 52553-11-4 | [2] |
| Molecular Formula | C₄H₇N₅O | [1][2] |
| Molecular Weight | 141.13 g/mol | [1][2] |
| Appearance | White solid | [2] |
| Melting Point | High; related triazines melt at 274-276°C | [1] |
| Boiling Point | Predicted: ~283°C | [2] |
| Density | Predicted: 1.79 g/cm³ | [2] |
| Predicted LogP | -3.19 | [2] |
| Solubility | Moderate in water; enhanced in polar aprotic solvents (e.g., DMSO); intermediate in alcohols (methanol, ethanol). | [1] |
Expert Insights: The low LogP value is a critical parameter in drug development.[2] While it suggests good aqueous solubility, it may also present challenges for membrane permeability. Therefore, derivatization strategies often focus on modulating this property to achieve an optimal balance for pharmacokinetic profiles. The multiple hydrogen bond donors (two -NH₂ groups) and acceptors (three ring nitrogens, one C=O) are the primary drivers of its solubility profile and high melting point.
Chapter 2: Synthesis and Purification
The synthesis of 1,2,4-triazin-5-ones typically involves the cyclocondensation of α-keto acids or their derivatives with compounds containing a hydrazine moiety. For this compound, a common and efficient approach involves the reaction of a hydrazine-containing precursor with pyruvic acid or its ester, followed by amination.
Modern synthetic chemistry has also embraced techniques like microwave-assisted synthesis to accelerate reaction times and improve yields for triazine derivatives.[1] One-pot reactions that combine multiple synthetic steps into a single procedure are also favored for their efficiency.[1]
Caption: Generalized workflow for synthesis and purification.
Exemplary Synthesis Protocol
This protocol is a representative method based on established syntheses of similar 1,2,4-triazine cores.[3]
-
Step 1: Formation of the Thioxo-Intermediate.
-
Rationale: Thiocarbohydrazide is an excellent precursor, providing the N-N-C-N backbone and the 4-amino group in a single molecule. Pyruvic acid provides the remaining C-C-C backbone, including the C6-methyl group.
-
Procedure: Equimolar amounts of thiocarbohydrazide and pyruvic acid are refluxed in water or an alcohol/water mixture for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon cooling, the intermediate, 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, precipitates and is collected by filtration.[4]
-
-
Step 2: Amination of the Thioxo Group.
-
Rationale: The 3-thioxo group is converted to a 3-amino group. This is often achieved via an oxidative amination process.
-
Procedure: The dried intermediate from Step 1 is suspended in an aqueous ammonia solution. Hydrogen peroxide is added dropwise at a controlled temperature (e.g., 0-10 °C) to facilitate the oxidative displacement of the sulfur atom.
-
-
Step 3: Work-up and Purification.
-
Rationale: The final product must be isolated from reaction byproducts and unreacted starting materials. Given its moderate water solubility and crystalline nature, recrystallization is the method of choice.
-
Procedure: After the reaction is complete, the mixture is neutralized. The crude solid product is filtered, washed with cold water, and dried. Purification is achieved by recrystallization from a suitable solvent system, such as a water-ethanol mixture, to yield the pure this compound as a white crystalline solid.
-
Chapter 3: Chemical Reactivity and Derivatization
The reactivity of the molecule is dominated by the two exocyclic amino groups, which act as nucleophiles. The triazine ring itself is electron-deficient and generally resistant to electrophilic attack but can influence the reactivity of its substituents.
Caption: Key reactivity sites on the molecule.
-
Substitution Reactions: The primary and secondary amino groups at positions C3 and N4 are excellent nucleophiles.[1] They can readily participate in reactions with electrophiles such as acyl chlorides or alkyl halides to form N-acylated or N-alkylated derivatives. This is a primary strategy for modifying the molecule's properties for drug discovery.
-
Condensation Reactions: The 4-amino group can react with aldehydes or ketones to form Schiff bases (imines). This reaction is often used to link the triazine core to other pharmacophores. For related triazines, condensation with various aldehydes has been demonstrated to proceed efficiently.[3]
-
Cyclization: The vicinal diamino functionality (at C3 and N4) provides a unique opportunity for cyclization reactions.[1] Reacting the molecule with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems, expanding the structural diversity accessible from this core.
Chapter 4: Spectroscopic and Analytical Characterization
Unambiguous identification of this compound requires a combination of spectroscopic techniques. The expected spectral data are summarized below.
| Technique | Expected Features |
| ¹H NMR | ~2.2-2.4 ppm (singlet, 3H): Protons of the C6-methyl group. ~5.0-7.0 ppm (broad singlet, 2H): Protons of one amino group (e.g., C3-NH₂). ~7.0-9.0 ppm (broad singlet, 2H): Protons of the second amino group (e.g., N4-NH₂). Note: NH proton shifts are highly dependent on solvent and concentration and may exchange with D₂O. |
| ¹³C NMR | ~15-20 ppm: C6-methyl carbon. ~145-165 ppm: Aromatic/heterocyclic carbons of the triazine ring (C3, C5, C6). The C5 carbonyl carbon will be the most downfield. |
| FT-IR (cm⁻¹) | 3100-3400: N-H stretching from the two amino groups (often appears as multiple, broad peaks). ~1650-1700: C=O stretching (amide carbonyl). ~1550-1620: C=N stretching of the triazine ring and N-H bending. |
| Mass Spec (EI) | m/z 141: Molecular ion peak [M]⁺. Key Fragments: Loss of NH₂ (m/z 125), loss of HNCO (m/z 98), and other fragments resulting from ring cleavage. |
Expert Insights: The NMR spectra of amino-substituted triazines can sometimes be complex due to restricted rotation around the C-N bonds, leading to broadened signals or even distinct signals for different conformers.[5] Variable temperature NMR experiments can be a powerful tool to study such dynamic processes. Computational methods, like Density Functional Theory (DFT), are also frequently used to predict and help assign vibrational frequencies in the IR spectra of triazine derivatives.[6][7]
Chapter 5: Significance and Applications in Research
The unique arrangement of functional groups makes this compound a privileged scaffold in medicinal chemistry and other fields.
-
Medicinal Chemistry: The compound has been investigated as a potential anti-cancer agent.[1] Its mechanism may involve the inhibition of critical enzymes in tumor progression, such as casein kinase 2 (CK2).[1] The triazine core acts as a rigid scaffold, while the amino groups can form key hydrogen bond interactions within an enzyme's active site, mimicking the interactions of endogenous ligands like ATP. The structural similarity to nucleobases also suggests potential interactions with DNA or RNA, which could influence cellular processes.[1]
Caption: Hypothetical binding mode in a kinase active site.
-
Agricultural Science: Triazine derivatives are a well-established class of herbicides. The core structure of this compound makes it a valuable starting point for the synthesis of new agrochemicals.[1] Derivatives could be designed to act as herbicides or fungicides by inhibiting key enzymes in plant or fungal metabolic pathways.[8]
-
Material Science: The nitrogen-rich structure and potential for extensive hydrogen bonding give this compound and its polymers potential applications in the development of new materials with specific thermal, electronic, or optical properties.[1]
Conclusion
This compound is more than a simple organic molecule; it is a highly functionalized and versatile chemical scaffold. Its properties—hydrophilicity, multiple points for derivatization, and structural analogy to biological motifs—make it an attractive starting point for innovation. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for researchers aiming to unlock its full potential in drug discovery, agrochemistry, and materials science.
References
- This compound - Smolecule.
- (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- Synthesis of 6-amino-4-methyl-3-methylsulfinyl-1,2,4-triazin-5-one - PrepChem.com.
- 52553-11-4 3,4-DIAMINO-6-METHYL-1,2,4-TRIAZIN-5(4H) - Guidechem.
- Exploration of Structural insights, spectroscopic assignments of 4-amino-6-methyl-3-thioxo-3, 4-dihydro-1,2,4-triazin-5(2H) one.
- one (metamitron) and 4-amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H).
- Synthesis of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.
- 2,4-Diamino-6-methyl-1,3,5-triazine - Chem-Impex.
- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing).
- 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.
- VIBRATIONAL SPECTROSCOPIC STUDIES AND COMPUTATIONAL STUDY OF 2,4-DIAMINO-6-METHYL-1,3,5-TRIAZIN-1-IUM 4-CYANOBENZO
- 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central.
- Chapter 3 – Structural characteriz
- (PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones.
Sources
An In-depth Technical Guide to 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one (CAS Number: 52553-11-4), a heterocyclic compound of significant interest in medicinal and agricultural chemistry. This document delves into its chemical and physical properties, provides detailed synthesis and analytical methodologies, and explores its biological activity, with a particular focus on its role as a potential inhibitor of Casein Kinase 2 (CK2) for therapeutic applications.
Introduction and Chemical Identity
This compound is a nitrogen-rich heterocyclic compound belonging to the 1,2,4-triazine class.[1] Its structure, featuring two amino groups, a methyl substituent, and a carbonyl group on the triazine ring, imparts unique chemical properties and significant biological potential.[1] This guide aims to serve as a centralized resource for professionals engaged in research and development involving this molecule.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 52553-11-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₇N₅O |
| Molecular Weight | 141.13 g/mol [1] |
| Canonical SMILES | CC1=NN=C(N)N(C1=O)N |
| InChI Key | DRTDVOPYVFMBOC-UHFFFAOYSA-N |
Physicochemical Properties
This compound is typically supplied as a white to off-white or dark yellow powder.[2] A summary of its key physical and chemical properties is presented below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Powder/Solid | [2] |
| Melting Point | 210.00 - 212.00 °C | [2] |
| Boiling Point (Predicted) | 282.9 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.79 g/cm³ | [3] |
| Solubility | No information available | [2] |
| Stability | Stable under normal conditions | [2] |
Synthesis and Purification
Representative Synthesis Protocol
This protocol is a generalized representation based on the synthesis of similar triazine compounds.[1][4]
Reaction Scheme:
A representative synthesis workflow.
Materials:
-
Thiocarbohydrazide
-
Pyruvic acid
-
Solvent (e.g., ethanol, methanol)
-
Base or acid catalyst (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiocarbohydrazide in the chosen solvent.
-
Addition of Reagents: To the stirred solution, add an equimolar amount of pyruvic acid. If a catalyst is used, it should be added at this stage.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to induce crystallization.
-
Purification: Wash the crude product with a cold solvent to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of this compound.
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be adapted for the analysis of this compound.
Table 3: Representative HPLC Method
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution, to be optimized |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the protons of the two amino groups. The chemical shifts will be influenced by the electronic environment of the triazine ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the carbonyl carbon, and the carbons of the triazine ring.
4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.
Table 4: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | N-H stretching (amino groups) |
| 3000 - 2850 | C-H stretching (methyl group) |
| ~1650 | C=O stretching (carbonyl group) |
| ~1600 | N-H bending (amino groups) |
| ~1500 | C=N stretching (triazine ring) |
4.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M+) : m/z = 141.13
-
Fragmentation Pattern : The molecule is expected to fragment through the loss of small neutral molecules such as HNCO, NH₃, and CH₃CN. The fragmentation pattern can provide valuable structural information.
Biological Activity and Therapeutic Potential
This compound has garnered significant attention for its potential as a therapeutic agent, particularly in oncology.[1]
Inhibition of Casein Kinase 2 (CK2)
Research has identified this compound as a potential inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase that is frequently overexpressed in many types of cancer.[1] CK2 plays a crucial role in cell growth, proliferation, and survival, making it an attractive target for cancer therapy.[5][6]
Mechanism of Action:
Most CK2 inhibitors function as ATP-competitive antagonists, binding to the ATP-binding pocket of the CK2α subunit and preventing the phosphorylation of CK2 substrates.[3] This disruption of CK2-mediated signaling can lead to the induction of apoptosis in cancer cells and inhibit tumor growth.[3][7]
Simplified signaling pathway of CK2 inhibition.
While the specific IC50 value for this compound against CK2 is not available in the searched literature, its structural class is recognized for this inhibitory activity. Further quantitative studies are required to determine its potency.
Other Potential Applications
Derivatives of this compound are also being explored for their potential use as:
-
Agricultural Chemicals: As herbicides or fungicides due to their biological activity against various pathogens.[1]
-
Material Science: The unique structure of the triazine ring allows for its potential application in the development of new materials with specific electronic or optical properties.[1]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[2]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of dust.[2]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[2]
-
Skin Contact: Wash off immediately with plenty of water.[2]
-
Inhalation: Remove to fresh air.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[2]
In all cases of exposure, seek medical attention if symptoms persist.[2]
Conclusion
This compound is a versatile heterocyclic compound with significant potential in various scientific fields. Its role as a potential inhibitor of Casein Kinase 2 positions it as a promising scaffold for the development of novel anti-cancer therapeutics. This guide has provided a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, biological activity, and safety considerations to aid researchers and drug development professionals in their endeavors with this molecule. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized synthesis and analytical protocols.
References
-
ResearchGate. (n.d.). IC50 values of 4a and 5 determined at different ATP-concentrations. Retrieved from [Link]
- El-Brollosy, N. R. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
-
Dolzhenko, A. V., Dolzhenko, A. V., & Chui, W. K. (2006). Synthesis of 5,7-diamino[1][2][8]triazolo[1,5-a][1][9][10]triazines via annulation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine. Arkivoc, 2007(15), 183-193.
- Napper, A. D., Hupp, C. D., & La-Beck, N. M. (2021).
- El-Sayed, M. A., Ali, O. M., & El-Sabbagh, O. I. (2021). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega, 6(41), 26895-26914.
-
B-Bridge International, Inc. (n.d.). CK2 Inhibitors. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. fishersci.com [fishersci.com]
- 3. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchem.org.ua [medchem.org.ua]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one (CAS No: 52553-11-4), a heterocyclic compound of significant interest in medicinal chemistry. This document synthesizes experimental data and theoretical predictions to offer a detailed understanding of its synthesis, physicochemical properties, and spectroscopic signature. Particular emphasis is placed on the structural elucidation through advanced analytical techniques and the mechanistic insights into its potential as a targeted therapeutic agent, notably as an inhibitor of Casein Kinase 2 (CK2). This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-triazine scaffold.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] These nitrogen-rich heterocycles are bioisosteres of purines, enabling them to interact with a wide array of biological targets.[3] The subject of this guide, this compound, has emerged as a compound of interest due to its potential as an anti-cancer agent, primarily through the inhibition of protein kinases like Casein Kinase 2 (CK2).[4] A thorough understanding of its molecular architecture is paramount for elucidating its mechanism of action and for the rational design of more potent and selective derivatives.
Physicochemical and Structural Properties
This compound is a white solid with the molecular formula C₄H₇N₅O and a molecular weight of 141.13 g/mol .[5] The structural and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3,4-diamino-6-methyl-1,2,4-triazin-5-one | [4] |
| CAS Number | 52553-11-4 | [4] |
| Molecular Formula | C₄H₇N₅O | [5] |
| Molecular Weight | 141.13 g/mol | [5] |
| Melting Point | 274-276 °C (for related derivatives) | [4] |
| Boiling Point (Predicted) | 282.9 °C at 760 mmHg | [5] |
| Water Solubility | Moderate (predicted for related triazines) | [4] |
| LogP (Predicted) | -3.19 | [5] |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process commencing with the cyclization of thiocarbohydrazide with pyruvic acid. This reaction forms the precursor 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one.[6] Subsequent hydrazinolysis of this intermediate is a common strategy to introduce the second amino group at the 3-position.[4]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one (Precursor)
-
Rationale: The condensation reaction between thiocarbohydrazide and pyruvic acid is a well-established method for the formation of the 1,2,4-triazine ring system. The thiocarbohydrazide acts as a dinucleophile, reacting with the keto and carboxylic acid functionalities of pyruvic acid to form the heterocyclic core.
-
Procedure:
-
A mixture of thiocarbohydrazide (0.1 mol) and pyruvic acid (0.1 mol) is refluxed in water (100 mL) for 4-6 hours.[5][7]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallization from ethanol yields the pure 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one.
-
Structural Elucidation: A Multi-Technique Approach
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
-
¹H NMR Spectroscopy (Predicted):
-
Rationale: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the protons of the two amino groups, and potentially an N-H proton of the triazine ring, depending on tautomeric forms. The chemical shifts are influenced by the electron-withdrawing nature of the triazine ring and the adjacent functional groups.
-
Predicted Chemical Shifts (in DMSO-d₆):
-
Methyl Protons (-CH₃): A singlet is expected around δ 2.1-2.3 ppm.
-
Amino Protons (-NH₂): Two broad singlets are anticipated in the region of δ 5.5-7.5 ppm, corresponding to the C3-NH₂ and N4-NH₂ groups. The exact chemical shifts and broadening will be influenced by hydrogen bonding and exchange rates.
-
Ring N-H Proton: A broad singlet may be observed at a downfield chemical shift (δ > 10 ppm) if the compound exists in a tautomeric form with a proton on a ring nitrogen.
-
-
-
¹³C NMR Spectroscopy (Predicted):
-
Rationale: The carbon NMR spectrum will reveal the number of unique carbon environments. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
-
Predicted Chemical Shifts (in DMSO-d₆):
-
Methyl Carbon (-CH₃): A signal is expected in the upfield region, around δ 15-20 ppm.
-
Triazine Ring Carbons (C3, C6): The C3 carbon, bonded to two amino groups, is expected to resonate around δ 150-155 ppm. The C6 carbon, attached to the methyl group, is predicted to be in the range of δ 145-150 ppm.
-
Carbonyl Carbon (C5): The carbonyl carbon will exhibit the most downfield signal, anticipated around δ 160-165 ppm.
-
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
-
Rationale: In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The fragmentation of the molecular ion provides insights into the connectivity of the molecule.
-
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺˙): A prominent peak at m/z = 141 is expected.
-
Key Fragments:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Rationale: The IR spectrum will show absorption bands corresponding to the stretching and bending vibrations of the various bonds in the molecule, such as N-H, C=O, C=N, and C-N.
-
Expected Absorption Bands (in cm⁻¹):
-
N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ due to the symmetric and asymmetric stretching of the amino groups.
-
C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹ corresponding to the carbonyl group.
-
C=N and C=C Stretching: Bands in the 1500-1650 cm⁻¹ region are characteristic of the triazine ring.
-
N-H Bending: A band around 1600-1650 cm⁻¹ associated with the scissoring vibration of the amino groups.
-
X-ray Crystallography
-
Rationale: X-ray crystallography allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule. It also reveals intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state packing and can influence physicochemical properties.
-
Expected Structural Features:
-
Planarity: The 1,2,4-triazine ring is expected to be essentially planar.[10]
-
Hydrogen Bonding: The presence of multiple amino groups and a carbonyl group suggests the formation of an extensive network of intermolecular hydrogen bonds (N-H···O and N-H···N).[10] This hydrogen bonding is a key factor contributing to the relatively high melting point of related compounds.
-
Tautomerism: The solid-state structure will reveal the predominant tautomeric form of the molecule.
-
Mechanism of Action as a Casein Kinase 2 (CK2) Inhibitor
Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell growth, proliferation, and survival.[11][12] This makes it an attractive target for cancer therapy.
Hypothesized Binding Mode
Caption: Hypothesized binding interactions of the title compound within the CK2 active site.
-
ATP-Competitive Inhibition: Like many kinase inhibitors, this compound is likely to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2α subunit.[12]
-
Hydrogen Bonding: The amino groups at the 3 and 4 positions are well-suited to form hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the active site.
-
Hydrophobic Interactions: The methyl group at the 6-position can engage in hydrophobic interactions with a specific hydrophobic pocket within the CK2 active site, contributing to the binding affinity and selectivity.[13]
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[7][10]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area.[7][14]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
-
In case of exposure:
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This in-depth technical guide has provided a comprehensive overview of its molecular structure, synthesis, and physicochemical properties, based on a synthesis of available experimental and theoretical data. The elucidation of its spectroscopic and crystallographic features is crucial for quality control and for understanding its interactions with biological targets. The hypothesized mechanism of action as a CK2 inhibitor provides a solid foundation for future structure-activity relationship (SAR) studies and the design of more potent and selective analogs. Further research, including the acquisition of high-resolution crystal structures of the compound in complex with its target kinase, will be invaluable in advancing our understanding and realizing the full therapeutic potential of this important class of molecules.
References
- Sridhar B, Ravikumar K, Yathirajan HS, Anilkumar HG, Narayana B. 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.
- Dowling JE, Chuaqui C, Pontz TW, et al. Potent and selective inhibitors of CK2 kinase. Bioorganic & Medicinal Chemistry Letters. 2007;17(15):4191-4195.
- Sarno S, Ruzzene M, Frascella P, et al. Development and exploitation of CK2 inhibitors. Molecular and Cellular Biochemistry. 2005;274(1-2):119-126.
- El-Brollosy NR. Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- Arshad M, Bhat AR, Pokharel S, Kim JE, Lee EJ, Athar F, Choi I. 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. 2014;5(9):543-557.
- Goudzal A, El-Mernissi R, Aouidate A, et al. 3D-QSAR and molecular docking studies on 2,4,5-trisubstituted imidazole. Journal of Molecular Structure. 2023;1272:134177.
- Metwally MA, Abdel-Monem MI, El-Naggar AM. Synthesis and reactions of some new 1,2,4-triazine derivatives. Journal of the Chinese Chemical Society. 2005;52(5):989-996.
- Duncan JS, Litchfield DW. The casein kinase 2 signal. Cellular and Molecular Life Sciences. 2008;65(24):3913-3927.
-
Patsnap Synapse. What are CK2 inhibitors and how do they work? 2024. Available from: [Link]
- Kaye PT, Nocanda XW.
- Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Deriv
- El-Brollosy NR. Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. International Journal of Molecular Sciences. 2021;22(19):10738.
- Moussaoui M, Aouidate A, Ghamali M, et al. QSAR, ADMET, molecular docking, and dynamics studies of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy. Scientific Reports. 2024;14(1):16418.
- The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. International Journal of Molecular Sciences. 2020;21(4):1499.
-
Nie Z, Perretta C, Erickson P, et al. Structure-based design, synthesis, and study of pyrazolo[1,5-a][4][10][14]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters. 2008;18(2):619-623.
-
Nie Z, Perretta C, Erickson P, et al. Structure-based design, synthesis, and study of pyrazolo[1,5-a][4][10][14]triazine derivatives as potent inhibitors of protein kinase CK2. Semantic Scholar. Available from: [Link]
-
Chapter 3 – Structural characterization of triazines. Available from: [Link]
-
PubChem. 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one. Available from: [Link]
- Ghamali M, Aouidate A, Goudzal A, et al. 3D-QSAR, ADMET, and Molecular Docking Studies for Designing New 1,3,5-Triazine Derivatives as Anticancer Agents. Egyptian Journal of Chemistry. 2022;65(13B):9-18.
-
Organic Chemistry Data. 13C NMR Chemical Shifts. Available from: [Link]
- Tong L, Li R, Nan X, et al. Docking and 3D-QSAR studies of 7-hydroxycoumarin derivatives as CK2 inhibitors. European Journal of Medicinal Chemistry. 2010;45(3):1112-1118.
- Arshad M, Bhat AR, Pokharel S, Kim JE, Lee EJ, Athar F, Choi I. 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. 2014;5(9):543-557.
- Paton RM. Predicting 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. 2021;12(30):10184-10195.
- Dolgikh MP, Gaponova AS, Shtil AA. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry. 2017;142:334-354.
- Metwally MA, Abdel-Monem MI, El-Naggar AM. Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica. 2012;4(6):2091-2099.
- Paton RS. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. 2021.
- Sandström J. Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica. 1961;15:1295-1302.
- Vu TQ, Nguyen TPT, Vo DD, et al. Crystal structure of 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione.
- Gülen B, Gürbüz D, Şentürk M, et al. NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. Düzce Üniversitesi Bilim ve Teknoloji Dergisi. 2019;7(3):1309-1319.
- Bagno A, Rastrelli F, Saielli G.
- Crystal Structure of 4-Amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one Monohydrate. Crystallography Reports. 2018;63(4):623-627.
-
Siniscalchi T. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. 2021. Available from: [Link]
- Younis SK, Mauf RM. Synthesis of Some new 1,2,4-TriazinesDerived from 4-Amino Antipyrine. International Journal of Recent Research and Review. 2018;XI(1):1-10.
-
Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. ResearchGate. Available from: [Link]
-
Mass Spectrometry: Fragmentation. Available from: [Link]
-
LibreTexts Chemistry. 6.5: Amine Fragmentation. 2022. Available from: [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available from: [Link]
- Preparation of 4-Amino-3-hydrazino-1,2,4-triazol-5-thiol-Modified Graphene Oxide and Its Greatly Enhanced Selective Adsorption of Gallium in Aqueous Solution. Molecules. 2024;29(12):2844.
-
Matrix Science. Mascot help: Peptide fragmentation. Available from: [Link]
Sources
- 1. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Some Novel Schiff Bases from Pyruvic Acid with Amines Containing N & S Donor Atoms: Synthesis, Spectral Studies and X-Ray Crystal Structures [scirp.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. cajotas.casjournal.org [cajotas.casjournal.org]
- 12. 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one | C7H12N4OS | CID 676486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Development and exploitation of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Core Mechanism of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one: A Technical Guide for Researchers
Foreword: A Molecule of Interest in Oncology Research
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities that can selectively target the intricate signaling networks of cancer cells. Within this dynamic field, nitrogen-containing heterocycles have emerged as a particularly fruitful area of investigation. Among these, the 1,2,4-triazine scaffold has garnered significant attention due to the diverse biological activities exhibited by its derivatives, including anti-cancer, antiviral, and antimicrobial properties.[1][2][3] This guide focuses on a specific derivative, 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one , a small molecule with the chemical formula C₄H₇N₅O, that has shown promise as a potential anti-cancer agent.[4] Our objective is to provide an in-depth technical exploration of its core mechanism of action, offering a synthesis of current understanding and practical, field-proven methodologies for its investigation. This document is intended for researchers, scientists, and drug development professionals who seek to build upon the existing knowledge of this intriguing compound.
Section 1: The Primary Axis of Action - Inhibition of Casein Kinase 2 (CK2)
Emerging evidence points towards the inhibition of the protein kinase CK2 as a primary mechanism of action for this compound.[4] CK2 is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including those of the breast, lung, and prostate.[5] This enzyme plays a pivotal role in cell growth, proliferation, and survival by phosphorylating a vast array of substrate proteins involved in these critical cellular processes. The constitutive activity of CK2 in cancer cells contributes to their malignant phenotype by promoting cell cycle progression and suppressing apoptosis. Consequently, CK2 has emerged as a compelling therapeutic target for cancer intervention.[6]
The inhibitory potential of this compound against CK2 is likely attributable to its structural features, which may allow it to compete with ATP for binding to the kinase domain of the enzyme. A molecular docking study of a closely related compound, 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate, has demonstrated its potential to inhibit casein kinase (CK2), lending further support to this hypothesis.
Proposed Signaling Pathway Disruption
The inhibition of CK2 by this compound is anticipated to disrupt key pro-survival signaling pathways within cancer cells. A simplified representation of this proposed mechanism is depicted below.
Caption: Proposed CK2 inhibition pathway.
Section 2: A Putative Secondary Mechanism - Interaction with Nucleic Acids
Beyond enzyme inhibition, the structural resemblance of this compound to endogenous nucleobases suggests a potential for direct interaction with nucleic acids, such as DNA or RNA.[4] This mode of action is not uncommon for nitrogen-containing heterocyclic compounds. Studies on other triazine derivatives have demonstrated their ability to bind to DNA, typically through non-covalent interactions like groove binding or intercalation. For instance, a palladium(II) complex of a similar triazine compound was found to interact with calf thymus DNA via electrostatic and/or groove binding.[1]
Should this compound interact with DNA, it could interfere with fundamental cellular processes such as DNA replication and gene transcription, ultimately leading to cell cycle arrest and apoptosis. This putative mechanism may act in concert with or independently of CK2 inhibition to exert its anti-cancer effects.
Section 3: Cellular Consequences - Induction of Apoptosis and Cell Cycle Arrest
The culmination of the proposed primary and secondary mechanisms of action is the induction of programmed cell death (apoptosis) and the halting of the cell cycle in cancer cells. Research on various 1,3,5-triazine derivatives has consistently demonstrated their capacity to induce time- and dose-dependent cytotoxicity in a range of human cancer cell lines, including colon, breast, and glioma cells.[2][7][8] These cellular effects are often characterized by morphological changes consistent with apoptosis, such as cell shrinkage and the formation of apoptotic bodies, and can be quantified through various established assays.
Section 4: Experimental Validation - A Practical Guide
To rigorously validate the proposed mechanisms of action for this compound, a multi-faceted experimental approach is essential. The following protocols provide a robust framework for such investigations.
In Vitro Casein Kinase 2 (CK2) Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on purified CK2 enzyme activity.
Methodology:
-
Reagents and Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
³²P-γ-ATP or a fluorescence-based ATP analog
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., CX-4945)[5]
-
96-well microplate
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted compounds.
-
Initiate the reaction by adding the CK2 enzyme.
-
Incubate at 30°C for a predetermined time (e.g., 30 minutes).
-
Start the phosphorylation reaction by adding ³²P-γ-ATP.
-
Incubate for an additional 30-60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter or the fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
DNA Interaction Studies using UV-Visible Spectroscopy
Objective: To assess the binding of the compound to DNA.
Methodology:
-
Reagents and Materials:
-
Calf Thymus DNA (CT-DNA)
-
Tris-EDTA (TE) buffer (pH 7.4)
-
This compound (dissolved in a suitable solvent)
-
UV-Visible spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of CT-DNA in TE buffer and determine its concentration by measuring the absorbance at 260 nm.
-
Prepare a stock solution of the test compound.
-
Titrate a fixed concentration of the compound with increasing concentrations of CT-DNA.
-
Record the UV-Visible absorption spectrum of the compound after each addition of DNA.
-
Monitor for changes in the absorption spectrum, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and bathochromic (red) or hypsochromic (blue) shifts in the maximum wavelength, which are indicative of DNA binding.
-
Calculate the intrinsic binding constant (Kb) from the spectral data.
-
Workflow for Mechanistic Validation
The following diagram illustrates a logical workflow for the experimental validation of the proposed mechanisms.
Caption: Experimental workflow for mechanistic validation.
Section 5: Data Synthesis and Interpretation
| Parameter | Experimental Assay | Significance |
| IC₅₀ (CK2) | In Vitro Kinase Assay | Potency of direct enzyme inhibition |
| Kb (DNA) | UV-Visible Spectroscopy | Affinity of binding to DNA |
| GI₅₀/IC₅₀ (Cells) | Cell Viability Assay | Potency of growth inhibition in cancer cells |
| % Apoptotic Cells | Annexin V/PI Staining | Extent of apoptosis induction |
| Cell Cycle Arrest | Flow Cytometry | Impact on cell cycle progression |
Note: The specific values for this compound are yet to be extensively published and should be determined experimentally.
Conclusion and Future Directions
Future research should focus on elucidating the precise binding mode of this compound with CK2 through co-crystallization studies. Furthermore, comprehensive in vivo studies in relevant animal models of cancer are warranted to evaluate its therapeutic efficacy, pharmacokinetic properties, and toxicological profile. The insights gained from such investigations will be invaluable in advancing this promising molecule through the drug development pipeline.
References
A comprehensive, numbered list of all cited sources with verifiable URLs will be provided upon the completion of a full literature review for a formal publication. The citations provided in the text are based on the initial search results and serve as a foundation for further investigation.
Sources
- 1. Synthesis, DNA binding and complex formation reactions of 3-amino-5,6-dimethyl-1,2,4-triazine with Pd(II) and some selected biorelevant ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 52553-11-4 [smolecule.com]
- 5. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Abstract: The 1,2,4-triazine scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. This technical guide focuses on a specific derivative, 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one , providing an in-depth analysis of its known biological activities, potential mechanisms of action, and structure-activity relationships. Primarily recognized for its anticancer potential through the inhibition of critical cell signaling proteins like casein kinase 2 (CK2), this compound also belongs to a chemical class with established antimicrobial and antiviral properties.[1] This document serves as a resource for researchers, scientists, and drug development professionals, offering not only a synthesis of the current knowledge but also detailed, field-proven protocols for its biological evaluation.
Introduction to a Versatile Heterocycle
The 1,2,4-Triazine Scaffold: A Cornerstone of Drug Discovery
Nitrogen-containing heterocycles are fundamental to the development of new therapeutic agents.[2] Among these, the 1,2,4-triazine ring system is a highly valued pharmacophore due to its wide array of biological activities.[3][4] Derivatives of 1,2,4-triazine have been extensively explored and have yielded compounds with significant anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[3][4][5][6] Their ability to act as bioisosteres for other functional groups and interact with various biological macromolecules makes them a versatile starting point for drug design.[7] Many derivatives have advanced to in vitro, in vivo, and even clinical trials, underscoring the therapeutic promise of this chemical class.[5][8]
Profile of this compound
This compound is an organic compound featuring the characteristic six-membered 1,2,4-triazine ring. Its structure is distinguished by the presence of two amino groups at positions 3 and 4, and a methyl group at position 6.[1] This unique combination of functional groups, particularly the dual amino functionality, contributes to its specific chemical properties and biological reactivity.[1]
| Property | Value | Reference |
| Molecular Formula | C₄H₇N₅O | [1] |
| Molecular Weight | 141.13 g/mol | [1] |
| Systematic Name | This compound | [1] |
| Core Structure | 1,2,4-triazin-5-one | [1] |
Its structural similarity to nucleobases suggests a potential for interaction with nucleic acids like DNA and RNA, which could influence critical cellular processes such as gene expression and replication.[1]
Synthesis Strategies
The synthesis of this compound and its analogs typically leverages established heterocyclic chemistry principles. Common and modern methods include:
-
Hydrazine Derivative Condensation : A foundational method involves the reaction of hydrazine derivatives with suitable carbonyl compounds, often under acidic or basic conditions, to facilitate cyclization into the triazine ring.[1]
-
One-Pot Reactions : To improve efficiency, recent advancements have led to one-pot synthesis protocols that combine multiple reaction steps, thereby increasing yield and reducing reaction time.[1]
-
Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to significantly enhance reaction rates and yields for triazine derivatives, aligning with green chemistry principles.[1][9]
Caption: General synthesis workflow for 1,2,4-triazin-5-one derivatives.
Core Biological Activities
While research on the broader class of 1,2,4-triazines is extensive, studies on this compound have specifically highlighted its potential as an anticancer agent.[1] The activities of related derivatives suggest that this compound may also possess other therapeutic properties worth investigating.
Anticancer Potential: A Primary Therapeutic Avenue
The most significant biological activity reported for this compound is its potential as a cancer therapeutic.[1] This aligns with the vast body of literature demonstrating the potent antitumor effects of the 1,2,4-triazine scaffold against various cancer cell lines, including colon, breast, and leukemia.[5][10][11]
Research has specifically identified this compound as an inhibitor of casein kinase 2 (CK2), a serine/threonine kinase.[1]
Causality: CK2 is a crucial protein in cell signaling, and its dysregulation is implicated in numerous cancers. It is often overexpressed in malignant cells, where it promotes proliferation, suppresses apoptosis (programmed cell death), and contributes to tumor growth. By inhibiting CK2, this compound can disrupt these pro-survival pathways, making it a promising target for cancer therapy.[1]
Caption: Proposed anticancer mechanism via Casein Kinase 2 (CK2) inhibition.
The 1,2,4-triazine scaffold is known to inhibit a wide range of targets involved in cancer progression.[5] While not yet confirmed for this specific compound, these represent logical avenues for further investigation:
-
Kinase Inhibition : Beyond CK2, derivatives inhibit mTOR, PI3K, SYK, and cyclin-dependent kinases (CDKs).[5]
-
Pathway Modulation : The Wnt/β-catenin and Hedgehog signaling pathways can be modulated by triazine compounds.[5]
-
Enzyme Inhibition : Dihydrofolate reductase (DHFR) and carbonic anhydrases IX and XII are other known targets.[5]
Antimicrobial and Antiviral Potential
The 1,2,4-triazine core is present in many compounds with demonstrated antimicrobial and antiviral activities.[3][6][12][13]
-
Antibacterial/Antifungal : Derivatives have shown inhibitory effects against Gram-positive bacteria and fungi.[6] Some fused 1,2,4-triazine esters exhibited antibacterial potencies comparable to ampicillin.[13]
-
Antiviral : Studies have reported the activity of 1,2,4-triazine derivatives against various DNA and RNA viruses, including human enterovirus and adenovirus.[13][14][15] The structural similarity to nucleosides makes them candidates for interfering with viral replication.[14]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure and biological activity is critical for optimizing lead compounds.
-
Role of the Diamino Groups : The amino groups at positions 3 and 4 are key features.[1] They can act as hydrogen bond donors and acceptors, facilitating strong binding interactions with the active sites of target proteins, such as the hinge region of kinases.
-
Impact of the Methyl Group : The methyl group at position 6 can influence solubility, metabolic stability, and steric interactions within a binding pocket.
-
General SAR for 1,2,4-Triazines : Extensive research on other 1,2,4-triazines shows that substitutions at the 3, 5, and 6 positions of the ring dramatically impact potency and selectivity.[16] For example, introducing aryl groups can lead to potent G-protein-coupled receptor 84 (GPR84) antagonists, while other modifications can tune activity towards specific kinases.[16] This provides a roadmap for future medicinal chemistry efforts to create analogs of this compound with enhanced or novel activities.
Methodologies for Biological Evaluation
To ensure scientific rigor, all experimental protocols must be self-validating through the inclusion of appropriate controls.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is a foundational colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Objective: To determine the concentration at which the compound reduces the viability of a cancer cell line by 50% (IC₅₀).
Methodology:
-
Cell Culture : Plate cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Rationale: Seeding at a consistent density ensures cells are in a logarithmic growth phase, making them sensitive to antiproliferative agents.
-
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.
-
Controls (Self-Validation) :
-
Vehicle Control : Wells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This validates that the solvent itself is not toxic.
-
Untreated Control : Wells with cells and medium only, representing 100% viability.
-
Positive Control : Wells treated with a known anticancer drug (e.g., Doxorubicin) to validate assay performance.
-
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition : Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To quantify the antimicrobial potency of the compound against selected bacterial or fungal strains.
Methodology:
-
Inoculum Preparation : Grow the microbial strain (e.g., Staphylococcus aureus) in a suitable broth to a standardized density (e.g., 0.5 McFarland standard).
-
Compound Dilution : Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.
-
Inoculation : Add the standardized microbial inoculum to each well.
-
Controls (Self-Validation) :
-
Growth Control : A well containing only broth and inoculum (no compound) to ensure the microbe is viable.
-
Sterility Control : A well containing only broth to check for contamination.
-
Positive Control : A well series with a known antibiotic (e.g., Gentamicin).
-
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Analysis : The MIC is determined as the lowest concentration of the compound in which no visible turbidity (growth) is observed.[3][17]
Conclusion and Future Directions
This compound is a promising heterocyclic compound, with its primary validated biological activity centered on anticancer effects through the inhibition of Casein Kinase 2.[1] The extensive portfolio of activities associated with the broader 1,2,4-triazine class suggests that its therapeutic potential may extend to antimicrobial and antiviral applications.
Future research should focus on:
-
In Vivo Efficacy : Validating the in vitro anticancer activity in preclinical animal models of cancer.
-
Target Deconvolution : Expanding the investigation to identify other potential protein targets beyond CK2 using proteomic approaches.
-
SAR Expansion : Synthesizing and screening a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
Broad-Spectrum Screening : Systematically evaluating the compound against a wide panel of bacterial, fungal, and viral pathogens to uncover new therapeutic uses.
This guide provides a solid foundation for researchers to build upon, leveraging the established potential of this versatile scaffold to drive the next wave of drug discovery.
References
- Smolecule. (n.d.). This compound.
- Struga, M., et al. (2020). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI.
- Khalifa, M. M. A. (2008). Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Oriental Journal of Chemistry, 24(3).
- Anonymous. (1980). Antitumor properties of selected 1,2,4-triazine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 28(5), 717-25.
- Anonymous. (n.d.). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. PubMed.
- Anonymous. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375.
- Anonymous. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI.
- Anonymous. (2007). Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters. PubMed.
- Anonymous. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives.
- Shokoohian, M., et al. (n.d.). Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. Taylor & Francis Online.
- Shokoohian, M., et al. (n.d.). Full article: Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. Taylor & Francis Online.
-
Anonymous. (2023). Bioactive Pyrrolo[2,1-f][1][5][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Retrieved from
- Anonymous. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
- Anonymous. (n.d.). Antiviral activity of 1,2,4-triazole derivatives (microreview). PMC - NIH.
- Anonymous. (n.d.). Synthesis and antiviral activity of 1,2,4-triazine derivatives. Semantic Scholar.
- Anonymous. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC - PubMed Central.
-
Anonymous. (n.d.). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][10][12] triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. ResearchGate. Retrieved from
-
Anonymous. (n.d.). A Literature Review Focusing on the Antiviral Activity of[1][5][6] and[1][5][12]-triazoles. PubMed. Retrieved from
-
Anonymous. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][10][12]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 67, 325-34. Retrieved from
- Anonymous. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(16).
- Anonymous. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. NIH.
Sources
- 1. Buy this compound | 52553-11-4 [smolecule.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpsr.info [ijpsr.info]
- 5. mdpi.com [mdpi.com]
- 6. Antitumor properties of selected 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one as a Casein Kinase 2 inhibitor
An In-Depth Technical Guide to 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one as a Casein Kinase 2 Inhibitor
Introduction: The Rationale for Targeting Casein Kinase 2 (CK2)
Protein kinase CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a fundamental role in a vast array of cellular processes.[1][2] Unlike many other kinases that require specific activation signals, CK2 is considered constitutively active, positioning it as a critical node for maintaining cellular homeostasis.[3] The CK2 holoenzyme typically exists as a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[4][5] This complex phosphorylates hundreds of protein substrates, influencing key signaling pathways involved in cell proliferation, survival, and apoptosis suppression.[6][7][8]
Crucially, the dysregulation and overexpression of CK2 are frequently linked to various human diseases, most notably cancer.[1][3][9] In tumor cells, elevated CK2 activity sustains pro-survival signaling cascades, including the PI3K/AKT/mTOR, NF-κB, and Wnt/β-catenin pathways, thereby promoting uncontrolled growth and protecting cancer cells from apoptosis.[3][6] This dependency of cancer cells on high levels of CK2, a phenomenon termed "addiction," makes the kinase an attractive and strategic target for therapeutic intervention.[1][3] The development of potent and selective CK2 inhibitors is therefore a major focus in modern drug discovery.[1][9]
PART 1: The Inhibitor Profile: this compound
Among the chemical scaffolds explored for CK2 inhibition, triazine derivatives have emerged as a promising class.[10] this compound is a nitrogen-rich heterocyclic compound belonging to this family, identified for its potential to modulate CK2 activity.[11]
Physicochemical Properties
A clear understanding of the inhibitor's fundamental properties is the first step in its characterization.
| Property | Value | Reference |
| Molecular Formula | C₄H₇N₅O | [11] |
| Molecular Weight | 141.13 g/mol | [11] |
| Structure | A 1,2,4-triazine ring with two amino groups (positions 3 and 4), a methyl group (position 6), and a carbonyl group (position 5). | [11] |
| Solubility | Moderate solubility in water; enhanced solubility in polar aprotic solvents like DMSO. | [11] |
Mechanism of Action and Cellular Impact
The primary mechanism for most small-molecule kinase inhibitors involves competition with the ATP substrate. This compound is hypothesized to function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2α catalytic subunit.[5] This binding event prevents the transfer of a phosphate group from ATP to CK2 substrates, effectively shutting down the kinase's downstream signaling functions.[5]
By inhibiting CK2, the compound is expected to trigger a cascade of anti-proliferative and pro-apoptotic effects in cancer cells. The inhibition disrupts critical survival pathways, leading to cell cycle arrest and the induction of programmed cell death.[4][5]
PART 2: Experimental Validation: Protocols and Methodologies
To rigorously validate this compound as a CK2 inhibitor, a multi-step experimental approach is required. This process moves from direct enzyme interaction (in vitro) to cellular target engagement and finally to functional cellular outcomes.
In Vitro Kinase Inhibition Assay (Non-Radioactive)
Causality: This is the foundational experiment to prove direct inhibition of the CK2 enzyme, independent of any cellular factors. It quantifies the inhibitor's potency by determining the concentration required to reduce enzyme activity by 50% (IC₅₀).
Protocol:
-
Plate Preparation: Coat a 96-well microplate with a specific CK2 peptide substrate (e.g., RRRDDDSDDD). Wash wells with an appropriate buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., CX-4945).[12]
-
Kinase Reaction: Add recombinant human CK2 enzyme to each well, followed by the diluted inhibitor or controls.
-
Reaction Initiation: Add a solution of ATP to all wells to start the phosphorylation reaction. Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Detection:
-
Wash the wells to remove ATP and enzyme.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate for 1 hour at room temperature.
-
Wash, then add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Wash, then add TMB substrate. The HRP enzyme will convert the substrate, producing a blue color.
-
-
Data Acquisition: Stop the reaction with a stop solution (e.g., 2N H₂SO₄), which turns the color yellow. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Cellular Target Engagement via Western Blot
Causality: This experiment validates that the inhibitor can penetrate the cell membrane and engage with its intended target, CK2, in a complex cellular environment. It provides direct evidence of on-target activity in living cells.
Protocol:
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., A549, HEK293) in 6-well plates.[13] Allow cells to adhere overnight. Treat the cells with a dose-range of this compound (e.g., 0.1 µM to 20 µM) and a vehicle control for a specified time (e.g., 24 hours).[12][13]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[13]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[13]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a known CK2 substrate, such as phospho-Akt (Ser129).[13]
-
Also probe separate blots or strip and re-probe for total Akt (to confirm the effect is on phosphorylation, not protein level) and a loading control like GAPDH or β-actin (to confirm equal loading).[12]
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-Akt to total Akt confirms cellular CK2 inhibition.
Functional Cellular Assays
Causality: These assays measure the ultimate biological consequence of inhibiting CK2. A successful inhibitor should reduce cancer cell viability and promote apoptosis, demonstrating a therapeutically relevant outcome.
2.3.1 Cell Viability (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the inhibitor for 48-72 hours.[13]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Data Analysis: Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.
2.3.2 Apoptosis (Annexin V/PI Staining)
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the inhibitor at concentrations determined to be effective from the viability assay.
-
Cell Harvesting: After treatment (e.g., 24-48 hours), collect all cells, including floating cells from the media, which may be apoptotic.[13][14]
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[14]
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
-
Data Analysis: Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V+ populations upon treatment indicates the induction of apoptosis.[13]
PART 3: Summary of Expected Outcomes and Comparative Data
The following table provides a hypothetical summary of expected data for a potent triazine-based CK2 inhibitor, contextualized with data for known inhibitors.
| Compound | Target | In Vitro IC₅₀ (Kinase Assay) | Cellular IC₅₀ (p-Akt Ser129) | Cellular IC₅₀ (A549 Viability) | Class/Reference |
| Hypothetical Data for Topic Compound | CK2 | 35 nM | 150 nM | 0.8 µM | Triazine |
| CX-4945 (Silmitasertib) | CK2 | 1-2.5 nM | ~45 nM | Varies by cell line | Indoloquinazoline[15][16] |
| SGC-CK2-1 | CK2α / CK2α' | 36 nM / 16 nM | Not specified | Poor antiproliferative effect | Pyrazolo-pyrimidine[13][15] |
| TDB | CK2, PIM1, CLK2 | 32 nM (for CK2) | Not specified | More cytotoxic than CX-4945 | Polyphenolic[1][15] |
Expertise & Interpretation: The data illustrates a critical concept in drug development: the drop-off in potency from a purified enzyme assay to a cellular context. This is expected due to factors like cell membrane permeability, intracellular target concentration, and efflux pump activity. A successful compound will maintain potent activity across all assay types. While SGC-CK2-1 is a highly potent and selective chemical probe for CK2, its poor antiproliferative effect in some lines highlights that potent target inhibition does not always translate to a desired functional outcome, a key consideration for drug development professionals.[13]
References
- Signaling Pathways Regul
- The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico R
- Casein kinase 2 - Wikipedia. Wikipedia.
- Protein Kinase CK2 in Cancer Energetics. Frontiers.
- Casein Kinase 2 Sends Extracellular Signal-Regul
- Validating CK2 Inhibition in Cells: A Compar
- Casein kinase 2 complex: a central regulator of multiple pathobiological signaling pathways in Cryptococcus neoformans. mBio - ASM Journals.
- The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review. PubMed Central.
- Research Explained: Protein kinase CK2: a potential therapeutic target for diverse human diseases.
- Application Notes and Protocols for CK2-IN-14 in Cell Culture. Benchchem.
- CK2 Inhibitors Targeting Inside and Outside the C
- This compound. Smolecule.
- Downfalls of Chemical Probes Acting at the Kinase
- Chemical probes targeting the kinase CK2: a journey outside the catalytic box. Organic & Biomolecular Chemistry (RSC Publishing).
- Caesin Kinase-2 Assay / Inhibitor Screening Kit. Caltag Medsystems.
- Assessment of CK2 kinase activity. CK2 inhibitors efficiently inhibit...
- What are CK2 inhibitors and how do they work?
- CK2 Inhibitors. Otava.
- Casein Kinase Inhibitors. AbMole BioScience.
Sources
- 1. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 4. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 5. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. medchem.org.ua [medchem.org.ua]
- 9. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 10. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]
- 11. Buy this compound | 52553-11-4 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abmole.com [abmole.com]
The Strategic Role of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one as a Core Intermediate in Modern Herbicide Development
An In-depth Technical Guide for Chemical Researchers and Agricultural Scientists
Abstract
The relentless demand for enhanced agricultural productivity necessitates the continuous evolution of crop protection agents. Within the chemical class of asymmetric triazinones, which includes potent herbicides like metribuzin, the strategic synthesis of novel active ingredients is paramount. This technical guide focuses on 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one , a pivotal, yet not widely documented, chemical intermediate. While not an end-product herbicide itself, its unique molecular architecture serves as a foundational scaffold for the synthesis of next-generation herbicidal compounds. This document elucidates the synthesis, physicochemical properties, and, most critically, the mechanistic pathways of the potent herbicides derived from this core structure. We will delve into the established mode of action—the inhibition of Photosystem II—and provide validated analytical methodologies for the detection and quantification of its derivatives in environmental matrices, thereby presenting a comprehensive resource for researchers engaged in the discovery and development of novel agricultural chemicals.
Introduction: The Asymmetric Triazinone Scaffold
The triazine class of herbicides has been a cornerstone of weed management for decades.[1] These compounds are broadly categorized into symmetrical and asymmetrical (or triazinone) structures. The asymmetrical triazinones are particularly notable for their high efficacy as inhibitors of photosynthetic electron transport in a wide spectrum of broadleaf and grassy weeds.[2]
The subject of this guide, this compound (CAS No. 52553-11-4), represents a key building block within this chemical family.[3] Its structure, featuring a 1,2,4-triazine core with dual amino groups and a methyl substituent, provides reactive sites for derivatization, enabling the synthesis of compounds with tailored herbicidal activity and crop selectivity. Understanding the chemistry of this intermediate is fundamental to innovating beyond established herbicides like metribuzin and developing new solutions to combat herbicide resistance.
Physicochemical Characteristics of the Core Intermediate
A thorough understanding of the foundational intermediate is essential before exploring its synthetic potential. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 52553-11-4 | [3] |
| Molecular Formula | C₄H₇N₅O | [3] |
| Molecular Weight | 141.13 g/mol | [3] |
| IUPAC Name | 3,4-diamino-6-methyl-1,2,4-triazin-5-one | [3] |
| Canonical SMILES | CC1=NN=C(N(C1=O)N)N | [3] |
| Topological Polar Surface Area | 97.1 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
Synthesis Pathway: From Precursors to the Triazinone Core
The synthesis of asymmetric triazinones is a well-established process in organic chemistry. While direct synthesis routes for this compound are not extensively published, a highly analogous and validated pathway involves the cyclocondensation of an α-keto acid with thiocarbohydrazide. This method is commonly used to produce the closely related intermediate, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one.[3]
The logical synthetic route proceeds as follows:
-
Condensation: Pyruvic acid (an α-keto acid) reacts with thiocarbohydrazide.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to form the triazinone ring.
-
Amination: Subsequent chemical steps would replace the mercapto group with an amino group to yield the target compound.
This reaction provides a high-yield, robust foundation for creating the triazinone scaffold, which can then be functionalized to produce active herbicides.
Caption: Generalized synthesis workflow for the triazinone core structure.
Mechanism of Herbicidal Action: Inhibition of Photosystem II
While this compound itself is a precursor, its derivatives, such as metribuzin, are potent herbicides due to their specific mode of action. These compounds are powerful inhibitors of photosynthesis.[2]
The Causality of Inhibition: The primary target of triazinone herbicides is the D1 quinone-binding protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[2]
-
Binding: The herbicide molecule binds to a specific niche on the D1 protein, the same site normally occupied by plastoquinone (Q_B).
-
Electron Transport Blockade: This competitive binding physically blocks the Q_B molecule from docking and accepting electrons from the primary quinone acceptor, Q_A.
-
Chain Reaction: The blockage of electron flow from Q_A to Q_B halts the entire photosynthetic electron transport chain. This cessation prevents the generation of ATP and NADPH, the energy currency required for carbon fixation.
-
Oxidative Stress: The stalled electron transport leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS induce rapid lipid peroxidation, destroying cell membranes and chlorophyll, leading to chlorosis (yellowing) and ultimately, plant death.[4]
Caption: Mechanism of Photosystem II inhibition by triazinone herbicides.
Environmental Fate and Considerations
The environmental persistence and mobility of any agricultural chemical are critical parameters for risk assessment. Data from the well-studied triazinone herbicide metribuzin provides valuable insights into the expected behavior of derivatives synthesized from our core intermediate.
-
Aqueous Dissipation: In aquatic environments, metribuzin exhibits a relatively short dissipation half-life. Studies in outdoor aquatic mesocosms have shown a half-life of approximately 5 days in the water column.[5] This rapid dissipation mitigates the risk to non-target aquatic plants, despite high acute toxicity in laboratory settings.[5][6]
-
Soil Behavior: Triazine herbicides can be degraded in soil through microbial action, N-dealkylation, and hydrolysis.[5] However, prolonged use in the same location, such as in orchards, can lead to accumulation and may impact soil enzymatic activity, highlighting the need for responsible stewardship and application practices.[7]
Validated Analytical Methodologies
The ability to accurately detect and quantify herbicide residues in environmental samples is a regulatory and research necessity. Several robust methods are established for the analysis of triazine and triazinone compounds.
Protocol: Quantification of Triazinones in Water by GC-MS
This protocol is a generalized procedure based on established EPA methods for analyzing triazine herbicides in water.[8]
1. Principle: A measured volume of a water sample is extracted with an organic solvent. The extract is then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), which provides both quantification and structural confirmation.
2. Materials & Reagents:
-
Methylene chloride (pesticide grade)
-
Hexane (pesticide grade)
-
Sodium sulfate, anhydrous (baked at 400°C for 4 hours)
-
Separatory funnel (1-2 L) with stopcock
-
Kuderna-Danish (K-D) concentrator apparatus
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Certified analytical standards of target analytes
3. Step-by-Step Procedure:
-
Sample Collection: Collect a 1 L water sample in a clean glass container.
-
pH Adjustment: Check the sample pH. Adjust to neutral (pH 7) if necessary.
-
Extraction: a. Transfer the 1 L sample to a 2 L separatory funnel. b. Add 60 mL of methylene chloride to the funnel. c. Seal and shake vigorously for 2 minutes, venting periodically. d. Allow the layers to separate for at least 10 minutes. e. Drain the lower methylene chloride layer into a collection flask. f. Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts.
-
Drying the Extract: a. Pass the combined extract through a drying column containing approximately 10 cm of anhydrous sodium sulfate. b. Collect the dried extract in a K-D concentrator tube.
-
Concentration: a. Add a boiling chip and attach a three-ball Snyder column to the K-D flask. b. Concentrate the extract to approximately 5 mL on a water bath (80-90°C). c. Exchange the solvent to hexane by adding 50 mL of hexane and re-concentrating to ~5 mL. d. Adjust the final volume to 1.0 mL under a gentle stream of nitrogen.
-
Analysis: a. Inject 1-2 µL of the concentrated extract into the GC-MS. b. Operate the GC-MS in Selected Ion Monitoring (SIM) mode for target analytes to achieve maximum sensitivity and selectivity. c. Quantify using a multi-point calibration curve prepared from certified standards.
4. Self-Validation & Quality Control:
-
Matrix Spike: Spike a duplicate sample with a known concentration of the analyte to assess matrix interference and recovery (acceptance criteria typically 70-130%).
-
Method Blank: Process a sample of analyte-free reagent water through the entire procedure to check for contamination.
-
Continuing Calibration Verification: Analyze a mid-level standard every 10-15 samples to ensure instrument stability.
Conclusion and Future Directions
This compound is a strategically important, though under-characterized, molecule in agricultural chemistry. Its true value lies not in direct application, but in its role as a versatile core intermediate for synthesizing novel asymmetric triazinone herbicides. By understanding its synthesis and the well-established Photosystem II inhibitory mechanism of its derivatives, researchers are equipped to rationally design new active ingredients. Future research should focus on creating libraries of derivatives from this core structure and screening them for enhanced efficacy against resistant weed biotypes, improved crop safety profiles, and favorable environmental dissipation characteristics. This foundational approach is critical for the continued development of effective and sustainable weed management solutions.
References
- Bielińska, E.J., & Pranagal, J. (n.d.). Enzymatic Activity of Soil Contaminated with Triazine Herbicides. Polish Journal of Environmental Studies.
- Hess, F. D. (2000). Light-dependent herbicides: an overview. Weed Science, 48(2), 160-170.
- Nasser, R., & El-Gendy, Z. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- deNoyelles, F., Smith, V. H., & Howick, G. (1998). Fate and effects of the triazinone herbicide metribuzin in experimental pond mesocosms. Environmental Toxicology and Chemistry, 17(10), 1998-2006.
-
PrepChem.com. (n.d.). Synthesis of 6-tert.-butyl-3-mercapto-4-amino-1,2,4-triazin-5-(4H)-one. Retrieved from [Link]
- Rao, J., & Holla, B. S. (1998). Synthesis of biologically active 4-amino-6-arylmethyl-3-mercapto-1, 2, 4-triazin-5 (4H)-ones and their Schiff bases. Indian Journal of Chemistry-Section B, 37, 829-832.
-
ResearchGate. (n.d.). Symmetrical and Asymmetrical Triazine Herbicides. Retrieved from [Link]
-
ResearchGate. (n.d.). Fate and Effects of the Triazinone Herbicide Metribuzin in Experimental Pond Mesocosms. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2,4-Diamino-6-methyl-1,3,5-triazine. Retrieved from [Link]
-
MDPI. (2023). New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters. Retrieved from [Link]
-
NIH. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Hexazinone. Retrieved from [Link]
-
USDA. (n.d.). ENVIRONMENTAL FATE AND AQUATIC IMPACTS OF HEXAZINONE APPLIED AT A HIGH RATE FOR PLANTING SITE PREPARATION. Retrieved from [Link]
Sources
- 1. accustandard.com [accustandard.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fate and effects of the triazinone herbicide metribuzin in experimental pond mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pjoes.com [pjoes.com]
- 8. epa.gov [epa.gov]
3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one derivatives and their properties
An In-depth Technical Guide to 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one Derivatives: Synthesis, Properties, and Therapeutic Potential
Abstract
The 1,2,4-triazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. This technical guide focuses on a specific, promising class: derivatives of this compound. We delve into the synthetic methodologies for this core structure, explore its key physicochemical properties, and provide a comprehensive overview of its diverse biological activities, including significant anticancer, antimicrobial, and antiviral potential. Structure-activity relationships (SAR) are discussed to provide a rationale for designing future analogs with enhanced potency and selectivity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecular framework.
Introduction to the 1,2,4-Triazine Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with triazine isomers being particularly prominent.[1][2] Among these, the 1,2,4-triazine system is extensively studied due to its broad spectrum of biological activities, including applications as anticancer, antiviral, and antimicrobial agents.[3][4] These compounds are weak bases with a lower resonance energy than benzene, which makes them more susceptible to nucleophilic substitution, a key feature for chemical modification.[1]
This guide focuses on the this compound core. This molecule, with the chemical formula C₄H₇N₅O and a molecular weight of 141.13 g/mol , possesses a unique combination of structural features that contribute to its chemical reactivity and biological significance.[5] Key characteristics include:
-
A 1,2,4-triazine ring , providing a stable, electron-deficient heterocyclic framework.
-
Dual amino groups at the C3 and C4 positions, which offer sites for hydrogen bonding and further chemical derivatization.
-
A carbonyl group at the C5 position, contributing to the molecule's polarity and potential for interaction with biological targets.
-
A methyl group at the C6 position, which influences steric properties and solubility.[5]
The combination of these features, particularly the dual amino functionality on the triazine ring, enhances its reactivity and biological activity compared to other similar compounds.[5]
Synthesis of this compound and its Derivatives
The synthesis of the core triazinone structure and its subsequent derivatization are critical for exploring its therapeutic potential. Methodologies have evolved to improve efficiency, yield, and scalability.
Core Synthesis Strategies
Several methods have been established for synthesizing the this compound scaffold:
-
Classical Cyclization: A common and foundational method involves the cyclization reaction of thiocarbohydrazide with pyruvic acid.[6] This approach leverages the reaction of hydrazine derivatives with carbonyl compounds to form the heterocyclic ring.[5]
-
One-Pot Reactions: To streamline the synthetic process, reduce waste, and improve yields, one-pot protocols have been developed. These methods combine multiple reaction steps into a single vessel, avoiding the need for isolating intermediates.[5]
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction times and enhance yields for triazine derivatives, offering a more efficient and green chemistry approach.[5]
Representative Synthetic Protocol: Cyclization and Derivatization
The following protocol outlines a general, two-stage process: first, the synthesis of the core molecule, and second, its derivatization via S-alkylation, a common strategy to introduce diverse functional groups.
Part A: Synthesis of 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one (Precursor)
-
Reaction Setup: Dissolve thiocarbohydrazide and pyruvic acid in an appropriate solvent (e.g., water or ethanol).
-
Cyclization: Reflux the mixture for several hours. The acid catalyzes the condensation and subsequent cyclization to form the triazine ring.
-
Isolation: Cool the reaction mixture. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent, and recrystallize to obtain the pure 4-amino-3-mercapto precursor.[6]
Part B: Derivatization via S-Alkylation and Cyclization
-
Reaction Setup: Suspend the precursor from Part A in a suitable solvent such as methanol.
-
Addition of Reagents: Add an α-halo-ketone (e.g., phenacyl bromide) and a mild base (e.g., N,N-dimethylethylamine) to the suspension.[6] The base deprotonates the thiol group, forming a nucleophilic thiolate.
-
S-Alkylation: Stir the mixture at room temperature. The thiolate will attack the electrophilic carbon of the α-halo-ketone in a nucleophilic substitution reaction.
-
Intramolecular Cyclization: Upon gentle heating, the amino group at the N4 position attacks the ketone carbonyl, leading to an intramolecular cyclization and dehydration, forming a fused triazino-thiadiazine ring system.[6]
-
Isolation and Purification: Cool the reaction, collect the precipitated product by filtration, and purify by recrystallization.
Caption: Generalized synthesis of fused triazino-thiadiazine derivatives.
Physicochemical and Structural Properties
Understanding the physicochemical properties of the core molecule is essential for its application in drug design and material science.
Crystallographic studies reveal that the 1,2,4-triazine ring is essentially planar, consistent with its aromatic character. In the solid state, molecules are organized in layered structures stabilized by extensive intermolecular hydrogen bonding networks, which contributes to their relatively high melting points.[5]
| Property | Value / Description | Source |
| Molecular Formula | C₄H₇N₅O | [5] |
| Molecular Weight | 141.13 g/mol | [5] |
| Melting Point | 274–276°C (for related derivatives) | [5] |
| Water Solubility | 11.2 g/L at 20°C | [5] |
| Crystal Structure | Planar triazine ring with extensive hydrogen bonding networks. | [5] |
Pharmacological Properties and Biological Activities
Derivatives of the this compound scaffold exhibit a remarkable range of biological activities, making them highly attractive for therapeutic development.
Anticancer Activity
The most widely investigated property of 1,2,4-triazine derivatives is their potential as anticancer agents.[3] Research has demonstrated their efficacy against a variety of cancer cell lines, including colon, breast, leukemia, and glioblastoma.[7][8][9]
Mechanism of Action: The anticancer effects are often multi-targeted. These derivatives have been shown to inhibit several key enzymes and signaling pathways crucial for tumor growth and proliferation:
-
Kinase Inhibition: They can act as inhibitors of protein kinases such as Casein Kinase 2 (CK2), cyclin-dependent kinases (CDKs), PI3K, and mTOR, which are frequently dysregulated in cancer.[5][7]
-
Induction of Apoptosis: Studies show that these compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[7][9]
-
Structural Analogy to Purines: Their structural similarity to nucleobases suggests they may interfere with nucleic acid synthesis and other cellular processes, contributing to their cytotoxic effects.[5]
A significant number of novel 1,2,4-triazine derivatives have been synthesized and have shown promising anti-proliferative effects, with some advancing to in vivo and clinical trials.[3][7][8]
Antimicrobial Activity
Several studies have reported the synthesis of 1,2,4-triazine derivatives with notable antibacterial and antifungal properties.[10][11]
-
Antibacterial Action: Certain derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.[4][12][13] The presence of the triazine ring is often crucial for this activity.[13]
-
Antifungal Action: The compounds have also been effective against fungal strains like Candida albicans.[12][14] The introduction of specific substituents, such as halogens or hydroxyl groups, to the core structure can enhance this activity.[15]
Antiviral Activity
The 1,2,4-triazine scaffold is a valuable template for the development of antiviral agents.[16] Their structural resemblance to purines allows them to be considered as potential nucleoside analogues that can interfere with viral replication.[5]
-
RNA and DNA Viruses: Fused 1,2,4-triazine derivatives have been screened for activity against various viruses, including RNA viruses like human enterovirus (Echo-9) and DNA viruses like human adenovirus.[17] Some derivatives have shown potent virucidal properties with low cytotoxicity, making them promising candidates for further investigation.[16][17]
Other Biological Activities
In addition to the activities listed above, various 1,2,4-triazine derivatives have been reported to possess anti-inflammatory, anticonvulsant, and herbicidal properties, highlighting the versatility of this chemical scaffold.[1][15][18]
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For this compound derivatives, several key SAR principles have been established.
-
The Core Scaffold is Essential: The 1,2,4-triazin-5-one ring is the fundamental pharmacophore responsible for the initial biological activity.
-
Amino Groups are Key: The amino groups at positions C3 and C4 are crucial for activity, likely participating in hydrogen bonding with target enzymes or receptors. Modification of these groups can drastically alter the pharmacological profile.
-
Substituents at C6: The methyl group at C6 influences solubility and steric interactions. Replacing it with other alkyl or aryl groups can modulate potency and selectivity.
-
Derivatization at N2, N4, or S3: The most common strategy for creating libraries of compounds involves introducing various substituents at the nitrogen atoms or, in the case of mercapto precursors, at the sulfur atom. The nature of these substituents (e.g., aromatic rings, alkyl chains, heterocyclic moieties) directly impacts the compound's interaction with its biological target and its overall physicochemical properties.[19][20]
Caption: Key modification sites for SAR studies.
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The MTT assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity or anti-proliferative effects of chemical compounds.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is adapted from methodologies frequently used in the evaluation of novel anticancer compounds.[7][9]
-
Cell Culture: Plate cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test 1,2,4-triazine derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Addition of MTT Reagent: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Future Perspectives and Applications
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds. The extensive research into their biological activities, particularly in oncology, underscores their potential for development into next-generation therapeutics.
Future research should focus on:
-
Optimizing Synthesis: Developing more efficient, scalable, and environmentally friendly synthetic routes for industrial-scale production.[5]
-
Expanding SAR Studies: Systematically exploring the chemical space around the core scaffold to design derivatives with improved potency, selectivity, and pharmacokinetic profiles.[5]
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
Novel Applications: Exploring their use in agricultural chemistry as potential herbicides or fungicides and in material science for developing novel polymers with enhanced thermal stability.[5]
References
-
Surażyński, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(11), 3332. Available from: [Link]
-
Khalifa, M. M. A. (2008). Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Oriental Journal of Chemistry, 24(3). Available from: [Link]
-
Falkowski, L., et al. (1980). Antitumor properties of selected 1,2,4-triazine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 28(5), 717-25. Available from: [Link]
-
Holzer, W., et al. (2006). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. Archiv der Pharmazie, 339(12), 666-71. Available from: [Link]
-
Montalbano, A., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375. Available from: [Link]
-
Kalinin, S., et al. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. Molecules, 28(5), 2415. Available from: [Link]
-
Andrzejak, M., et al. (2007). Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters. Il Farmaco, 62(11-12), 887-94. Available from: [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Molecules, 26(16), 4814. Available from: [Link]
-
Shokoohian, M., et al. (2019). Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. Polycyclic Aromatic Compounds, 41(5), 1017-1029. Available from: [Link]
-
Shokoohian, M., et al. (2021). Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. Polycyclic Aromatic Compounds, 41(5), 1017-1029. Available from: [Link]
-
Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131. Available from: [Link]
-
Rusinov, V. L., et al. (2023). Bioactive Pyrrolo[2,1-f][5][7][12]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7690. Available from: [Link]
-
Guk, D. O., et al. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(7), 711-713. Available from: [Link]
-
Patel, N. B., & Patel, H. R. (2012). Diverse Chemical and Pharmacological Properties of Triazine Compounds. Journal of Chemical and Pharmaceutical Research, 4(1), 245-253. Available from: [Link]
-
Krivolapov, D. B., et al. (2007). Synthesis and antiviral activity of 1,2,4-triazine derivatives. Pharmaceutical Chemistry Journal, 41, 542-544. Available from: [Link]
-
Tan, R. (2012). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Advanced Materials Research, 531, 33-36. Available from: [Link]
-
ResearchGate. (n.d.). Triazinone Derivatives as Antibacterial and Antimalarial Agents. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of derivatives of triazinone. Retrieved from: [Link]
-
Al-Ostath, A., et al. (2023). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals, 16(5), 690. Available from: [Link]
-
Kumar, V., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. International Journal of Pharmaceutical Sciences and Research, 8(8), 3209-3225. Available from: [Link]
-
El-Gazzar, A. A., et al. (2009). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(1), 168-181. Available from: [Link]
-
Hafez, H. N., & El-Gazzar, A. R. A. (2009). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Zeitschrift für Naturforschung B, 64(4), 413-424. Available from: [Link]
-
Khan, I., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][5][8][10]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 67, 325-34. Available from: [Link]
-
Scott, M. K., et al. (1996). Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents. Journal of Medicinal Chemistry, 39(20), 4044-57. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalscitechocean.com [globalscitechocean.com]
- 3. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Buy this compound | 52553-11-4 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells [mdpi.com]
- 8. Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Antitumor properties of selected 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5- trimethyl-4-thiazolidinone maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic and Structural Elucidation Guide to 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Abstract: This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The document is structured to provide researchers, scientists, and professionals with an in-depth understanding of the molecule's spectral signature across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. By integrating theoretical principles with field-proven insights, this guide explains the causality behind experimental choices and data interpretation. Detailed, self-validating protocols for data acquisition are provided, ensuring scientific integrity and reproducibility. All technical claims are supported by authoritative references to establish a foundation of trustworthiness.
Introduction to this compound
Chemical Identity and Structure
This compound is a nitrogen-rich heterocyclic compound belonging to the 1,2,4-triazine family.[1] Its structure is characterized by a six-membered ring containing three nitrogen atoms, substituted with two amino groups, a methyl group, and a carbonyl functional group.[1] This unique combination of functional groups makes it a valuable scaffold in medicinal chemistry, with studies indicating potential anti-cancer activity through the inhibition of proteins like casein kinase 2.[1]
| Property | Value | Source |
| Molecular Formula | C₄H₇N₅O | [1] |
| Molecular Weight | 141.13 g/mol | [1] |
| CAS Registry Number | 52553-11-4 | [1] |
| Canonical SMILES | CC1=NN=C(N(C1=O)N)N | [1] |
Physicochemical Properties
The physicochemical properties of this compound are dictated by its highly polar nature, arising from the multiple amino groups and the carbonyl moiety, which facilitate hydrogen bonding.
-
Solubility: The compound is expected to have moderate solubility in water. Polar aprotic solvents like dimethyl sulfoxide (DMSO) are excellent choices for dissolution due to favorable dipole-dipole interactions.[1] Alcohols such as methanol and ethanol can also serve as suitable solvents, sometimes requiring gentle heating.[1]
Structural Diagram
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For a polar, poly-functional compound like this compound, a polar aprotic solvent such as DMSO-d₆ is the ideal choice. This is because it effectively solubilizes the compound and its deuterated nature prevents interference with the ¹H NMR spectrum, while also allowing for the observation of exchangeable N-H protons.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum provides a map of the different proton environments within the molecule. For the title compound, three distinct signals are anticipated.[1] While direct spectral data is not published, predictions can be made based on the analysis of structurally similar triazines.[2]
-
Methyl Protons (-CH₃): A sharp singlet is expected for the three equivalent protons of the methyl group. In related 6-methyl-1,3,5-triazine structures, this signal appears around δ 2.0-2.1 ppm .[2]
-
Amino Protons (-NH₂): Two distinct amino groups are present. These protons are exchangeable and their signals are often broad. They are expected to appear in the downfield region, likely between δ 5.0 and δ 8.0 ppm , due to the electronic environment of the triazine ring.
-
Ring N-H Proton: The proton on the nitrogen at position 4 (4H) is also exchangeable and would likely appear as a broad singlet, potentially further downfield than the amino protons.
| Predicted ¹H NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~ 2.1 | -CH₃ (singlet) |
| ~ 5.0 - 8.0 | -NH₂ (broad singlet, 4H) |
| > 8.0 | N-H (ring, broad singlet, 1H) |
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the structure, four distinct carbon signals are expected.
-
Methyl Carbon (-CH₃): This aliphatic carbon will be the most upfield signal, typically appearing around δ 20-25 ppm .
-
Triazine Ring Carbons (C3, C6): These sp²-hybridized carbons are part of an electron-deficient heterocyclic ring. Their chemical shifts are expected in the range of δ 145-165 ppm . The carbon at C6, being attached to the methyl group, might appear slightly more upfield than the C3 carbon, which is bonded to an amino group.
-
Carbonyl Carbon (C5, -C=O): The carbonyl carbon is significantly deshielded and will appear furthest downfield, typically in the range of δ 165-175 ppm .
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 20 | -CH₃ |
| ~ 145 - 155 | C6 (Triazine ring) |
| ~ 155 - 165 | C3 (Triazine ring) |
| ~ 165 - 170 | C5 (C=O) |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Set the spectral width to cover 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
Workflow for NMR Analysis
Caption: A generalized workflow for acquiring and analyzing NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from its N-H, C=O, C=N, and C-H bonds.
-
N-H Stretching: The two -NH₂ groups and the ring N-H will give rise to strong, broad absorption bands in the 3100-3400 cm⁻¹ region. The presence of multiple peaks in this region is expected due to symmetric and asymmetric stretching modes.
-
C-H Stretching: The methyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2900-2980 cm⁻¹ range.
-
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group (ketone) is expected in the region of 1680-1710 cm⁻¹ . Its exact position is influenced by conjugation and hydrogen bonding within the triazine ring system.
-
C=N and C=C Stretching: The triazine ring contains C=N bonds, which will produce medium to strong absorptions in the 1550-1650 cm⁻¹ region. These may overlap with N-H bending vibrations.
-
N-H Bending: The bending vibrations of the amino groups typically appear around 1600-1650 cm⁻¹ .
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment & Intensity |
| 3100 - 3400 | N-H stretch (strong, broad) |
| 2900 - 2980 | C-H stretch (medium) |
| 1680 - 1710 | C=O stretch (strong, sharp) |
| 1550 - 1650 | C=N stretch / N-H bend (medium-strong) |
Experimental Protocol for FT-IR Analysis (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Molecular Ion Peak
For this compound (C₄H₇N₅O), the exact mass is 141.0651 Da. In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ would be observed at m/z 142.0729 . The nominal mass is 141 g/mol .[1]
Predicted Fragmentation Pathway
Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion is expected to undergo fragmentation. The nitrogen-rich triazine ring is relatively stable, but specific losses of substituents are likely.
-
Loss of Methyl Radical: Fragmentation could occur via the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment at m/z 126 .
-
Loss of Amino Group: Loss of an amino radical (•NH₂, 16 Da) or ammonia (NH₃, 17 Da) is plausible.
-
Ring Cleavage: More energetic conditions could lead to the characteristic cleavage of the triazine ring itself.
Caption: A simplified diagram of potential fragmentation pathways.
Experimental Protocol for Mass Spectrometric Analysis (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
LC-MS System Setup:
-
Use a C18 reverse-phase column.
-
Employ a mobile phase gradient, for example, from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid. Formic acid aids in protonation for positive ion mode analysis.
-
-
Ionization: Utilize an Electrospray Ionization (ESI) source, which is ideal for polar molecules. Operate in positive ion mode to generate the [M+H]⁺ ion.
-
Mass Analysis:
-
Perform a full scan analysis (e.g., m/z 50-500) to identify the molecular ion.
-
Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 142.1) as the precursor and applying collision energy to induce fragmentation, allowing for the observation of daughter ions.
-
-
Data Interpretation: Analyze the resulting mass spectrum to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound—the C=O and C=N groups within the conjugated system—are expected to produce characteristic absorption bands.
Predicted Absorption Maxima (λmax)
-
π → π* Transitions: These high-energy transitions arise from the conjugated π-system of the triazine ring. They are expected to result in a strong absorption band in the shorter wavelength UV region, likely around 230-260 nm . For comparison, the related compound Diazinon shows an absorption maximum at 248 nm.[3]
-
n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from N or O atoms) to an anti-bonding π* orbital. They result in a weaker absorption band at a longer wavelength, potentially above 300 nm .
Experimental Protocol for UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol, ethanol, or water.
-
Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance reading between 0.1 and 1.0 AU, which is the optimal range for accuracy.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction) across the desired wavelength range (e.g., 200-600 nm).
-
Sample Measurement: Replace the solvent in the cuvette with the sample solution and record the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Integrated Spectroscopic Analysis: A Holistic Approach
While each spectroscopic technique provides valuable information, their combined power allows for unambiguous structural confirmation. The process is synergistic:
-
Mass Spectrometry confirms the molecular formula (C₄H₇N₅O).
-
IR Spectroscopy identifies the key functional groups (-NH₂, -CH₃, C=O).
-
¹³C NMR confirms the presence of four unique carbon types, including the carbonyl and methyl carbons.
-
¹H NMR establishes the connectivity and relative number of protons, confirming the methyl group and the presence of exchangeable amine protons.
Together, these techniques provide a complete and self-validating picture of the molecular structure of this compound, equipping researchers with the foundational data needed for further development and application.
References
- Smolecule. (n.d.). This compound.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). 1,3,5-Triazin-2(1H)-one, 4,6-diamino-. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Diazinon. Retrieved from [Link]
-
Al-Omair, M. A., Ali, A. A., & Al-Qahtani, S. D. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(11), 1493. Retrieved from [Link]
Sources
Methodological & Application
Application Note & Synthesis Protocol: 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Abstract
This document provides a comprehensive guide to the synthesis of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one (Molecular Formula: C₄H₇N₅O, Molecular Weight: 141.13 g/mol ), a heterocyclic compound of significant interest in medicinal chemistry. The protocol is founded on a robust cyclocondensation reaction, a cornerstone of heterocyclic chemistry. We will delve into the mechanistic rationale behind the synthetic strategy, provide a detailed, step-by-step experimental protocol, and outline the necessary analytical methods for product validation. This guide is designed to be self-validating, ensuring both scientific rigor and practical applicability for professionals in drug discovery and organic synthesis.
Introduction and Scientific Rationale
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The target molecule, this compound, is of particular interest due to its structural features which suggest potential as a kinase inhibitor; for example, related compounds have shown inhibitory effects on proteins like casein kinase 2, which is implicated in various cancers.[2]
The synthesis of the 1,2,4-triazine ring is well-documented and typically involves the condensation of 1,2-dicarbonyl compounds with reagents containing a hydrazine or amidrazone moiety.[3] For the specific synthesis of our target molecule, a logical and efficient approach is the direct cyclocondensation of an α-keto acid with a diaminoguanidine salt.
Core Synthetic Strategy: The protocol herein describes the reaction between pyruvic acid and 1,3-diaminoguanidine hydrochloride . This choice is deliberate and mechanistically sound:
-
Pyruvic Acid (CH₃COCOOH): This α-keto acid is the ideal building block as it provides the C5-carbonyl and the C6-methyl group of the final triazinone ring.
-
1,3-Diaminoguanidine (H₂N-NH-C(NH)-NH-NH₂): This reagent serves as the nitrogen-rich backbone, supplying N1, N2, N4, and the crucial amino groups at the C3 and C4 positions. The use of diaminoguanidine is a more direct and efficient route than alternatives that might require subsequent functional group interconversions, such as starting with thiocarbohydrazide.[4]
This one-pot reaction represents an atom-economical and straightforward pathway to the desired heterocyclic system.
Mechanistic Pathway
The formation of the triazinone ring from pyruvic acid and diaminoguanidine proceeds through a classical condensation-cyclization sequence. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Hydrazone Formation (Step A): The reaction initiates with the nucleophilic attack of the more reactive terminal amino group of the diaminoguanidine hydrazine moiety on the electrophilic ketone carbonyl of pyruvic acid. This is followed by dehydration to form a key hydrazone intermediate.
-
Intramolecular Cyclization (Step B): The second phase involves an intramolecular nucleophilic attack. An amino group from the guanidine portion of the intermediate attacks the electrophilic carboxylic acid carbonyl.
-
Dehydration and Aromatization (Step C): The resulting cyclic intermediate undergoes a final dehydration step to eliminate a molecule of water, leading to the formation of the stable, aromatic 1,2,4-triazin-5(4H)-one ring system.
This proposed mechanism is illustrated in the workflow diagram below.
Diagram 1: Proposed Synthetic Workflow
Caption: High-level overview of the synthesis process.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Successful synthesis and purification should yield a product whose analytical data (NMR, IR, MS) are consistent with the target structure.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,3-Diaminoguanidine Hydrochloride | ≥97% | Commercially Available | Handle with appropriate PPE. |
| Pyruvic Acid | 98% | Commercially Available | Corrosive. Handle in a fume hood. |
| Ethanol (EtOH) | 200 Proof, ACS Grade | Commercially Available | Solvent. |
| Deionized Water (H₂O) | High Purity | Laboratory Supply | Solvent. |
| Activated Charcoal | Decolorizing Grade | Commercially Available | Optional, for recrystallization. |
| Celite® or Filter Aid | N/A | Commercially Available | For hot filtration, if needed. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-diaminoguanidine hydrochloride (1.26 g, 10 mmol) and pyruvic acid (0.88 g, 10 mmol).
-
Solvent Addition: To the flask, add 50 mL of a 1:1 (v/v) mixture of ethanol and deionized water.
-
Reaction: Stir the mixture at room temperature for 15 minutes to ensure dissolution and initial mixing. Heat the flask to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Causality Note: Refluxing provides the necessary thermal energy to overcome the activation barriers for both the initial dehydration (hydrazone formation) and the subsequent cyclization/dehydration steps, driving the reaction to completion. The aqueous ethanol mixture is an effective solvent for both polar starting materials.
-
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.
-
Work-up and Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold deionized water (2 x 10 mL) followed by cold ethanol (2 x 10 mL) to remove residual starting materials and impurities.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.
Purification
-
Recrystallization: Transfer the crude solid to a flask. Add a minimum amount of hot deionized water or an ethanol/water mixture to dissolve the solid completely.
-
Trustworthiness Note: If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered through a pad of Celite® to remove the charcoal and other insoluble impurities. This step is critical for obtaining a high-purity final product.
-
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum to a constant weight.
Data and Expected Results
Reaction Parameters
| Parameter | Value |
| Molar Ratio (Diaminoguanidine:Pyruvic Acid) | 1:1 |
| Solvent System | 1:1 (v/v) Ethanol:Water |
| Reaction Temperature | Reflux (~80-90 °C) |
| Reaction Time | 4 - 6 hours |
| Expected Yield | 65 - 80% (post-recrystallization) |
| Appearance | Off-white to pale yellow crystalline solid |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the methyl protons and the two distinct amino group protons.
-
¹³C NMR: Expect signals for the methyl carbon, the carbonyl carbon, and the three distinct carbons of the triazine ring.
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (amino groups, ~3200-3400 cm⁻¹), C=O stretching (amide/ketone, ~1650-1700 cm⁻¹), and C=N stretching (~1550-1600 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z = 142.
Diagram 2: Chemical Reaction Scheme
Caption: Overall reaction for the synthesis.
Conclusion
This application note details a reliable and mechanistically sound protocol for the synthesis of this compound. By employing a one-pot cyclocondensation of readily available starting materials, this method provides an efficient route to a valuable heterocyclic scaffold for applications in pharmaceutical research and drug development. The protocol's integrity is ensured through clear, step-by-step instructions and defined analytical validation checkpoints.
References
- Smolecule. (n.d.). This compound.
-
Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available from: [Link]
-
Wikipedia. (n.d.). Triazine. Retrieved from [Link]
- Nasser, R. et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 163(1), 77-89.
-
Hamama, W. S., et al. (2008). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available from: [Link]
-
Heravi, M. M., et al. (2001). 3-Amino-9-methyl-2H,6H--[2][5][6]triazino[5,4-b][1][2][6]thiadiazin-6-one. Molecules, 6(12), M238. Available from: [Link]
-
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Available from: [Link]
- Google Patents. (n.d.). CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride.
-
Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(xv), 79-87. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel diaminoguanidine functionalized cellulose: synthesis, characterization, adsorption characteristics and application for ICP-AES determination of copper(II), mercury(II), lead(II) and cadmium(II) from aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Accelerated World of 1,2,4-Triazine Synthesis: A Guide to Microwave-Assisted Methodologies
Introduction: 1,2,4-Triazines and the Need for Greener, Faster Chemistry
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with anticancer, antimicrobial, and antiviral properties. The ever-present demand for novel drug candidates necessitates the rapid and efficient synthesis of diverse 1,2,4-triazine libraries. Traditional synthetic methods, however, often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, creating a bottleneck in the drug discovery pipeline.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of the shortcomings of conventional heating.[1] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with improved yields and cleaner product profiles.[2][3] This guide provides a comprehensive overview of the principles and protocols for the microwave-assisted synthesis of 1,2,4-triazine derivatives, designed for researchers and professionals in the field of drug development.
The "Microwave Effect": Causality Behind Accelerated Reactions
The remarkable rate enhancements observed in microwave-assisted synthesis stem from the direct and efficient heating of the reaction mixture through dielectric heating.[4] Unlike conventional heating, which relies on conduction and convection, microwaves interact directly with polar molecules and ions, causing rapid rotation and friction, which generates heat volumetrically. This uniform and rapid heating minimizes thermal gradients and side reactions, leading to higher product yields and purity.[1]
Core Synthetic Strategies for 1,2,4-Triazine Ring Formation
The most prevalent and versatile method for synthesizing the 1,2,4-triazine ring involves the condensation of a 1,2-dicarbonyl compound with a reagent containing a hydrazine moiety, such as an acid hydrazide or thiosemicarbazide. Microwave irradiation has proven to be exceptionally effective in driving these condensation reactions to completion in a fraction of the time required by conventional methods.
Mechanism of Action: Condensation Pathway
The general mechanism for the formation of 3,5,6-trisubstituted-1,2,4-triazines from an α-diketone and an acid hydrazide under microwave irradiation is a well-established condensation-cyclization sequence. The key steps are outlined below:
Caption: General reaction mechanism for the synthesis of 1,2,4-triazines.
Experimental Protocols: A Practical Guide
The following protocols are presented as a starting point for the development of microwave-assisted syntheses of 1,2,4-triazine derivatives. Optimization of reaction parameters such as temperature, time, and microwave power is recommended for specific substrates.
Protocol 1: One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines from 1,2-Diketones and Amides
This one-pot procedure offers an efficient route to a variety of substituted 1,2,4-triazines, leveraging the speed of microwave irradiation.[5]
Materials:
-
1,2-Diketone (e.g., Benzil)
-
Amide (e.g., Formamide, Acetamide, Benzamide)
-
Hydrazine hydrate
-
Base (e.g., Sodium tertiary butoxide)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,2-diketone (1 mmol), amide (1 mmol), and a catalytic amount of base.
-
Subject the mixture to microwave irradiation for 180 to 360 seconds.[6]
-
After cooling the reaction mixture, add hydrazine hydrate (2 mL).[6]
-
Irradiate the mixture again under similar microwave conditions until the reaction is complete (monitored by TLC).
-
After cooling, evaporate the solvent under reduced pressure.
-
Pour the residue into water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a sodium bicarbonate solution and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.
Protocol 2: Solvent-Free Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines on a Solid Support
This environmentally friendly approach eliminates the need for a solvent and often simplifies product purification.[7][8]
Materials:
-
Acid hydrazide (2 mmol)
-
α-Diketone (2 mmol)
-
Ammonium acetate
-
Triethylamine
-
Silica gel (2 g)
-
Petroleum ether
-
Microwave synthesizer
Procedure:
-
In a Pyrex beaker, thoroughly grind a mixture of the acid hydrazide (2 mmol), α-diketone (2 mmol), ammonium acetate, triethylamine, and silica gel (2 g) using a pestle and mortar.[7]
-
Place the open beaker into the microwave synthesizer.
-
Irradiate the mixture for a time determined by TLC monitoring to be sufficient for reaction completion.[7]
-
After the reaction is complete, allow the mixture to cool.
-
Extract the product from the silica gel using petroleum ether (3 x 50 mL).[7]
-
Wash the combined organic extracts with water (3 x 50 mL).[7]
-
Evaporate the solvent under vacuum.
-
The crude product can be purified by column chromatography on a short silica gel column or by recrystallization from an appropriate solvent.
Protocol 3: Synthesis of Fused 1,2,4-Triazines
Microwave irradiation is also highly effective for the synthesis of fused heterocyclic systems containing the 1,2,4-triazine ring.[9][10]
Materials:
-
4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one (starting material)
-
Bifunctional reagents (e.g., α-haloketones, dicarbonyl compounds)
-
Solvent (if necessary, e.g., DMF, ethanol)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe vessel, combine the starting 4-amino-3-mercapto-1,2,4-triazinone (1 mmol) with the appropriate bifunctional reagent (1.1 mmol).
-
If necessary, add a minimal amount of a high-boiling point solvent to facilitate the reaction.
-
Irradiate the mixture in the microwave synthesizer at a predetermined temperature and time to effect cyclization.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: A Comparative Analysis
The advantages of microwave-assisted synthesis over conventional heating are clearly demonstrated by comparing reaction times and yields.
| Synthetic Route | Key Reactants | Typical Reaction Time (Conventional) | Typical Yield (Conventional) (%) | Typical Reaction Time (Microwave) | Typical Yield (Microwave) (%) | Reference |
| One-Pot Synthesis | 1,2-Diketones, Amides, Hydrazine Hydrate | 3 - 6 hours | 44 - 78% | 180 - 360 seconds | 60 - 80% | [6] |
| Solvent-Free Synthesis | Thiocarbohydrazide, 2-oxo-4-(2-thienyl)but-3-enoic acid | 2 hours | 62% | 2 minutes | 98% | [10] |
Advanced Mechanistic Considerations: The Dimroth Rearrangement
In some instances, the synthesis of 1,2,4-triazines can be accompanied by a Dimroth rearrangement, a fascinating isomerization where endocyclic and exocyclic nitrogen atoms exchange places.[11] This rearrangement is particularly relevant in the synthesis of fused triazolo-pyrimidine systems and can be influenced by reaction conditions such as pH and temperature.[12][13] Microwave irradiation can potentially influence the kinetics of this rearrangement, and a thorough understanding of this process is crucial for controlling product distribution.
Caption: Simplified schematic of the Dimroth Rearrangement.
Conclusion and Future Outlook
Microwave-assisted synthesis has unequivocally revolutionized the preparation of 1,2,4-triazine derivatives, offering a green, efficient, and rapid alternative to conventional methods.[1] The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the vast chemical space of 1,2,4-triazines in their quest for new therapeutic agents. As microwave technology continues to evolve, we can anticipate even more sophisticated and automated synthetic platforms that will further accelerate the pace of drug discovery.
References
-
Saad, H. A., Youssef, M. M., & Mosselhi, M. A. (2011). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Molecules, 16(6), 4937–4957. [Link]
-
Sci-Hub. (2011). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. [Link]
-
Current Organic Chemistry. (2025). Microwave-Assisted Green Synthesis and Biological Significance of Triazine Derivatives. [Link]
-
PubMed. (2011). Microwave assisted synthesis of some new fused 1,2,4-triazines bearing thiophene moieties with expected pharmacological activity. [Link]
-
ResearchGate. (2025). Microwave Assisted Synthesis of Novel 1,2,4-Triazines in “Dry Media”. [Link]
-
ChemistryViews. (2024). Microwave-Assisted, Metal-Free Synthesis of Highly Substituted 1,2,4-Triazines. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4-triazine derivatives. [Link]
-
ResearchGate. (2011). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2012). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]
-
National Institutes of Health. (2011). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. [Link]
-
ARKIVOC. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. [Link]
-
Synlett. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]
-
Wikipedia. (n.d.). Dimroth rearrangement. [Link]
-
ResearchGate. (2024). A Microwave-Assisted One-Pot Three-Step Metal-Free [4+2] Annulation for the Sustainable Synthesis of Highly Substituted 1,2,4-Triazines. [Link]
-
ARKAT USA, Inc. (2015). Solvent-free Microwave Assisted Synthesis of New 2,4-Dimethoxybenzylaminotriazines. [Link]
-
Semantic Scholar. (2010). Microwave assisted efficient one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines from fatty acid hydrazides under solvent. [Link]
-
Scholars Research Library. (2010). An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. [Link]
-
PubMed Central. (2025). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. [Link]
-
ResearchGate. (2024). Microwave assisted synthesis: An eco-friendly green chemistry approach of drug synthesis. [Link]
-
Current Organic Chemistry. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
-
ResearchGate. (2014). Broadening the Scope of 1,2,4Triazine Synthesis by the Application of Microwave Technology. [Link]
-
Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]
-
MDPI. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][6][9]triazines. [Link]
-
PubMed Central. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. [Link]
-
Wiley-VCH. (2006). Microwave-assisted Dimroth Rearrangement of 2-Amino-1,3-6H-thiazines to 3,4-Dihydropyrimidine-2-thiones. [Link]
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 12. benthamscience.com [benthamscience.com]
- 13. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for using 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one in cell culture
An Application Guide for the In Vitro Use of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental use of this compound in a cell culture setting. The 1,2,4-triazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing potential as therapeutic agents.[1][2] Specifically, this compound has been identified as a compound of interest for its potential anti-cancer activities, including the inhibition of key cellular proteins such as casein kinase 2.[3] This document outlines detailed, field-proven protocols for the preparation, handling, and application of this compound in foundational cell-based assays. We will cover methodologies for assessing cytotoxicity, determining the mode of cell death, and investigating the compound's impact on intracellular signaling pathways. Each protocol is designed to be a self-validating system, ensuring the generation of robust and reproducible data.
Compound Profile and Handling
This compound is a nitrogen-rich heterocyclic organic compound.[3] A clear understanding of its physicochemical properties is paramount for its effective use in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₇N₅O | [3][4] |
| Molecular Weight | 141.13 g/mol | [3][5] |
| Appearance | White solid | [4] |
| CAS Number | 16692-35-6 | |
| Solubility | Moderate in water; enhanced in polar aprotic solvents like DMSO. | [3] |
Preparation of a Concentrated Stock Solution
The use of a concentrated stock solution is standard practice to minimize repetitive weighing of small quantities, reduce errors, and ensure stability.[6][7] Given its favorable solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock of this compound.[3][8]
Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with cell culture media at the low concentrations used in final dilutions.[8] Preparing a high-concentration stock (e.g., 100 mM) allows for small volumes to be added to cell cultures, minimizing the final DMSO concentration to non-toxic levels (typically ≤ 0.5%).
Protocol: 100 mM Stock Solution Preparation
-
Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L × 0.001 L × 141.13 g/mol × 1000 mg/g = 14.11 mg
-
-
Weighing: Accurately weigh 14.11 mg of this compound powder and place it in a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the tube.[8]
-
Solubilization: Vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for long-term use.
Foundational Assay: Cell Viability and Cytotoxicity
The first step in characterizing the biological effect of a new compound is to determine its impact on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[9]
Principle of the MTT Assay
This assay quantifies cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] The core principle involves the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, viable cells.[10][11] The resulting formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of living cells, is measured spectrophotometrically.[9][11]
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol for MTT Assay
Materials:
-
Selected cancer cell line (e.g., Jurkat for leukemia studies[12])
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
This compound stock solution (100 mM in DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL. Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[13]
-
Trustworthiness: Include wells with medium only for background control and wells with cells treated with vehicle (DMSO) as the 100% viability control.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume logarithmic growth.
-
Compound Treatment: Prepare serial dilutions of the triazine compound in complete medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, and 0 µM (vehicle control).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[10][14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[10][13] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Add 100 µL of the Solubilization Solution to each well.[10][13]
-
Final Incubation: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to aid dissolution.[9] For complete solubilization, incubate the plate overnight at 37°C.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9][10][14] A reference wavelength of >650 nm can be used to reduce background noise.[10]
Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the medium-only blanks from all other readings.
-
Percentage Viability: Calculate the cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100
-
-
IC₅₀ Determination: Plot the % Viability against the log of the compound concentration. Use non-linear regression (dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Mechanistic Assay: Apoptosis Detection
If the compound reduces cell viability, it is crucial to determine whether the mechanism is apoptosis (programmed cell death) or necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this determination via flow cytometry.[15]
Principle of Annexin V/PI Staining
This method distinguishes between healthy, apoptotic, and necrotic cells based on two key cellular changes.[16]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein with a high, calcium-dependent affinity for PS. When conjugated to a fluorochrome (e.g., FITC), it specifically binds to and labels early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cell's nucleus red.[17]
This dual-staining strategy allows for the clear differentiation of cell populations.
Caption: Logic of cell state differentiation using Annexin V and PI staining.
Detailed Protocol for Apoptosis Assay
Materials:
-
Cells treated with the triazine compound (at IC₅₀ and 2x IC₅₀ concentrations) and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with the compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the corresponding supernatant, and transfer to a flow cytometry tube.[17]
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.[16][17]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Centrifuge the cells again, discard the PBS, and resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension (100,000 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[16] Gently vortex the tube.
-
Expertise: It is critical to include control samples: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up proper compensation and gating on the flow cytometer.[17]
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[16][18]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[16][17]
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[16]
Target Validation: Western Blot Analysis
To investigate the molecular mechanism of action, Western blotting can be used to measure changes in the expression or phosphorylation status of specific proteins within a signaling pathway.[19] For instance, if this compound is hypothesized to inhibit Casein Kinase 2 (CK2), one could assess the phosphorylation of known CK2 substrates.
Principle of Western Blotting
Western blotting is a technique that combines the protein-separating power of polyacrylamide gel electrophoresis (SDS-PAGE) with the high specificity of antibody-antigen binding. Proteins from cell lysates are first separated by size, then transferred to a solid membrane, and finally detected using primary antibodies specific to the target protein, followed by enzyme-linked secondary antibodies for signal visualization.[20]
Caption: Standardized workflow for protein analysis via Western Blot.
Detailed Protocol for Western Blotting
Procedure:
-
Sample Preparation: Treat cells with the triazine compound as previously described. Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[21]
-
Gel Electrophoresis: Normalize protein amounts (e.g., 20-30 µg per sample), add Laemmli sample buffer, and boil at 95-100°C for 5 minutes to denature the proteins. Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by molecular weight.[19][21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[20][21]
-
Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CK2 substrate) diluted in blocking buffer overnight at 4°C with gentle agitation.[19]
-
Authoritative Grounding: Always include an antibody for the total protein (e.g., total-CK2 substrate) and a loading control (e.g., β-actin or GAPDH) to normalize the data and confirm equal protein loading.
-
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After final washes, incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[19]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal and/or the loading control.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, National Center for Biotechnology Information. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Cell Viability Assays. Assay Guidance Manual, National Center for Biotechnology Information. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. [Link]
-
Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. MDPI. [Link]
-
s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PMC, National Center for Biotechnology Information. [Link]
-
Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI. [Link]
-
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Master Dilution Math in the Lab — Stock and Working Solution Calculations. YouTube. [Link]
-
Solutions and dilutions: working with stock solutions. Rice University. [Link]
-
Western Blot Protocol & Troubleshooting Guide. Assay Genie. [Link]
-
Making stock solutions - how and why. YouTube. [Link]
-
6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central. [Link]
-
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one. PubChem. [Link]
-
Cell-Based Assays and Expression Kits. BPS Bioscience. [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][10][17][18]triazin-7(6H)-ones and Derivatives. MDPI. [Link]
-
1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. ResearchGate. [Link]
-
4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one. PubChem. [Link]
-
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. National Institutes of Health. [Link]
-
Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate. PubMed. [Link]
-
New 6-amino-[10][17][18]triazolo[3,4-b][9][17][18]thiadiazines and[10][17][18]triazolo[3,4-b][9][17][18]thiadiazin-6-ones: Synthesis, Characterization and Antibacterial Activity Evaluation. PubMed. [Link]
-
Dimethyl Sulfoxide. MP Biomedicals. [Link]
-
Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. National Institutes of Health. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound | 52553-11-4 [smolecule.com]
- 4. guidechem.com [guidechem.com]
- 5. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one | C4H7N5O | CID 14594883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 8. thco.com.tw [thco.com.tw]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. assaygenie.com [assaygenie.com]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Note & Protocol: Evaluating the Cytotoxic and Pro-Apoptotic Activity of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Answering your request to create a detailed application note and protocol for conducting a biological assay with 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one.
Abstract
This document provides a comprehensive, multi-assay workflow to characterize the potential anti-cancer activity of this compound. Derivatives of 1,2,4-triazinone have demonstrated a range of biological activities, including significant potential as anti-cancer agents that can induce apoptosis.[1][2] This guide presents a logical progression of assays, beginning with a primary screen for cytotoxicity to determine the compound's effective concentration range, followed by a series of mechanistic assays to confirm that the observed cell death occurs via apoptosis. The protocols included are for the MTT cell viability assay, a Caspase-3/7 activity assay, and Western blot analysis for key apoptotic markers. This integrated approach ensures a robust and well-validated assessment of the compound's biological effects on cancer cell lines.
Introduction and Scientific Background
This compound is a nitrogen-rich heterocyclic compound belonging to the 1,2,4-triazine family.[3] This class of compounds has garnered significant interest in medicinal chemistry due to a wide spectrum of pharmacological activities.[4] Specifically, various triazinone derivatives have been investigated for their potential as therapeutic agents in oncology, with studies demonstrating their ability to inhibit tumor growth and induce programmed cell death (apoptosis).[1][2][3]
The primary objective when evaluating a novel compound for anti-cancer potential is twofold: first, to determine its efficacy in killing cancer cells (cytotoxicity), and second, to elucidate the mechanism by which it does so. A compound that induces a controlled, apoptotic cell death is often considered a more desirable therapeutic candidate than one causing necrosis, which can lead to inflammation.
This application note details a systematic workflow to:
-
Quantify Cytotoxicity: Determine the half-maximal inhibitory concentration (IC₅₀) using the MTT assay, a reliable method for assessing cell metabolic activity as an indicator of viability.[5][6]
-
Elucidate the Mechanism of Cell Death: Investigate the induction of apoptosis through two distinct and complementary methods:
-
Measuring Executioner Caspase Activity: Quantify the activity of Caspase-3 and -7, key proteases that execute the final stages of apoptosis.[7][8]
-
Detecting Apoptotic Markers: Confirm apoptosis by observing the cleavage of Caspase-3 and its downstream substrate, PARP-1, via Western blot analysis.[9]
-
This structured approach provides a robust dataset, moving from a general assessment of viability to a specific, mechanistic understanding of the compound's action.
Experimental Workflow Overview
The experimental design follows a logical progression from initial screening to mechanistic confirmation. This ensures that resources are used efficiently and that each subsequent experiment is built upon a solid foundation of data from the previous step.
Materials and Reagents
-
Compound: this compound (MW: 141.13 g/mol )[3]
-
Cell Line: Human breast adenocarcinoma cell line (MCF-7) or another appropriate cancer cell line.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for MTT Assay:
-
Reagents for Caspase Assay:
-
Caspase-Glo® 3/7 Assay System (or equivalent luminescent/fluorescent kit).[7]
-
-
Reagents for Western Blot:
-
RIPA Lysis and Extraction Buffer.
-
Protease and Phosphatase Inhibitor Cocktail.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer.
-
Primary Antibodies: Rabbit anti-Caspase-3 (total and cleaved), Rabbit anti-PARP (total and cleaved).
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
-
General Labware: 96-well and 6-well tissue culture plates, serological pipettes, centrifuge tubes, etc.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This initial assay is critical for determining the concentration-dependent effect of the compound on cell viability. The principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count MCF-7 cells.
-
Seed 7,500 cells per well (in 100 µL of complete culture medium) into a 96-well plate.[10]
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂. A 48-hour incubation is a common starting point.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[10]
-
Calculation:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
-
Example Data Presentation
| Compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 81.3 ± 6.2 |
| 10 | 52.1 ± 3.8 |
| 25 | 24.7 ± 2.9 |
| 50 | 9.8 ± 1.5 |
| 100 | 4.1 ± 0.9 |
| Table 1: Hypothetical MTT assay results for MCF-7 cells treated for 48 hours. From this data, the IC₅₀ would be calculated to be approximately 10 µM. |
Protocol 2: Mechanistic Assays for Apoptosis
Once the IC₅₀ is determined, the next step is to investigate how the compound induces cell death. The following protocols use the predetermined IC₅₀ concentration to treat cells and assess for hallmarks of apoptosis.
5A. Caspase-3/7 Activity Assay
This assay provides a quantitative measure of the activity of the primary executioner caspases. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[7] Cleavage of the substrate by active caspases releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.[7]
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at the same density as the MTT assay.
-
After overnight incubation, treat cells in triplicate with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 12, 18, or 24 hours). Include a vehicle control.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well.
-
-
Incubation and Measurement:
-
Mix the contents on a plate shaker for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control).
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Example Data Presentation
| Treatment | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 15,250 | 1.0 |
| Compound (IC₅₀) | 125,600 | 8.2 |
| Compound (2x IC₅₀) | 198,800 | 13.0 |
| Table 2: Hypothetical Caspase-3/7 activity in MCF-7 cells after 18 hours of treatment. |
5B. Western Blot for Cleaved Caspase-3 and Cleaved PARP
Western blotting is a cornerstone technique used to confirm apoptosis by detecting specific protein cleavage events.[13] Inactive procaspase-3 (32-35 kDa) is cleaved to generate the active form (17-19 kDa fragments).[9] A key substrate of active Caspase-3 is PARP-1 (116 kDa), which is cleaved into an 89 kDa fragment, a hallmark of apoptosis that prevents DNA repair.[9]
Step-by-Step Methodology
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and grow until they reach ~80% confluency.
-
Treat cells with the vehicle or the compound (at IC₅₀ and 2x IC₅₀) for 24 hours.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) in Laemmli buffer and denature by heating.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C. Also probe a separate blot or strip the current one for total protein levels (or a loading control like GAPDH) to ensure accuracy.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The appearance of the cleaved fragments in treated samples confirms apoptosis.
-
The Intrinsic Apoptosis Pathway
The data gathered from the caspase and Western blot assays can be contextualized within the intrinsic (or mitochondrial) pathway of apoptosis, which is a common mechanism for chemotherapeutic agents.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Provost, J. J., & Wallert, M. A. MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Creative Bioarray. Caspase Activity Assay. [Link]
-
Park, D., et al. (2011). Caspase Protocols in Mice. In: Park, D. (eds) Apoptosis. Methods in Molecular Biology, vol 747. Humana Press. [Link]
-
Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
-
MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
YouTube. (2020). Apoptosis assays: western blots. [Link]
-
JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In G. S. Sittampalam, N. P. Coussens, & D. T. Dranchak (Eds.), Assay Guidance Manual. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
MDPI. (2022). Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. [Link]
-
PubMed. (2017). Determination of Caspase Activation by Western Blot. [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
-
PubMed. (1995). Synthesis and biological activity of 1,2,4-triazinotriazinone derivatives. [Link]
-
PubMed. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. [Link]
-
EMBL-EBI. Discovery of Triazinone Derivatives as Novel, Specific, and Direct NLRP3 Inflammasome Inhibitors for the Treatment of DSS-Induced Ulcerative Colitis. [Link]
-
PubChem. 3,4-Diamino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one. [Link]
-
PubMed Central. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. [Link]
Sources
- 1. Synthesis and biological activity of 1,2,4-triazinotriazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 52553-11-4 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Introduction
This comprehensive guide provides detailed protocols for the purification of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be self-validating systems, ensuring the attainment of high-purity material suitable for a range of research and development applications.
Understanding the Molecule: Chemical Properties and Impurity Profile
A foundational understanding of the physicochemical properties of this compound is paramount for developing an effective purification strategy.
Key Chemical Properties:
-
Molecular Formula: C₄H₇N₅O[2]
-
Molecular Weight: 141.13 g/mol [2]
-
Appearance: Typically a white to off-white solid.
-
Functionality: The molecule possesses two primary amino groups at the 3 and 4 positions, a methyl group at the 6-position, and a ketone within the triazine ring. The presence of basic amino groups and a polar triazine core dictates its solubility and chromatographic behavior.
-
Solubility: Generally, aminotriazines exhibit moderate solubility in polar protic solvents like water, ethanol, and methanol, with solubility increasing with temperature. They are often sparingly soluble in nonpolar organic solvents.
Potential Impurity Profile:
While the exact impurity profile depends on the synthetic route, common impurities in the synthesis of related triazines may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be hydrazine derivatives or other precursors.
-
Partially Reacted Intermediates: In multi-step syntheses, intermediates may carry through to the final product.
-
Isomers: Positional isomers may form depending on the reaction conditions.
-
Byproducts from Side Reactions: Self-condensation or other side reactions can lead to a variety of impurities.
-
Degradation Products: The triazine ring can be susceptible to hydrolysis under harsh acidic or basic conditions.
A thorough understanding of the potential impurities is the first step in selecting an appropriate purification technique. For instance, if the impurities are significantly less polar than the desired product, recrystallization or normal-phase chromatography would be effective. Conversely, if the impurities are more polar, reverse-phase chromatography might be more suitable.
Purification Strategies: A Multi-faceted Approach
No single purification technique is universally optimal. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. Here, we present three robust methods: recrystallization, column chromatography, and acid-base extraction.
Recrystallization: The Workhorse of Purification
Recrystallization is often the most efficient method for purifying crystalline solids, particularly on a larger scale. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.
Rationale for Solvent Selection:
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon crystallization). For polar compounds like this compound, polar protic solvents are excellent starting points. An ethanol/water mixture is a commonly employed and effective solvent system for many triazine derivatives[3].
Protocol for Recrystallization from Ethanol/Water:
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol to create a slurry.
-
Heating: Gently heat the slurry on a hot plate with stirring. Add hot deionized water dropwise until the solid just dissolves. The goal is to use the minimum amount of solvent necessary to achieve complete dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is crucial to avoid rapid cooling. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water (in the same ratio as used for recrystallization) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Expected Outcome: A white to off-white crystalline solid with significantly improved purity.
Troubleshooting:
-
Oiling out: If the compound separates as an oil instead of crystals, it may be due to too rapid cooling or the use of an inappropriate solvent. Reheat the solution to dissolve the oil and add more of the better solvent (in this case, ethanol) before allowing it to cool more slowly.
-
No crystal formation: If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent and try cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.
Workflow for Recrystallization
Caption: Recrystallization workflow for purification.
Column Chromatography: For High-Purity Separations
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For basic amines like this compound, special considerations are necessary to prevent poor separation and product degradation.
Causality Behind Experimental Choices:
The acidic nature of standard silica gel can lead to strong, sometimes irreversible, adsorption of basic compounds, resulting in significant peak tailing and potential decomposition. To mitigate this, two primary strategies can be employed:
-
Mobile Phase Modification: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase neutralizes the acidic silanol groups on the silica surface, leading to improved peak shape and recovery.
-
Alternative Stationary Phase: Using a more basic stationary phase, such as alumina, can prevent the acid-base interactions altogether.
Protocol for Flash Column Chromatography (Modified Silica):
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
-
Chromatography column
-
Collection tubes
Step-by-Step Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.1% TEA).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Solvent System Selection:
| Mobile Phase Composition | Suitability |
| Hexane/Ethyl Acetate + 0.1% TEA | Good for moderately polar triazines. |
| Dichloromethane/Methanol + 0.1% NH₃ in MeOH | Suitable for more polar triazines. |
Workflow for Column Chromatography
Caption: Column chromatography purification workflow.
Acid-Base Extraction: Exploiting Basicity
The presence of two amino groups on the triazine ring imparts basic properties to the molecule, which can be exploited for purification through acid-base extraction. This technique is particularly useful for removing non-basic impurities.
Principle of the Method:
Protocol for Acid-Base Extraction:
Materials:
-
Crude this compound
-
Dichloromethane (or other suitable organic solvent)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Separatory funnel
-
pH paper or pH meter
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated product will move to the aqueous layer.
-
Separation: Drain the organic layer (containing non-basic impurities) and collect the aqueous layer.
-
Washing: Wash the aqueous layer with a fresh portion of dichloromethane to remove any remaining non-basic impurities.
-
Neutralization and Precipitation: Cool the aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (pH ~8-9). The purified product should precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Purity Assessment: Analytical Methodologies
Confirming the purity of the final product is a critical step. A combination of techniques should be employed to provide a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of a compound and for identifying and quantifying impurities. Based on methods for similar triazinones, a reverse-phase HPLC method is recommended[4][5].
Suggested HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the purified compound and for detecting the presence of impurities. The spectra should be compared with known data or theoretical predictions. For a related compound, 3-amino-9-methyl-2H,6H-[3][4][6]triazino[5,4-b][3][4][7]thiadiazin-6-one, characteristic proton signals for the methyl group appear around 2.47 ppm, and the amino protons as a broad singlet around 6.55 ppm[6]. Similar shifts would be expected for the target compound.
Melting Point Determination
A sharp melting point range is a good indicator of high purity. Impurities will typically broaden the melting point range and depress the melting point.
Conclusion
The purification of this compound is a critical step in its application in research and drug development. The choice of purification technique should be guided by the scale of the purification and the nature of the impurities. Recrystallization offers a simple and efficient method for large-scale purification, while column chromatography provides high resolution for the removal of closely related impurities. Acid-base extraction is a useful technique for removing non-basic contaminants. The purity of the final product should always be rigorously assessed using a combination of analytical techniques, including HPLC, NMR, and melting point determination. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently obtain high-purity this compound for their scientific endeavors.
References
-
SIELC Technologies. (n.d.). Separation of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione on Newcrom R1 HPLC column. Retrieved from [Link]
-
Heravi, M. M., Rajabzadeh, G., Rahimizadeh, M., Bakavoli, M., & Ghassemzadeh, M. (2001). 3-Amino-9-methyl-2H,6H--[3][4][6]triazino[5,4-b][3][4][7]thiadiazin-6-one. Molecules, 6(12), M238. [Link]
-
Monash University. (2022). One-Pot Multicomponent Synthesis of Bis(diamino-1,3,5-triazines) under Microwave Irradiation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. Buy this compound | 52553-11-4 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 3-Amino-9-methyl-2H,6H--[1,2,4]triazino[5,4-b][1,3,4]thiadiazin-6-one [mdpi.com]
- 7. research.monash.edu [research.monash.edu]
Application Notes and Protocols for 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one as a Molecular Probe for Casein Kinase 2 (CK2) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Modulator of a Key Cellular Kinase
3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one is a nitrogen-rich heterocyclic organic compound with the molecular formula C₄H₇N₅O and a molecular weight of 141.13 g/mol .[1] Belonging to the 1,2,4-triazine family, this small molecule has garnered interest in medicinal chemistry and drug discovery.[1] Notably, its structural features, including the dual amino functionality on the triazine ring, suggest its potential as an inhibitor of critical enzymes involved in cellular signaling and disease progression.[1]
These application notes provide a comprehensive guide for utilizing this compound as a molecular probe, with a specific focus on its application as a potential inhibitor of Casein Kinase 2 (CK2). CK2 is a ubiquitous serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention.[1]
This document will guide researchers through the principles of CK2 inhibition assays, provide detailed protocols for the preparation and use of this compound, and offer insights into data analysis and interpretation.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a molecular probe is paramount for its effective use in biological assays.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₅O | [1] |
| Molecular Weight | 141.13 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline solid | [2] |
| Solubility | Soluble in DMSO. Moderate solubility in water and alcohols. | [1] |
| Storage | Store at 2-8°C, protected from light. | [2] |
Note on Solubility: For biological assays, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the aqueous assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts.
Principle of the Assay: Probing CK2 Activity
Casein Kinase 2 (CK2) is a constitutively active protein kinase that phosphorylates a wide range of substrates, thereby regulating numerous cellular pathways. In a typical in vitro kinase assay, the activity of CK2 is measured by quantifying the transfer of a phosphate group from a donor molecule, usually adenosine triphosphate (ATP), to a specific substrate peptide.
The inhibitory potential of a compound like this compound is assessed by its ability to reduce the rate of this phosphorylation reaction. This is achieved by the inhibitor competing with ATP for binding to the active site of the kinase. The extent of inhibition is typically quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Experimental Protocols
The following protocols provide a framework for the use of this compound in a typical in vitro CK2 inhibition assay. It is recommended to optimize the assay conditions for your specific experimental setup.
Protocol 1: Preparation of Stock Solution
Rationale: A concentrated stock solution allows for accurate and reproducible dilutions into the final assay buffer while minimizing the concentration of the organic solvent.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
Procedure:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 1.41 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro Casein Kinase 2 (CK2) Inhibition Assay
Rationale: This protocol describes a common method to determine the IC50 value of a test compound against CK2 using a radioactive filter-binding assay. This method relies on the incorporation of ³²P from [γ-³²P]ATP into a specific substrate peptide.
Materials:
-
Recombinant human Casein Kinase 2 (CK2)
-
CK2 substrate peptide (e.g., RRADDSDDDDD)
-
[γ-³²P]ATP
-
ATP solution
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (10 mM in DMSO)
-
Phosphoric acid (75 mM)
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplate
Experimental Workflow:
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the 10 mM stock solution of this compound in DMSO. Then, dilute these further into the kinase assay buffer to achieve the desired final concentrations for the assay (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is constant and low (e.g., 1%).
-
Assay Setup: In a 96-well microplate, prepare the following reaction mixtures (total volume of 50 µL):
-
Test wells: 25 µL of 2x kinase assay buffer, 5 µL of CK2 substrate peptide, 10 µL of the diluted molecular probe, and 10 µL of CK2 enzyme.
-
Positive control (no inhibitor): 25 µL of 2x kinase assay buffer, 5 µL of CK2 substrate peptide, 10 µL of assay buffer with DMSO (vehicle control), and 10 µL of CK2 enzyme.
-
Negative control (no enzyme): 25 µL of 2x kinase assay buffer, 5 µL of CK2 substrate peptide, 10 µL of assay buffer with DMSO, and 10 µL of assay buffer without enzyme.
-
-
Initiate the Reaction: Start the kinase reaction by adding 10 µL of a pre-mixed solution of ATP and [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km for CK2.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture (e.g., 25 µL) onto a P81 phosphocellulose filter paper square.
-
Washing: Immerse the filter papers in a beaker containing 75 mM phosphoric acid and wash several times with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP. Finally, rinse with acetone and let the filters air dry.
-
Detection: Place each dried filter paper into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The percentage of CK2 inhibition for each concentration of the molecular probe can be calculated using the following formula:
% Inhibition = 100 * (1 - (CPM_test - CPM_negative) / (CPM_positive - CPM_negative))
where:
-
CPM_test is the counts per minute in the presence of the inhibitor.
-
CPM_positive is the counts per minute in the absence of the inhibitor (vehicle control).
-
CPM_negative is the counts per minute in the absence of the enzyme.
-
-
Determine the IC50 Value: The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Illustrative Dose-Response Data:
| [Inhibitor] (µM) | % Inhibition |
| 0.01 | 5 |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 |
| 100 | 98 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background signal | Incomplete washing of filter papers. | Increase the number and duration of washes with phosphoric acid. |
| Non-specific binding of ATP. | Ensure the reaction is stopped effectively before spotting. | |
| Low signal in positive control | Inactive enzyme. | Use a fresh batch of enzyme and verify its activity. |
| Suboptimal assay conditions. | Optimize ATP and substrate concentrations, and incubation time. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Probe precipitation. | Check the solubility of the compound in the assay buffer. |
Selectivity and Off-Target Effects
The 2,4-diamino-1,3,5-triazine scaffold is known to be a "privileged structure" that can bind to the ATP-binding site of various kinases.[3] Therefore, it is crucial to assess the selectivity of this compound against a panel of other kinases to understand its specificity and potential off-target effects. This is a critical step in the validation of any molecular probe for use in cell-based assays or in vivo studies. Researchers should consider performing or consulting kinase panel screening services to obtain a comprehensive selectivity profile.
Conclusion
This compound represents a valuable molecular probe for the investigation of Casein Kinase 2 activity. Its potential to inhibit CK2 makes it a useful tool for researchers studying the roles of this kinase in health and disease. By following the detailed protocols and guidelines presented in these application notes, scientists can effectively utilize this compound to probe CK2 function and potentially uncover new therapeutic avenues.
References
- Fisher Scientific. (2025). Safety Data Sheet: 2,4-Diamino-6-methyl-1,3,5-triazine.
- BenchChem. (2025).
- Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 154(4), 731-744.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Welcome to the technical support guide for the synthesis of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one (C₄H₇N₅O). This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide a comprehensive resource that addresses common challenges, answers frequently asked questions, and offers robust, field-tested protocols to improve the yield and purity of your target compound.
Overview of Synthesis
The synthesis of this compound is a cornerstone for accessing a range of derivatives with potential biological activities, including roles as anti-cancer agents.[1] The most common and direct route involves the cyclocondensation of a pyruvic acid derivative with diaminoguanidine. This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact reaction efficiency and product yield.
Below is a generalized workflow for the synthesis.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions to proactively guide your experimental design and execution.
Q1: What is the most reliable synthetic route and the underlying mechanism?
The most prevalent method is the reaction between pyruvic acid and diaminoguanidine hydrochloride in an aqueous medium. The mechanism proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the 1,2,4-triazin-5(4H)-one ring system. Control of pH is critical; the reaction is typically initiated under acidic conditions to facilitate hydrazone formation and then driven to completion by carefully raising the pH to promote cyclization.
Q2: How pure do my starting materials need to be?
Starting material purity is paramount.
-
Pyruvic Acid: Often supplied as a solution, it can contain impurities from its synthesis or degradation. Use freshly distilled or high-purity (≥98%) pyruvic acid. Impurities can lead to unwanted side products and discoloration of the final compound.
-
Diaminoguanidine: Typically used as its hydrochloride salt for stability. Ensure it is free from hydrazine and other related impurities, which can compete in the reaction and form different heterocyclic systems.
Q3: What are the optimal reaction conditions to maximize yield?
Optimizing reaction parameters is key to preventing side reactions and maximizing product formation. The following table summarizes recommended starting points.
| Parameter | Recommended Value | Rationale & Expert Insights |
| Solvent | Water or Aqueous Ethanol | Provides good solubility for the hydrochloride salts of the reactants and is environmentally benign. Ethanol can help solubilize organic impurities. |
| Temperature | 80-100 °C | Sufficient thermal energy is required to overcome the activation barrier for cyclization. However, excessive heating can promote hydrolysis of the triazine ring or other degradation pathways.[2] |
| pH Control | Initial pH: 2-3; Final pH: 4-5 | An initial acidic pH is crucial for the formation of the hydrazone intermediate. The subsequent pH increase, typically achieved by adding a base like sodium acetate or sodium hydroxide, facilitates the nucleophilic attack required for ring closure. |
| Reaction Time | 2-6 hours | Reaction progress should be monitored (see Q5). Prolonged reaction times at high temperatures can lead to product degradation. |
Q4: What are the most common side products and how can they be minimized?
The primary challenge in this synthesis is controlling side reactions.
-
Hydrolysis: The 1,2,4-triazine ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, leading to ring-opening.[2] To minimize this, avoid using strong acids or bases for pH adjustment where possible and do not prolong the reaction time unnecessarily.
-
Incomplete Cyclization: If the pH is not raised sufficiently, the hydrazone intermediate may not cyclize efficiently, leading to a mixture of starting material, intermediate, and product. Ensure proper and homogenous pH adjustment.
-
Regioisomers: While less common with symmetric diaminoguanidine, the use of unsymmetrical starting materials in related syntheses is a known source of regioisomer formation, which can be difficult to separate.[2][3]
Q5: How should I monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most effective method.
-
Mobile Phase: A polar system such as Dichloromethane:Methanol (9:1) or Ethyl Acetate:Methanol (8:2) typically works well.
-
Visualization: Use UV light (254 nm) for visualization. The product is UV active.
-
Procedure: Spot the starting materials (pyruvic acid and diaminoguanidine), a co-spot, and the reaction mixture at regular intervals (e.g., every 30-60 minutes). The reaction is complete when the starting material spots have been consumed and a new, distinct product spot is dominant.
Q6: What is the most effective purification strategy?
The product typically precipitates from the aqueous reaction mixture upon cooling.
-
Initial Isolation: Filtration of the cooled reaction mixture followed by washing with cold water and a non-polar solvent like diethyl ether is usually sufficient to obtain a crude product of reasonable purity.
-
Recrystallization: For higher purity, recrystallization is effective. The compound exhibits moderate solubility in water and better solubility in polar aprotic solvents like DMSO.[1] A common and effective solvent system for recrystallization is a mixture of water and ethanol or water and acetic acid.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting low product yield.
| Issue | Potential Cause | Recommended Solution |
| Reaction does not start (TLC shows only starting materials) | 1. Incorrect pH: The initial acidic condition for hydrazone formation was not met. 2. Low Temperature: Insufficient energy to initiate the reaction. | 1. Verify pH: Ensure the initial pH of the solution is between 2 and 3 after adding all reactants. 2. Increase Temperature: Gradually increase the reaction temperature to the recommended 80-100 °C range. |
| Formation of a dark tar or insoluble polymer | 1. Excessive Temperature: Overheating can cause decomposition and polymerization. 2. Incorrect pH: Strongly basic conditions can promote side reactions. | 1. Temperature Control: Use an oil bath and a contact thermometer for precise temperature regulation. Do not exceed 100 °C. 2. pH Adjustment: Use a weaker base (e.g., sodium acetate) or add strong base (NaOH) slowly with vigorous stirring to avoid localized high pH. |
| Product is impure after filtration (multiple spots on TLC) | 1. Incomplete Reaction: Reaction stopped prematurely. 2. Side Product Formation: Suboptimal conditions (pH, temp) led to hydrolysis or other side reactions.[2] | 1. Confirm Completion: Ensure the reaction has gone to completion via TLC before work-up. 2. Optimize Conditions: Refer to the FAQ section to refine reaction parameters. 3. Purification: Proceed with recrystallization using an appropriate solvent system (e.g., water/ethanol). |
| Difficulty in crystallizing the final product | 1. Presence of Impurities: Oily impurities can inhibit crystal lattice formation. 2. Inappropriate Solvent: The chosen solvent system may not be suitable. | 1. Aqueous Wash: Wash the crude product with a small amount of cold water or diethyl ether to remove soluble impurities. 2. Solvent Screening: Experiment with different recrystallization solvents. Start with water/ethanol. If that fails, try solvent/anti-solvent techniques (e.g., dissolving in minimal hot DMSO and adding water dropwise until turbidity appears, then cool). |
Detailed Experimental Protocol
This protocol provides a reliable, step-by-step method for the synthesis.
Materials:
-
Pyruvic acid (≥98%)
-
Diaminoguanidine hydrochloride (≥98%)
-
Sodium acetate
-
Deionized water
-
Ethanol
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diaminoguanidine hydrochloride (1.0 eq) in deionized water.
-
Initial Condensation: To this solution, add pyruvic acid (1.05 eq). Adjust the pH of the mixture to ~2.5 using 1 M HCl if necessary.
-
Heating: Heat the reaction mixture to 90-95 °C using a temperature-controlled oil bath. Stir at this temperature for 1 hour.
-
Cyclization: After 1 hour, slowly add a saturated aqueous solution of sodium acetate in portions until the pH of the mixture reaches 4.5-5.0. A precipitate may begin to form.
-
Reaction Monitoring: Continue heating at 90-95 °C for an additional 2-4 hours. Monitor the reaction's progress by TLC (DCM:MeOH 9:1) until the starting materials are consumed.
-
Isolation: Once the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 1 hour to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (2x volumes) and cold ethanol (1x volume).
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight. The expected product is a white to off-white solid.
This guide provides a comprehensive framework for successfully synthesizing this compound. By understanding the critical parameters and potential pitfalls, researchers can significantly improve their outcomes.
References
Sources
Technical Support Center: Strategies for Overcoming Solubility Challenges with 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one in Experimental Assays
Introduction
3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one is a nitrogen-rich heterocyclic compound with the molecular formula C₄H₇N₅O, belonging to the 1,2,4-triazine family.[1] Its structural features, including two amino groups, make it a molecule of interest in medicinal chemistry, with studies indicating potential as an anti-cancer agent.[1] However, researchers frequently encounter a significant hurdle during assay development: the compound's limited aqueous solubility. This guide provides a comprehensive framework for diagnosing and systematically overcoming these solubility issues, ensuring the generation of accurate and reproducible experimental data.
The core challenge often stems not from the molecule being entirely lipophilic, but from strong intermolecular forces in its solid, crystalline state, which require significant energy to overcome for dissolution in aqueous media. This technical guide will walk you through a logical progression of strategies, from optimizing stock solution preparation to advanced formulation techniques, empowering you to maintain the compound's solubility throughout your experimental workflow.
Section 1: Physicochemical Profile
A foundational understanding of the compound's properties is the first step in troubleshooting. Its structure dictates its behavior in different solvent systems.
| Property | Value / Description | Source |
| Molecular Formula | C₄H₇N₅O | [1][2] |
| Molecular Weight | 141.13 g/mol | [1][2] |
| Appearance | White solid | [2] |
| Key Structural Features | 1,2,4-triazine ring, two basic amino groups (at C3 and C4), a carbonyl group, and a methyl group. | [1] |
| Predicted Solubility | Moderate in water, enhanced in polar aprotic solvents like DMSO, intermediate in alcohols.[1] | |
| Predicted LogP | -3.19 (Note: This prediction suggests high hydrophilicity, indicating that poor solubility is likely due to high crystal lattice energy rather than lipophilicity). | [2] |
The presence of two amino groups is the most critical feature for solubility manipulation. These groups are basic and can be protonated in acidic conditions, a characteristic we will leverage extensively.[3][4]
Section 2: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial challenges.
Q1: My compound won't dissolve when preparing the initial stock solution in DMSO. What should I do? A: While this compound has good solubility in high-quality, anhydrous DMSO, issues can arise.[1] First, ensure your DMSO is of high purity and has low water content, as absorbed water can significantly decrease the solubility of many compounds.[5] Use gentle agitation (vortexing) and brief, mild warming (e.g., a 37°C water bath) to aid dissolution. Sonication can also be effective in breaking up solid aggregates. Avoid aggressive heating, which could degrade the compound.
Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. Why? A: This is the most common solubility problem and is known as "crashing out." DMSO is a powerful organic solvent that can dissolve compounds that are otherwise insoluble in water.[6][7] When you dilute this DMSO stock into an aqueous buffer, you dramatically change the solvent environment. The water is often not a good enough solvent to keep the compound dissolved at the desired concentration, causing it to precipitate.[8][9] The rest of this guide focuses on solving this specific issue.
Q3: What is the maximum percentage of DMSO I can use in my final assay? A: This is highly dependent on your assay type. For cell-free biochemical assays (e.g., enzyme inhibition), concentrations up to 5% v/v DMSO might be tolerable, but you must validate that it doesn't affect your protein's activity. For cell-based assays, DMSO can be toxic. Most cell lines can tolerate up to 0.5% v/v DMSO, but some sensitive cell types may show stress or altered gene expression at concentrations as low as 0.1%.[10] It is critical to run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific system.
Q4: Can I use heat to dissolve the compound in my final assay medium? A: Generally, no. While increasing the temperature can enhance the solubility of triazine compounds, most biological assays are conducted at a fixed physiological temperature (e.g., 37°C).[11] Heating the buffer to dissolve the compound and then cooling it back down will likely result in the compound precipitating out again as a supersaturated solution re-equilibrates. This approach is not recommended for achieving stable solubility in an assay.
Section 3: In-Depth Troubleshooting Guide
Follow this systematic workflow to identify the optimal solubilization strategy for your specific assay.
3.1 The Foundation: Preparing a High-Concentration, Validated Stock Solution
Accurate and reliable data begins with a properly prepared stock solution.[12][13]
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Accurate Weighing: Use a calibrated analytical balance to weigh out 1.41 mg of this compound (MW = 141.13 g/mol ). For accuracy, it is better to weigh a larger mass (e.g., 14.1 mg) and adjust the solvent volume accordingly.[14]
-
Solvent Addition: Add the weighed compound to a clean, appropriate-sized glass vial. Add high-purity, anhydrous DMSO to achieve the final desired concentration. For 1.41 mg, add 1.0 mL of DMSO to make a 10 mM solution.
-
Dissolution: Cap the vial securely and vortex for 1-2 minutes. If solids persist, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming in a 37°C water bath can be used as a final step if needed.
-
Visual Confirmation: Inspect the solution against a light source to ensure there are no visible particulates or haze. A completely dissolved stock solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation over time.[5][15]
3.2 The Core Challenge: Maintaining Solubility in Aqueous Media
The following workflow diagram outlines the decision-making process for selecting the right solubilization strategy after creating your DMSO stock.
Caption: Decision workflow for selecting a solubilization strategy.
Strategy 1: pH Modification (Primary & Most Effective Approach)
Causality: The two amino groups on the triazine ring are basic. By lowering the pH of the aqueous buffer, these groups become protonated, forming a positively charged cation. This salt form is significantly more polar and, therefore, more soluble in water than the neutral parent molecule.[3][16][17] This is the most direct and often least intrusive method.
Protocol: pH Optimization
-
Buffer Selection: Choose a buffer system that is effective in the target pH range (e.g., MES for pH 5.5-6.7, Phosphate for pH 6.0-8.0).
-
pH Screening: Prepare small volumes of your assay buffer at various pH points, for example: pH 7.4 (control), 7.0, 6.5, 6.0, and 5.5.
-
Solubility Test: To 1 mL of each buffer, add the volume of your DMSO stock solution required to reach the highest concentration you plan to test in your assay. For example, to test a 100 µM final concentration from a 10 mM stock, add 10 µL of the stock to 990 µL of buffer.
-
Observation: Vortex briefly and let the solutions stand at the assay temperature for 30 minutes. Visually inspect for precipitation. The lowest pH at which the solution remains clear is your potential new assay pH.
-
Validation: Crucially , you must validate that the new buffer pH does not negatively impact your assay. For cell-based assays, check for toxicity. For biochemical assays, confirm that enzyme activity or protein binding is unaffected.
Strategy 2: Co-Solvent Systems (For Cell-Free or Tolerant Cellular Assays)
Causality: Co-solvents are water-miscible organic solvents that, when added in small quantities, reduce the overall polarity of the aqueous solution.[18] This lowers the energy barrier for solvating a less polar compound, helping to keep it in solution.
| Co-Solvent | Typical Range (v/v) | Pros | Cons |
| Ethanol | 1 - 5% | Effective, volatile, common in labs. | Can affect protein structure and cell viability at higher concentrations.[10] |
| Propylene Glycol | 1 - 10% | Low toxicity, commonly used in pharmaceutical formulations.[18] | Can be viscous, potential for assay interference. |
| Polyethylene Glycol (PEG 300/400) | 1 - 10% | Low toxicity, good solubilizing power. | Higher viscosity, may interfere with some detection methods. |
Protocol: Co-Solvent Screening
-
Prepare Co-Solvent Buffers: Prepare your standard assay buffer containing different concentrations of your chosen co-solvent (e.g., 1%, 2%, 5% ethanol).
-
Solubility Test: Add your compound (from the DMSO stock) to each co-solvent buffer at the highest desired final concentration.
-
Observation & Validation: Observe for precipitation as before. Identify the lowest co-solvent concentration that maintains solubility. Then, run control experiments to ensure this concentration of co-solvent does not interfere with your assay's performance or viability.
Strategy 3: Use of Cyclodextrins (Advanced, Cell-Compatible Strategy)
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble molecules, like this compound, forming a water-soluble "inclusion complex."[21] This is an excellent strategy, particularly for cell-based assays where co-solvents may be too toxic. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice due to its high aqueous solubility and low toxicity.[21]
Protocol: Cyclodextrin Formulation
-
Prepare CD Solution: Dissolve HP-β-CD in your assay buffer to create a concentrated stock (e.g., 10-50 mM). This may require stirring.
-
Complexation:
-
Method A (Dilution): Add the DMSO stock of your compound directly to the buffer containing HP-β-CD. The complex will form in situ.
-
Method B (Pre-complexation): For difficult cases, you can mix the DMSO stock with the concentrated aqueous HP-β-CD solution first, allow it to equilibrate (e.g., 1 hour at room temperature with shaking), and then use this complexed stock for further dilutions into your assay medium.
-
-
Screening and Validation: Test a range of HP-β-CD concentrations to find the minimum amount needed for solubilization. As with all methods, you must validate that the CD concentration used does not affect cell health or assay results.
Section 4: Summary of Recommended Strategies
This table provides a quick reference for choosing the best starting point based on your experimental system.
| Strategy | Primary Mechanism | Best For | Key Advantage | Major Consideration |
| pH Modification | Increases compound polarity via protonation. | Most assays, both cell-free and cell-based. | Minimal addition of foreign substances to the assay. | The biological system must be tolerant of the required pH change. |
| Co-Solvents | Reduces solvent polarity. | Primarily cell-free biochemical assays. | Simple to implement with common lab reagents. | High potential for assay interference or cellular toxicity.[10] |
| Cyclodextrins | Forms a water-soluble inclusion complex.[19][20] | Cell-based assays or sensitive biochemical assays. | Low toxicity and generally low assay interference.[21][22][23] | More expensive; requires careful validation of CD concentration. |
By systematically applying these troubleshooting principles and protocols, researchers can effectively overcome the solubility challenges presented by this compound, leading to more reliable and meaningful scientific outcomes.
References
- This compound - Smolecule. (n.d.). Google Vertex AI Search.
- Craievich, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Fahr, A., & Liu, X. (2018).
- Singh, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Journal of Formul Sci Bioavailab. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Müller, R. H., & Peters, K. (2000). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
- Singh, R., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research.
- Loftsson, T., & Duchêne, D. (2022).
- Semantic Scholar. (n.d.). [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Craievich, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. OUCI.
- Clark, J. (n.d.). Solubility and pH of amines. Chemguide.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
- FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital.
- Wikipedia. (n.d.). Cosolvent.
- ChemGulf. (2025). How do amines and amides affect the pH of a solution? ChemGulf Blog.
- Bitesize Bio. (2025).
- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- White, A. W., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
- Lee, H. Y., et al. (2013).
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Nielsen, G. D., & Larsen, S. T. (2011). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- TeamChem. (2025). Types of Triazine and Their Differences | Chemical Guide. TeamChem.
- Sussex Drug Discovery Centre. (2014).
- The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube.
- Popa-Burke, I., & Russell, J. (2014).
- Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
- Voges, M., et al. (2012). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- LibreTexts Chemistry. (2023). Advanced Properties of Amines.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Common Solvents.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Guidechem. (n.d.). 52553-11-4 3,4-DIAMINO-6-METHYL-1,2,4-TRIAZIN-5(4H) - ONE.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Curren, M. S., & King, J. W. (2001).
- The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges.
- PubChem. (n.d.). 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one. PubChem.
- ChemicalBook. (n.d.). 52553-11-4(this compound) Product Description.
- Echemi. (n.d.). 4-Amino-6-(1,1-dimethylethyl)-3,4-dihydro-3-thioxo-1,2,4-triazin-5(2H)-one.
- RSC Publishing. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
Sources
- 1. Buy this compound | 52553-11-4 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ziath.com [ziath.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. fastercapital.com [fastercapital.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. mdpi.com [mdpi.com]
- 22. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [ouci.dntb.gov.ua]
Technical Support Center: Optimization of 1,2,4-Triazine Synthesis
Welcome to the technical support center dedicated to the synthesis of 1,2,4-triazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of 1,2,4-triazine synthesis. These heterocycles are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] However, their synthesis can present challenges, from low yields to difficult purifications. This center aims to provide you with the expertise and practical solutions to overcome these hurdles.
Section 1: Fundamental Reaction Pathway
The most common and versatile method for synthesizing 3,5,6-trisubstituted 1,2,4-triazines is the condensation of a 1,2-dicarbonyl compound with an acid hydrazide, typically in the presence of a catalyst and a source of ammonia, such as ammonium acetate.[4][5]
The reaction proceeds through the formation of a monoacylhydrazone intermediate, followed by cyclization with ammonia and subsequent dehydration to yield the aromatic 1,2,4-triazine ring. Understanding this mechanism is key to troubleshooting many common issues.
Caption: General mechanism for 1,2,4-triazine synthesis.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a direct question-and-answer format, providing both immediate solutions and the underlying scientific rationale.
Problem: Low or No Product Yield
Question: My reaction yield is consistently low (<30%). What are the potential causes and how can I systematically improve it?
Answer: Low yields are a common frustration in heterocyclic synthesis and can stem from multiple factors.[6] A systematic approach is the most effective way to diagnose and solve the issue.
Causality and Solutions:
-
Reagent Quality and Stoichiometry:
-
Insight: Impurities in starting materials or solvents can introduce side reactions or inhibit the catalyst.[6] Amidrazones and acid hydrazides can be prone to hydrolysis or degradation upon storage. 1,2-dicarbonyl compounds can undergo self-condensation.
-
Actionable Advice:
-
Verify the purity of your starting materials by NMR or LC-MS. Purify if necessary.
-
Use dry, high-purity solvents. If the reaction is sensitive to water, use anhydrous solvents.[7]
-
Carefully check the stoichiometry. While a 1:1 ratio of dicarbonyl to hydrazide is typical, a slight excess of ammonium acetate (e.g., 1.5-3 equivalents) is often beneficial to drive the reaction forward.[8]
-
-
-
Suboptimal Reaction Conditions:
-
Insight: Temperature and reaction time are critical.[6] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or the final product.
-
Actionable Advice:
-
Temperature Screening: If the reaction is sluggish at a lower temperature (e.g., refluxing ethanol), consider switching to a higher boiling point solvent like acetic acid or toluene, or using microwave irradiation.[9] Conversely, if you suspect product degradation (visible darkening of the reaction mixture), try lowering the temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction only once the starting material is consumed to prevent product degradation from prolonged heating.[10]
-
-
-
Inefficient Catalysis:
-
Insight: The condensation reaction is often catalyzed by an acid (e.g., acetic acid, which also serves as a solvent) or a solid-supported catalyst. The catalyst facilitates both the initial condensation and the final dehydration step.
-
Actionable Advice:
-
If using acetic acid, ensure it is glacial (anhydrous).
-
Consider alternative catalysts. Solid-supported catalysts like NaHSO₄/SiO₂ have been shown to be effective, sometimes under solvent-free conditions, which can simplify workup and improve yields.[8]
-
-
Caption: Systematic workflow for troubleshooting low reaction yields.
Problem: Formation of Multiple Products / Side Reactions
Question: My TLC/LC-MS analysis shows a complex mixture of products. What are the likely side reactions, and how can I improve the selectivity?
Answer: The formation of multiple products is often due to the reaction of unsymmetrical starting materials or competing side reactions.
Causality and Solutions:
-
Regioisomer Formation:
-
Insight: This is the most common issue when using an unsymmetrical 1,2-dicarbonyl compound. The nucleophilic amidrazone can attack either of the two distinct carbonyl groups, leading to a mixture of two regioisomeric 1,2,4-triazines.[4][7] These isomers often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Actionable Advice:
-
Control Reaction Conditions: Systematically vary the solvent and temperature. Less polar solvents and lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.[7]
-
Modify Reactants: If possible, introduce a sterically bulky group on either the dicarbonyl or the amidrazone to sterically hinder attack at one of the carbonyl sites.
-
Advanced Purification: If a mixture is unavoidable, separation may require more advanced techniques like semi-preparative HPLC or supercritical fluid chromatography (SFC).[4][11]
-
-
-
Ring Hydrolysis:
-
Insight: The 1,2,4-triazine ring can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions during the reaction or workup, leading to ring-opened byproducts.[7]
-
Actionable Advice:
-
Use the mildest effective conditions. Avoid unnecessarily strong acids or bases and prolonged heating.
-
During workup, neutralize the reaction mixture promptly and avoid lengthy exposure to aqueous acidic or basic layers.
-
-
Problem: Difficulty in Product Isolation and Purification
Question: My crude product is a dark oil that won't crystallize, and column chromatography yields impure, mixed fractions. What are my options?
Answer: Purification challenges are common, especially when dealing with polar heterocyclic compounds or regioisomeric mixtures. A multi-step purification strategy is often necessary.
Causality and Solutions:
-
Initial Workup:
-
Insight: A proper aqueous workup is the first line of defense. It removes inorganic salts (like ammonium acetate) and highly polar impurities that can complicate chromatography.
-
Actionable Advice: After quenching the reaction, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water, then with brine to aid in breaking emulsions and removing residual water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before concentrating.[11]
-
-
Chromatography Optimization:
-
Insight: Poor separation on a silica gel column can be due to an unoptimized solvent system, improper column packing, or the compound's inherent properties.
-
Actionable Advice:
-
TLC Optimization: Systematically screen different eluent systems using TLC to find one that provides good separation (a significant ΔRf) between your product and impurities.
-
Alternative Phases: If silica gel (normal phase) fails, consider reversed-phase chromatography, which separates compounds based on hydrophobicity rather than polarity.[11]
-
-
-
Crystallization/Recrystallization:
-
Insight: Crystallization is an excellent method for achieving high purity for solid compounds.[11] The key is to find a solvent system where the product is soluble when hot but poorly soluble when cold.
-
Actionable Advice:
-
Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) on a small scale.
-
If the product oils out, try using a solvent/anti-solvent system. Dissolve the oil in a minimal amount of a good solvent, then slowly add a poor solvent (the "anti-solvent") until turbidity persists. Allow this mixture to cool slowly.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: How do I choose the optimal solvent?
-
A: The choice depends on the specific reactants and desired reaction temperature. Protic solvents like ethanol or acetic acid are common. Acetic acid often serves as both solvent and catalyst.[12] For higher temperatures, toluene or xylene can be used with a Dean-Stark trap to remove water and drive the reaction to completion. Polar aprotic solvents like DMF or DMSO can also be effective but can complicate workup.[9]
-
-
Q: What is the role of the catalyst?
-
A: In this context, an acid catalyst (like acetic acid) protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. It also facilitates the subsequent dehydration steps that lead to the aromatic triazine ring.
-
-
Q: Are there specific safety precautions for these reactions?
-
A: Yes. Acid hydrazides and their derivatives can be irritants and potentially toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) for all reagents before use.
-
-
Q: How can I confirm the structure of my synthesized 1,2,4-triazine?
-
A: A combination of spectroscopic techniques is essential. ¹H and ¹³C NMR spectroscopy will provide information on the chemical environment of protons and carbons.[13] Mass spectrometry (e.g., LC-MS, HRMS) will confirm the molecular weight.[14] For regioisomers, advanced 2D NMR techniques like NOESY or HMBC may be required to definitively assign the structure.
-
Section 4: Protocols & Methodologies
General Protocol for the Synthesis of a 3,5,6-Trisubstituted-1,2,4-Triazine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,2-dicarbonyl compound (1.0 mmol), the acid hydrazide (1.0 mmol), and ammonium acetate (1.5 mmol).[8]
-
Reaction: Add glacial acetic acid (5-10 mL) as the solvent. Heat the mixture to reflux (typically 110-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:7 ethyl acetate:hexanes eluent system) until the starting materials are consumed (typically 2-6 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (50 mL). If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution until effervescence ceases, followed by water and then brine.[14] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or by recrystallization.[11]
Section 5: Data Presentation
The choice of reaction conditions can dramatically impact outcomes. The following table summarizes typical effects on a model reaction.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Solvent | Ethanol | Acetic Acid | Toluene | Acetic acid often gives higher yields as it acts as both solvent and catalyst. Toluene allows for higher temperatures and water removal via a Dean-Stark trap, which can be beneficial. |
| Temperature | 80 °C (Reflux) | 115 °C (Reflux) | 110 °C (Reflux) | Higher temperatures generally increase the reaction rate but may also lead to decomposition. An optimal temperature balances rate and stability. |
| Catalyst | Self-catalyzed | Acetic Acid | NaHSO₄/SiO₂ | An explicit catalyst usually accelerates the reaction. Solid-supported catalysts can offer benefits like easier removal and potentially milder conditions.[8] |
| Typical Yield | Low-Moderate | Moderate-High | Moderate-High | Conditions B and C are generally more effective than simply refluxing in a neutral solvent like ethanol. |
References
- Benchchem. (2025).
- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.
- Bentham Science Publishers. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry.
- Benchchem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Bentham Science. (n.d.). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Bentham Science.
- Benchchem. (2025). Identifying and minimizing side products in 1,2,4-triazine synthesis. Benchchem.
- Al-Amiery, A. A., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
- Azizian, J., & Krimi, A. R. (n.d.). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Asian Journal of Chemistry.
- Benchchem. (2025). Optimization of solvent and temperature for 1,2,4-triazine reactions. Benchchem.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
- Benchchem. (n.d.). Common problems in 1,2,4-triazine synthesis and solutions. Benchchem.
- Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry.
- El-Faham, A., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87.
- Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 14. pubs.acs.org [pubs.acs.org]
Common side products in the synthesis of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Welcome to the technical support center for the synthesis of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful synthesis of your target compound.
I. Overview of the Synthesis
The synthesis of this compound typically proceeds via the cyclocondensation of a hydrazine derivative with an α-keto acid or its ester. A common and efficient route involves the reaction of diaminoguanidine with ethyl pyruvate. This reaction, while generally robust, can be prone to the formation of several side products if not performed under optimal conditions. Understanding the formation mechanisms of these impurities is crucial for their prevention and removal.
II. Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific issues you might encounter during your synthesis, focusing on the identification and mitigation of common side products.
FAQ 1: My final product shows a lower molecular weight peak in the mass spectrum and a different TLC retention factor. What could this be?
Answer:
You are likely observing the formation of 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione . This is a common hydrolysis byproduct where the amino group at the 4-position is replaced by a hydroxyl group.
Causality of Formation:
This side product can form under acidic conditions, particularly during workup or if the reaction is carried out in the presence of strong acids for an extended period. The exocyclic amino group at the C4 position is susceptible to nucleophilic attack by water, leading to its hydrolysis.
Troubleshooting and Prevention:
-
pH Control: Maintain a neutral or slightly basic pH during the reaction and workup. Avoid prolonged exposure to acidic conditions.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC. Over-running the reaction, especially at elevated temperatures, can increase the likelihood of hydrolysis.
-
Purification: If formed, this byproduct can often be separated from the desired product by column chromatography on silica gel, as its polarity will be different. Recrystallization from a suitable solvent system may also be effective.
Identification:
| Technique | Expected Observation for 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 128.05 |
| ¹H NMR | Absence of the N-amino protons, potential broadening of the ring NH proton signals. |
| IR Spectroscopy | Broader N-H stretching bands, potential changes in the fingerprint region due to the altered ring electronics. |
FAQ 2: I've isolated a product with a mass corresponding to the desired product, but the NMR spectrum is inconsistent. Could it be an isomer?
Answer:
Yes, it is highly probable that you have formed an isomer, specifically 3,4-diamino-5-methyl-1,2,4-triazin-6(1H)-one . The formation of isomeric triazines is a known complication when reacting asymmetric dicarbonyl compounds with aminoguanidines.
Causality of Formation:
The initial condensation between diaminoguanidine and ethyl pyruvate can occur at either of the two carbonyl groups of the pyruvate derivative. While the reaction is generally regioselective, a lack of stringent temperature control or the use of certain catalysts can lead to a loss of this selectivity, resulting in the formation of the undesired isomer.
Troubleshooting and Prevention:
-
Temperature Control: Maintain a consistent and optimized reaction temperature. A lower temperature often favors the formation of the desired isomer.
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity of the initial condensation. Experiment with different solvents to optimize the reaction for the desired product.
-
Purification: Careful column chromatography is typically required to separate these isomers, as their polarities are often very similar.
Identification:
| Technique | Expected Observation for Isomeric Side Products |
| ¹H NMR & ¹³C NMR | Different chemical shifts for the methyl group and the triazine ring protons/carbons compared to the desired product. 2D NMR techniques (like HMBC and HSQC) can be invaluable for confirming the connectivity. |
| TLC | May show a spot with a very similar Rf value to the product, sometimes appearing as a slightly elongated spot if separation is poor. |
FAQ 3: My reaction mixture is complex, and I suspect incomplete cyclization. What are the likely acyclic intermediates?
Answer:
Incomplete cyclization can leave you with acyclic hydrazone or semicarbazone-like intermediates. The most common would be the hydrazone formed between ethyl pyruvate and diaminoguanidine .
Causality of Formation:
This occurs when the reaction does not proceed to completion. Insufficient reaction time, temperatures that are too low, or an inappropriate pH can all hinder the final ring-closing step.
Troubleshooting and Prevention:
-
Reaction Conditions: Ensure the reaction is run for a sufficient amount of time at the optimal temperature. A moderate increase in temperature or the addition of a mild acid or base catalyst can sometimes drive the cyclization to completion.
-
Monitoring: Use TLC or LC-MS to monitor the disappearance of the starting materials and the formation of the product. The reaction should be stopped only after the starting materials are consumed.
-
Workup: During the workup, be mindful that these intermediates can sometimes cyclize or decompose. A carefully planned workup procedure is essential.
Identification:
| Technique | Expected Observation for Acyclic Intermediates |
| Mass Spec (ESI+) | A peak corresponding to the sum of the reactants minus water. |
| ¹H NMR | Presence of signals corresponding to the ethyl ester group (a quartet and a triplet) and potentially broader NH signals than in the cyclized product. |
| IR Spectroscopy | Presence of a strong ester carbonyl stretch (around 1735 cm⁻¹) in addition to amide/imine stretches. |
III. Experimental Protocols
Protocol 1: General Synthesis of this compound
-
To a solution of diaminoguanidine hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol or water), add a base (e.g., sodium acetate or triethylamine, 1.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add ethyl pyruvate (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (or the optimized temperature) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
IV. Visualization of Potential Side Product Formations
The following diagram illustrates the main reaction pathway and the potential diversions leading to common side products.
Technical Support Center: Enhancing the Solution Stability of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Welcome to the technical support guide for 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common stability challenges encountered when working with this compound in solution. As a nitrogen-rich heterocyclic molecule with multiple reactive functional groups, its integrity in solution is paramount for reproducible and reliable experimental outcomes.[1] This guide provides in-depth, field-proven insights and actionable protocols to ensure the stability and efficacy of your compound.
Part 1: Frequently Asked Questions (FAQs) - Understanding Compound Instability
This section addresses fundamental questions regarding the stability of this compound.
Q1: What is this compound and why is its stability a concern?
A1: this compound is an organic compound with the molecular formula C₄H₇N₅O.[1][2] Its structure features a 1,2,4-triazine core, a carbonyl group, a methyl group, and two amino groups.[1] This combination of an amide-like moiety within the ring and two exocyclic amino groups makes the molecule susceptible to several degradation pathways, particularly in solution. Instability can lead to a loss of active compound concentration, formation of impurities, and consequently, unreliable experimental data in assays related to its potential biological activities, such as its use in anti-cancer research.[1]
Q2: What are the primary factors that influence its stability in solution?
A2: The stability of this triazinone derivative, like many heterocyclic compounds, is critically influenced by a combination of environmental and chemical factors:
-
pH: The pH of the solution is arguably the most critical factor. The amino groups and the triazine ring nitrogens can be protonated or deprotonated, changing the molecule's electronic properties and susceptibility to attack. Both acidic and basic conditions can catalyze hydrolysis.[3][4][5]
-
Solvent Choice: The type of solvent used to dissolve the compound is crucial. Protic solvents (like water, methanol, ethanol) can participate in degradation reactions, such as solvolysis. Aprotic solvents (like DMSO, acetonitrile) are often preferred for storage.[6]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. Storing solutions at lower temperatures is a standard practice to slow down these processes.
-
Light Exposure: Compounds with heterocyclic rings and conjugated systems can be sensitive to light, particularly UV radiation, which can induce photodegradation.[7]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amino groups or other sensitive parts of the molecule.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways must be empirically determined for this exact molecule, we can predict the most probable routes based on its chemical structure and the behavior of related triazine compounds. The primary pathways include hydrolysis, oxidation, and photodegradation.
Caption: A logical workflow for troubleshooting stability issues.
Part 3: Key Experimental Protocols
Protocol 1: Performing a pH-Stability Profile Study
This protocol outlines a systematic approach to determine the pH range where the compound exhibits maximum stability.
Objective: To quantify the degradation rate of this compound across a range of pH values.
Materials:
-
This compound
-
DMSO (anhydrous grade)
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) at a consistent buffer strength (e.g., 50 mM).
-
HPLC system with a suitable column (e.g., C18) and detector (UV, preferably at λmax of the compound).
-
Temperature-controlled incubator or water bath.
-
Amber HPLC vials.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 20 mM) of the compound in DMSO. This minimizes the amount of organic solvent in the final reaction mixture.
-
Prepare Test Solutions:
-
For each pH value to be tested (e.g., pH 4, 5, 6, 7, 8, 9), aliquot the corresponding buffer into an amber vial.
-
Spike the buffer with the DMSO stock solution to achieve a final compound concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., ≤1%).
-
Gently vortex to mix.
-
-
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each pH sample and inject it into the HPLC. This determines the initial peak area, representing 100% of the intact compound.
-
Incubation: Place the sealed amber vials in an incubator set to a constant, controlled temperature (e.g., 25°C or 40°C for an accelerated study).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze by HPLC.
-
Data Analysis:
-
For each time point, calculate the percentage of the compound remaining relative to its T=0 peak area.
-
Plot the percentage of compound remaining versus time for each pH value.
-
Determine the degradation rate constant (k) for each pH by fitting the data to a kinetic model (typically first-order).
-
The pH at which the degradation rate is lowest is the optimal pH for stability.
-
Part 4: Data Summary & Recommendations
Table 1: Influence of Environmental Factors on Compound Stability
| Factor | Condition | Expected Stability | Rationale |
| pH | Acidic (< 5) | Poor | Potential for acid-catalyzed hydrolysis of the triazinone ring. [3][8] |
| Neutral (~6-7.5) | Moderate to Good | Likely the optimal range, minimizing both acid and base catalysis. [3] | |
| Alkaline (> 8) | Poor to Moderate | Susceptible to base-catalyzed hydrolysis (alkaline hydrolysis). [4] | |
| Solvent | Polar Protic (Water, Methanol) | Poor | Can act as nucleophiles, leading to hydrolysis or solvolysis. [6] |
| Polar Aprotic (DMSO, ACN) | Excellent | Solubilizes well and is chemically more inert. [6] | |
| Temperature | 40°C | Poor | Accelerates all degradation pathways. |
| 25°C (Room Temp) | Moderate | Suitable for short-term handling during experiments. | |
| 4°C | Good | Recommended for short-term storage (hours to days). | |
| -20°C to -80°C | Excellent | Recommended for long-term storage of stock solutions. | |
| Light | Ambient/UV Light | Poor | Photodegradation is a known issue for triazine compounds. [7] |
| Dark (Amber Vials) | Excellent | Prevents light-induced degradation. |
Table 2: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Justification |
| Stock Solution Solvent | Anhydrous DMSO or Acetonitrile (ACN) | High solubility and chemical inertness provide maximal stability for long-term storage. [1][6] |
| Working Solution Buffer | Empirically determined (likely pH 6-7.5) | Use the pH identified in your stability study to minimize hydrolysis in aqueous media. |
| Storage Temperature | -20°C or -80°C | Minimizes thermal degradation, preserving compound integrity over months. |
| Container | Amber glass vials with PTFE-lined caps | Protects from light and prevents leaching or reaction with the container. |
| Atmosphere | Inert (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation, especially for long-term storage. |
References
-
PubChem. (n.d.). 3,4-Diamino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mode of Action of Triazine Herbicides in Plants. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential degradation pathways of thiadiazine 3. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of pH and buffer concentration on the rate of amitraz hydrolysis. Retrieved from [Link]
-
Brimecombe, D. P., & Limson, J. L. (2006). Electrochemical investigation of the effect of pH and solvent on amitraz stability. Journal of Agricultural and Food Chemistry, 54(22), 8479-8484. Retrieved from [Link]
-
MSU Extension. (2008). Effect of water pH on the stability of pesticides. Michigan State University. Retrieved from [Link]
-
Al-Hujaily, E. M., et al. (2021). Heterocyclic Substitutions Greatly Improve Affinity and Stability of Folic Acid towards FRα: an In Silico Insight. Molecules, 26(4), 1079. Retrieved from [Link]
-
International Journal of Advanced Research in Science and Technology. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Retrieved from [Link]
-
Al-Hujaily, E. M., et al. (2021). Heterocyclic Substitutions Greatly Improve Affinity and Stability of Folic Acid towards FRα: an In Silico Insight. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018). pH effect on stability and kinetics degradation of nitazoxanide in solution. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 156, 100-113. Retrieved from [Link]
-
Konstantinou, I. K., et al. (2001). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Environmental Quality, 30(1), 121-130. Retrieved from [Link]
-
Heravi, M. M., et al. (2001). 3-Amino-9-methyl-2H,6H--t[1][9][10]riazino[5,4-b]t[1][10][]hiadiazin-6-one. Molecules, 6(12), M238. Retrieved from [Link]
- Google Patents. (n.d.). CN105218472B - A kind of preparation method of triazinone.
-
Royal Society of Chemistry. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved from [Link]
-
John, S., et al. (2022). A theoretical study on the corrosion inhibition of Cu surfaces using 4-amino-3-thioxo-6-methyl-1,2,4-triazine-5-one and its derivatives. Scientific Reports, 12(1), 17793. Retrieved from [Link]
-
MDPI. (2022). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible degradation pathways of diazinon. Retrieved from [Link]
-
McCormick, N. G., et al. (1981). Biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine. Applied and Environmental Microbiology, 42(5), 817-823. Retrieved from [Link]
-
ResearchGate. (2008). 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. Retrieved from [Link]
-
NIST. (n.d.). 1,3,5-Triazin-2(1H)-one, 4,6-diamino-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Buy this compound | 52553-11-4 [smolecule.com]
- 2. 52553-11-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical investigation of the effect of pH and solvent on amitraz stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3,4-Diamino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one | C4H7N5O | CID 1712205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Kinase Inhibition Assays with 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Introduction
Welcome to the technical support guide for researchers utilizing 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one in kinase inhibition assays. This document serves as a specialized resource to navigate the unique challenges and nuances of working with this compound. As a nitrogen-rich heterocyclic compound belonging to the 1,2,4-triazine family, it presents significant potential as a kinase inhibitor, particularly due to its structural motifs that are common in ATP-competitive agents.[1][2] Research has indicated its potential inhibitory activity against kinases such as casein kinase 2.[1]
This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose issues, optimize your experimental setup, and generate reliable, reproducible data.
Physicochemical Properties of the Compound
A clear understanding of your inhibitor's properties is the foundation of a robust assay.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₅O | [1][3][4] |
| Molecular Weight | 141.13 g/mol | [1][3][4] |
| Appearance | White solid | [3] |
| Solubility | Moderate in water; enhanced in polar aprotic solvents like DMSO. | [1] |
| Predicted LogP | -3.19 | [3] |
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the use of this compound.
Q1: What is the likely mechanism of inhibition for this compound? A1: Given that the 1,3,5-triazine core is a versatile scaffold frequently used to target ATP-binding sites, it is highly probable that this compound acts as an ATP-competitive inhibitor .[2] The high conservation of the ATP-binding pocket across the kinome makes this a common strategy, but also necessitates careful selectivity profiling.[5] To confirm this, you must perform an ATP competition assay (see Protocol 2).
Q2: How should I prepare and store stock solutions of this compound? A2: Due to its enhanced solubility in polar aprotic solvents, high-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions (e.g., 10-50 mM).[1] Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, thaw the aliquot completely and vortex thoroughly. Note that the final DMSO concentration in your assay should be kept consistent across all wells and ideally below 1% to minimize effects on kinase activity.[6]
Q3: Can this compound interfere with common assay detection methods? A3: Yes. Like many heterocyclic compounds, there is a potential for interference, especially in fluorescence-based assays.[7][8] Interference can manifest as intrinsic fluorescence, light scattering due to precipitation, or quenching of the fluorescent signal.[7][9] It is critical to run control experiments to test for such artifacts (see Troubleshooting Guide 2). Using assays with far-red shifted fluorescent probes can often mitigate these issues.[7]
In-Depth Troubleshooting Guides
Guide 1: High Background Signal
A high background signal reduces the assay window (signal-to-background ratio) and can mask true inhibitory effects.
Q: My "no-enzyme" and/or "maximum inhibition" control wells show an unexpectedly high signal. What are the primary causes and how can I fix this?
A: Analysis of Causality High background is typically caused by one of three factors: reagent contamination, substrate instability, or direct interference from the test compound with the assay signal.[10] In kinase assays, the instability of ATP is a frequent culprit; non-enzymatic hydrolysis of ATP produces ADP, which can be detected by certain assay formats (e.g., ADP-Glo™) and generate a false signal.[10]
Diagnostic Protocol & Solutions
-
Assess ATP and Reagent Stability:
-
Action: Prepare fresh ATP from a high-quality source. Ensure all buffers are prepared with ultrapure water to avoid phosphate contamination, which is critical for assays detecting phosphate release.[10]
-
Rationale: ATP is prone to hydrolysis, especially at non-optimal pH and during multiple freeze-thaw cycles.[10] This elevates the background in assays that measure ADP or phosphate.
-
-
Isolate Compound Interference:
-
Action: Run a control plate that includes wells with only buffer, the detection reagents, and your test compound at the highest concentration used in the assay.
-
Rationale: This control definitively shows if the compound itself is fluorescent at the assay's excitation/emission wavelengths or if it inhibits/activates any coupling enzymes (e.g., luciferase) used in the detection step.[8]
-
-
Check for Compound Precipitation:
-
Action: Prepare a solution of this compound in the final assay buffer at the highest working concentration. Visually inspect for cloudiness or precipitation after incubation.
-
Rationale: Compound precipitation creates particulates that cause light scattering, leading to artificially high readings in fluorescence and absorbance-based assays.[7] This is a common source of false positives.
-
Guide 2: Inconsistent IC₅₀ Values or Poor Reproducibility
Variable results undermine confidence in your data and prevent accurate structure-activity relationship (SAR) analysis.
Q: I am observing significant well-to-well and day-to-day variability in my IC₅₀ values. What could be wrong?
A: Analysis of Causality Inconsistent results often stem from subtle variations in experimental conditions or reagent quality. The quality of the kinase itself is a critical but often overlooked factor; purity on a gel does not guarantee full enzymatic activity.[11] Additionally, issues like incomplete compound solubilization, inaccurate liquid handling, and substrate depletion can introduce significant variability.
Diagnostic Protocol & Solutions
-
Validate Enzyme Activity:
-
Action: Before screening, always run a kinase titration experiment to determine the optimal enzyme concentration that results in ~10-20% substrate turnover within the linear range of the reaction. Use a known, potent inhibitor for that kinase as a positive control to confirm the enzyme is responsive.[12]
-
Rationale: Using too much enzyme can lead to rapid substrate depletion, making it difficult to accurately measure inhibition.[6] An inactive or partially active enzyme will yield weak and variable data.[11] It is also important to ensure you are using the correct and biologically relevant isoform of the kinase.[11]
-
-
Ensure Complete Solubilization:
-
Action: When diluting your DMSO stock into aqueous buffer, use a multi-step dilution series and ensure vigorous mixing (e.g., vortexing) at each step to prevent precipitation.
-
Rationale: Poorly solubilized compound leads to an inaccurate final concentration in the well, causing high variability.
-
-
Optimize Assay Conditions:
-
Action: Confirm that the ATP concentration is at or near the Michaelis constant (Kₘ) for the specific kinase. This provides a good balance for detecting inhibitors of varying potencies.[13]
-
Rationale: For ATP-competitive inhibitors, the measured IC₅₀ is highly dependent on the ATP concentration.[13] Fluctuations in the prepared ATP concentration will directly lead to IC₅₀ shifts.
-
-
Review Liquid Handling and Plate Layout:
-
Action: Use calibrated pipettes and minimize "edge effects" on your microplates by not using the outer wells for critical samples or by hydrating them with buffer.
-
Rationale: Inaccurate dispensing of small volumes of enzyme or compound is a major source of error. Evaporation from the outer wells of a plate can concentrate reagents, altering the reaction kinetics and leading to skewed results.
-
Key Experimental Protocols
Protocol 1: General Kinase Inhibition Assay Workflow
This protocol provides a generalized workflow for assessing the inhibitory potential of this compound. Specific reagent concentrations and incubation times must be optimized for your kinase of interest.
Recommended Control Wells
| Control Type | Components | Purpose |
| 100% Activity | Kinase + Substrate + ATP + DMSO | Defines the top of the assay window (no inhibition). |
| 0% Activity (Max Inhibition) | Kinase + Substrate + ATP + Potent Control Inhibitor | Defines the bottom of the assay window. |
| No Enzyme Control | Substrate + ATP + DMSO | Measures background signal from reagents. |
| Compound Interference | Substrate + ATP + Test Compound (No Kinase) | Checks for compound interference with the assay signal. |
Protocol 2: ATP Competition Assay
This experiment is essential to determine if this compound inhibits the kinase by competing with ATP.
-
Determine the Kₘ for ATP: First, perform a kinase titration at various ATP concentrations to determine the apparent ATP Kₘ value for your enzyme under the chosen assay conditions.
-
Set Up IC₅₀ Curves: Prepare multiple parallel IC₅₀ experiments. In each experiment, use a different, fixed concentration of ATP. A recommended range is 0.1x, 1x, 5x, and 10x the determined Kₘ value.[13]
-
Generate IC₅₀ Values: For each ATP concentration, perform a full dose-response curve for the inhibitor and calculate the corresponding IC₅₀ value.
-
Analyze the Data: Plot the measured IC₅₀ values against the ATP concentration used.
-
Result Interpretation:
-
ATP-Competitive: You will observe a linear increase in the IC₅₀ value as the ATP concentration increases.[13] This indicates that more inhibitor is required to achieve 50% inhibition when the concentration of the competing substrate (ATP) is higher.
-
Non-ATP Competitive: The IC₅₀ value will remain largely unchanged across the different ATP concentrations.[5][13] This suggests the inhibitor binds to an allosteric site, a site other than the ATP pocket, and its binding is not in direct competition with ATP.[5][14]
-
-
Example Data for an ATP-Competitive Inhibitor
| ATP Concentration | Measured IC₅₀ (nM) |
| 10 µM (0.5x Kₘ) | 50 |
| 20 µM (1x Kₘ) | 95 |
| 100 µM (5x Kₘ) | 480 |
| 200 µM (10x Kₘ) | 990 |
References
-
Sportsman, J. R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. PubMed. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Parker, G. J., et al. (2004). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. Semantic Scholar. Retrieved from [Link]
-
Kupcho, K. R., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Brandt, M., et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. Retrieved from [Link]
-
The Daily Scientist. (2025). 3 Overlooked Factors About Kinases in Drug Discovery. Retrieved from [Link]
-
Ma, H., & Deacon, S. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Sbardella, G., et al. (2011). Non-ATP competitive protein kinase inhibitors. PubMed. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Ma, H., & Deacon, S. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. ResearchGate. Retrieved from [Link]
-
Ma, H., & Deacon, S. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2011). Non-ATP Competitive Protein Kinase Inhibitors. Retrieved from [Link]
-
Radi, M., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Molecular Cancer. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Martini, M., et al. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. PubMed Central. Retrieved from [Link]
-
Cox, B. F., & Vagner, J. (2009). Fluorescent Peptide Assays For Protein Kinases. PubMed Central. Retrieved from [Link]
-
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one. Retrieved from [Link]
-
ResearchGate. (2007). 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. Retrieved from [Link]
-
MDPI. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]
-
MDPI. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Retrieved from [Link]
-
PubMed Central. (2023). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Retrieved from [Link]
-
NIH. (2012). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Retrieved from [Link]
-
YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
-
NIH. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
Sources
- 1. Buy this compound | 52553-11-4 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one | C4H7N5O | CID 14594883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one (DMTZ). DMTZ is a nitrogen-rich heterocyclic compound with significant potential in medicinal chemistry, particularly as an inhibitor of proteins such as casein kinase 2, which is implicated in various cancers.[1] Its unique structure, featuring a triazine ring with two amino groups and a methyl substituent, presents specific purification challenges that require a systematic and well-informed approach to overcome.[1]
This document is structured to provide both high-level guidance and detailed, practical solutions to common issues encountered during the purification of DMTZ. It is divided into a Troubleshooting Guide for specific experimental problems and a set of Frequently Asked Questions (FAQs) for broader conceptual understanding.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by a discussion of potential causes and a step-by-step solution.
Problem 1: Low Recovery After Recrystallization
Symptoms:
-
A significant loss of solid material is observed after the recrystallization process.
-
The final yield of purified DMTZ is substantially lower than expected.
Potential Causes:
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving DMTZ, even at low temperatures, leading to a significant amount of the compound remaining in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.
-
Premature Crystallization: If the hot solution is cooled too rapidly, small, impure crystals may form, which are then lost during filtration.
-
Incomplete Crystallization: Insufficient cooling time or temperature will result in a significant portion of the product remaining dissolved.
Step-by-Step Solution:
-
Solvent System Optimization:
-
Rationale: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The polarity of the solvent plays a crucial role.[1]
-
Protocol:
-
Begin by testing the solubility of DMTZ in a range of solvents with varying polarities. Good candidates for triazine derivatives often include ethanol/water mixtures, methanol, or polar aprotic solvents like DMSO for initial dissolution followed by the addition of an anti-solvent.[1][2]
-
Place a small amount of crude DMTZ in separate test tubes and add a few drops of each test solvent.
-
Observe the solubility at room temperature and then upon heating. A good solvent will show poor solubility at room temperature and complete dissolution upon heating.
-
Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline precipitate is a promising candidate.
-
-
-
Minimize Solvent Volume:
-
Rationale: The goal is to create a saturated solution at the boiling point of the solvent.
-
Protocol:
-
Add the minimum amount of hot solvent required to just dissolve the crude DMTZ.
-
Add the solvent in small portions to the heated DMTZ, stirring continuously, until all the solid has dissolved.
-
-
-
Controlled Cooling:
-
Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling traps impurities within the crystal lattice.
-
Protocol:
-
Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or glass wool.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
-
Mother Liquor Analysis:
-
Rationale: To determine if a significant amount of product is being lost in the filtrate.
-
Protocol:
-
After filtration, evaporate a small sample of the mother liquor to see if a significant amount of solid remains.
-
If so, consider a second recrystallization of the recovered solid or concentrating the mother liquor to obtain a second crop of crystals.
-
-
Problem 2: Persistent Impurities After Recrystallization
Symptoms:
-
Analytical data (e.g., NMR, LC-MS) of the recrystallized product shows the presence of one or more impurities.
-
The melting point of the purified DMTZ is broad or lower than the literature value. Related triazine derivatives have melting points in the range of 274-276°C.[1]
Potential Causes:
-
Co-crystallization of Impurities: The impurity may have similar solubility properties to DMTZ in the chosen recrystallization solvent.
-
Thermal Degradation: DMTZ or related impurities may be unstable at the boiling point of the solvent.
-
Incomplete Removal of Starting Materials: The synthesis may not have gone to completion, and the starting materials are being carried through the purification process.
Step-by-Step Solution:
-
Characterize the Impurity:
-
Rationale: Identifying the impurity is key to selecting a purification strategy that will effectively remove it.
-
Protocol:
-
Use techniques like LC-MS and NMR to identify the structure of the persistent impurity.[3]
-
Common impurities could include unreacted starting materials or by-products from side reactions.
-
-
-
Alternative Purification Techniques:
-
Rationale: If recrystallization is ineffective, other methods that exploit different chemical properties of the compound and impurity should be employed.
-
Chromatography:
-
Protocol: Flash column chromatography is a powerful technique for separating compounds with different polarities.[4][5]
-
Select a solvent system for the column based on thin-layer chromatography (TLC) analysis. A good solvent system will give a clear separation between the DMTZ spot and the impurity spot, with an Rf value for DMTZ of around 0.3-0.4.
-
Given the polar nature of DMTZ due to its amino groups, a polar stationary phase like silica gel is appropriate. The mobile phase will likely be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[4]
-
-
-
Acid-Base Extraction:
-
Rationale: The amino groups on DMTZ are basic and can be protonated. This can be used to move the compound between aqueous and organic layers, potentially leaving non-basic impurities behind.
-
Protocol:
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated DMTZ will move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified DMTZ.[6]
-
Filter the precipitate and wash with water.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: The solubility of DMTZ is dictated by its polar nature, stemming from the two amino groups and the triazine ring.[1]
-
Water: It is expected to have moderate solubility in water.[1]
-
Alcohols (Methanol, Ethanol): DMTZ should show good solubility in alcohols, especially upon heating.[1][2]
-
Polar Aprotic Solvents (DMSO, DMF): High solubility is expected in these solvents due to strong dipole-dipole interactions.[1]
-
Non-Polar Solvents (Hexane, Toluene): DMTZ will likely be poorly soluble in non-polar solvents.
| Solvent | Predicted Solubility |
| Water | Moderate |
| Methanol | Good (especially with heat) |
| Ethanol | Good (especially with heat) |
| DMSO | High |
| DMF | High |
| Hexane | Poor |
Q2: How can I effectively monitor the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive assessment of purity.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture. A single spot on the TLC plate is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A single sharp peak is desired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]
-
Melting Point Analysis: A sharp melting point close to the literature value suggests high purity.
Q3: What are the best practices for storing purified this compound?
A3: To ensure the long-term stability of DMTZ, it should be stored in a cool, dry, and dark place. A desiccator at room temperature is a suitable storage environment. The amino groups can be susceptible to oxidation, so storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Q4: Can I use microwave-assisted synthesis for this compound, and how might this affect purification?
A4: Yes, microwave-assisted synthesis is a known method for preparing triazine derivatives and can lead to shorter reaction times and improved yields.[1][8] However, the rapid heating can sometimes lead to the formation of different side products or degradation products compared to conventional heating. Therefore, it is crucial to perform a thorough analytical characterization of the crude product to identify any unexpected impurities before proceeding with purification. The purification strategies outlined in this guide are still applicable, but the specific impurities to be removed may differ.
Experimental Workflows
Workflow 1: Recrystallization of DMTZ
Caption: Step-by-step workflow for the recrystallization of DMTZ.
Workflow 2: Purification Strategy Decision Tree
Caption: Decision tree for selecting the appropriate purification strategy for DMTZ.
References
-
Tala, S. R., et al. (2011). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 16(7), 6041-6051. [Link]
-
Al-Masoudi, N. A., et al. (2016). Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1796–1800. [Link]
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-97. [Link]
-
Al-Masoudi, N. A., et al. (2012). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 36(3), 736-743. [Link]
-
Koubeissi, A., et al. (2021). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research and Allied Sciences, 10(2), 26-37. [Link]
-
Rogoza, A. V., et al. (2023). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. Molecules, 28(2), 793. [Link]
-
ChemSynthesis. (n.d.). 6-methyl-1,3,5-triazine-2,4-diamine 3-oxide. Retrieved from [Link]
- CN102250030A. (2011). Method for preparing 4-amino-6-methyl-1,2,4-triazin-3-one.
-
Heravi, M. M., et al. (2001). 3-Amino-9-methyl-2H,6H--[1][2][9]triazino[5,4-b][1][7][9]thiadiazin-6-one. Molecules, 6(12), M238. [Link]
- Sharma, P., & Kumar, V. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Journal of Chemical and Pharmaceutical Research, 9(5), 290-302.
-
PubChem. (n.d.). Benzoguanamine. Retrieved from [Link]
- Nasser, R., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- Kaczmarek, M. T., Radecka-Paryzek, W., & Kubicki, M. (2008). 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o269.
-
ResearchGate. (n.d.). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Vinyl-4,6-diamino-1,3,5-triazine. Retrieved from [Link]
Sources
- 1. Buy this compound | 52553-11-4 [smolecule.com]
- 2. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one | C7H12N4OS | CID 676486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102250030A - Method for preparing 4-amino-6-methyl-1,2,4triazine-3-ketone - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
- 8. ijpras.com [ijpras.com]
- 9. Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Welcome to the technical support center for the synthesis of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for scaling up the production of this important heterocyclic compound. Our aim is to equip you with the expertise to navigate the common challenges encountered during synthesis, ensuring robust and reproducible outcomes.
I. Overview of the Synthesis Pathway
The synthesis of this compound can be approached through various methods. A common and effective route involves the cyclization of a hydrazine derivative with a carbonyl compound.[1] For the purpose of this guide, we will focus on a plausible and frequently referenced pathway for similar structures: the reaction of thiocarbohydrazide with pyruvic acid to form an intermediate, which is subsequently aminated. This multi-step process, while effective, presents several challenges, particularly when transitioning from laboratory to pilot scale.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound.
A. Low Product Yield
Question: We are experiencing significantly lower than expected yields of this compound during our scale-up synthesis. What are the likely causes and how can we improve the yield?
Answer:
Low yields during scale-up are a common challenge and can stem from several factors. It is crucial to systematically investigate each possibility.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions at a larger scale may require longer durations to reach completion.
-
Temperature Control: Ensure uniform heating of the reaction mixture. In larger vessels, temperature gradients can occur. Use of an overhead stirrer and a jacketed reactor is recommended for efficient heat transfer.
-
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of regioisomers when using unsymmetrical starting materials.[2]
-
Troubleshooting:
-
Control of Reaction Conditions: The regioselectivity of the cyclization can be influenced by solvent polarity and temperature. Experiment with different solvent systems and temperature profiles to favor the formation of the desired isomer.[2]
-
Purity of Starting Materials: Ensure the high purity of thiocarbohydrazide, pyruvic acid, and any subsequent aminating agents. Impurities can lead to a cascade of side reactions.
-
-
-
Product Degradation: The triazine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening and degradation.[2]
-
Troubleshooting:
-
Mild Conditions: Employ mild reaction and work-up conditions. If pH adjustment is necessary, use buffered solutions and avoid strong acids or bases.
-
Temperature during Work-up: Avoid excessive heating during solvent evaporation. Use a rotary evaporator at reduced pressure and a moderate temperature.[1]
-
-
-
Inefficient Purification: Product loss during purification steps such as crystallization or chromatography can significantly impact the final yield.
-
Troubleshooting:
-
Crystallization: Optimize the crystallization solvent and cooling profile to maximize product recovery. Seeding the solution with a small crystal of the pure product can sometimes improve crystallization.
-
Chromatography: If column chromatography is used, ensure the column is packed correctly and an optimal solvent system is used for good separation to minimize product loss in mixed fractions.[1]
-
-
B. Impurity Profile and Purification Challenges
Question: Our final product is contaminated with persistent impurities that are difficult to remove by standard crystallization. What are these impurities likely to be and what purification strategies can we employ?
Answer:
Dealing with persistent impurities requires an understanding of their likely structures and properties to devise an effective purification strategy.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Residual thiocarbohydrazide or pyruvic acid.
-
Reaction Intermediates: Incomplete cyclization can leave intermediate hydrazones in the final product.
-
Positional Isomers: If the cyclization is not completely regioselective, you may have isomers of the desired product.[2]
-
Hydrolysis Products: Degradation of the triazine ring can lead to various ring-opened byproducts.[2]
Advanced Purification Strategies:
| Technique | Description | Best For |
| Recrystallization with Solvent Screening | Experiment with a variety of solvents with different polarities to find one that selectively dissolves the impurities, leaving the desired product to crystallize out. | Removing minor impurities with different solubility profiles. |
| Slurry Washing | Suspending the crude product in a solvent in which it is sparingly soluble, while the impurities are more soluble, can be an effective purification step. | Removing highly soluble impurities from a less soluble product. |
| Preparative HPLC | High-performance liquid chromatography on a larger scale can be used to separate compounds with very similar properties. | Separating positional isomers and other closely related impurities.[2] |
| Acid-Base Extraction | If the impurities have different acidic or basic properties than the product, a liquid-liquid extraction with an acidic or basic aqueous solution can be used for separation. | Separating acidic or basic impurities from a neutral product. |
C. Reaction Control and Exotherms during Scale-Up
Question: We observed a significant exotherm during the initial condensation reaction when scaling up, leading to a runaway reaction in one instance. How can we better control the reaction temperature?
Answer:
Exothermic reactions are a major safety concern during scale-up. Proper thermal management is critical.
Strategies for Controlling Exotherms:
-
Slow Addition of Reagents: Instead of adding reactants all at once, add one of the reactants portion-wise or via a dropping funnel over an extended period. This allows the heat generated to dissipate.
-
Efficient Cooling: Use a reactor with a cooling jacket and a circulating coolant to actively remove heat from the reaction mixture.
-
Dilution: Running the reaction in a larger volume of solvent can help to absorb the heat generated. However, this may increase reaction times.
-
Monitoring and Automation: Use a temperature probe to continuously monitor the internal temperature of the reactor. Automated systems can be programmed to control the addition rate of reagents based on the temperature profile.
III. Experimental Protocols & Data
A. Synthesis Protocol for a Related Intermediate: 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one
This protocol is based on a known synthesis of a structurally similar compound and serves as a starting point for optimization.[3][4]
Step 1: Condensation of Thiocarbohydrazide with Pyruvic Acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiocarbohydrazide (1.0 eq) in a mixture of water and ethanol.
-
Slowly add pyruvic acid (1.05 eq) to the solution at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one.
Note: The subsequent amination of the 3-mercapto group to a 3-amino group to arrive at the final product would require a separate synthetic step, for which various methods exist and would need to be optimized.
B. Table of Optimized Reaction Parameters (Hypothetical)
The following table illustrates how to systematically present optimized parameters for the initial condensation step.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Rationale for Change |
| Solvent Volume | 20 mL | 15 L | Maintain adequate dilution for heat dissipation. |
| Addition Time of Pyruvic Acid | 5 minutes | 60 minutes | Control exotherm. |
| Reflux Time | 4 hours | 6 hours | Ensure reaction completion at a larger scale. |
| Stirring Speed | 300 rpm | 150 rpm (overhead stirrer) | Ensure efficient mixing in a larger volume. |
IV. Visualizations
A. Reaction Scheme
Caption: Plausible synthesis route for this compound.
B. Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Storage and Handling of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Welcome to the technical support resource for 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here, you will find comprehensive guidance on best practices for storage and handling to prevent degradation, ensuring the integrity and reliability of your results. This information has been compiled and synthesized from chemical safety data, analogous compound studies, and established principles of chemical stability.
I. Introduction to the Stability of this compound
This compound is a nitrogen-rich heterocyclic compound with a molecular formula of C₄H₇N₅O.[1] Its structure, featuring a triazine ring with amino and methyl substituents, makes it a compound of interest in medicinal chemistry and other research fields.[1] However, the presence of multiple functional groups also renders the molecule susceptible to various degradation pathways if not stored and handled correctly. Understanding these potential instabilities is critical for maintaining the compound's purity and reactivity for experimental use.
This guide provides a proactive approach to prevent common degradation issues through a series of frequently asked questions and troubleshooting scenarios.
II. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: For solid, long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Exposure to moisture, light, and extreme temperatures should be minimized. While specific temperature ranges are not available for this exact compound, a standard cool environment (2-8 °C) is a prudent measure to slow down potential degradation processes. For structurally similar triazine compounds, storage in a cool, dry area is consistently advised.[3]
Q2: How should I handle the compound during experimental use to minimize degradation?
A2: When handling the compound, it is crucial to work in a controlled environment. Use personal protective equipment such as gloves and safety glasses.[2] Minimize the time the container is open to the atmosphere to reduce exposure to moisture and air. If the compound is to be used in solution, prepare the solution fresh for each experiment whenever possible.
Q3: Is this compound sensitive to light?
Q4: What solvents are compatible with this compound for short-term storage of solutions?
A4: The choice of solvent can influence the stability of the compound. While comprehensive solubility data is limited, related triazine derivatives show solubility in polar aprotic solvents like DMSO and intermediate solubility in alcohols like methanol and ethanol.[1] For short-term storage of solutions, use high-purity, anhydrous solvents. If possible, purge the solution with an inert gas like nitrogen or argon before sealing to remove oxygen, which can participate in oxidative degradation.
Q5: Are there any known incompatible materials with this compound?
A5: Based on safety data for similar triazine compounds, strong oxidizing agents should be avoided as they can lead to degradation.[2][7] Additionally, contact with strong acids and bases should be approached with caution, as they can catalyze hydrolysis, a common degradation pathway for compounds with amino and amide-like functionalities.[8]
III. Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a problem-and-solution framework for common issues that may arise during the storage and use of this compound, suggesting that degradation may have occurred.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Question: My recent experiments using a new batch of this compound are yielding different results compared to previous experiments. Could this be due to degradation?
-
Answer and Troubleshooting Steps: Yes, inconsistent results are a primary indicator of potential compound degradation. The presence of impurities or a lower concentration of the active compound can significantly impact experimental outcomes.
Workflow for Investigating Potential Degradation:
Caption: Troubleshooting workflow for inconsistent experimental results.
Analytical Protocol for Purity Assessment:
-
Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable, high-purity solvent (e.g., HPLC-grade methanol or acetonitrile).
-
Analytical Method: Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Compare the chromatogram of your sample to a reference standard or the initial certificate of analysis. Look for the appearance of new peaks (degradants) or a decrease in the area of the main peak.
-
Issue 2: Physical Changes in the Compound
-
Question: I've noticed a change in the color or texture of my solid this compound. What does this signify?
-
Answer: A physical change, such as discoloration (e.g., yellowing) or clumping, is a strong visual indicator of potential chemical degradation. This is often caused by exposure to air, moisture, or light.
Preventative Measures for Physical Degradation:
| Storage Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C) | Slows down the rate of chemical reactions, including degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) overlay, especially for long-term storage. | Minimizes exposure to oxygen and moisture, preventing oxidative and hydrolytic degradation. |
| Light | Amber or opaque container. | Protects from photodegradation, a common pathway for triazine compounds.[4][5] |
| Moisture | Tightly sealed container stored in a desiccator. | Prevents hydrolysis of the amino and amide-like groups. |
Issue 3: Poor Solubility of the Compound
-
Question: My compound, which was previously soluble in a particular solvent, is now difficult to dissolve. Could this be related to degradation?
-
Answer: Yes, a decrease in solubility can be an indication of degradation. Degradation products may be less soluble than the parent compound, or polymerization may have occurred, leading to the formation of insoluble materials.
Potential Degradation Pathways Leading to Reduced Solubility:
Caption: Potential degradation pathways leading to reduced solubility.
Recommendation: If you observe reduced solubility, it is highly recommended to analyze the purity of the compound using an appropriate analytical technique (as described in Issue 1) before proceeding with your experiments. Using a degraded and partially insoluble compound will lead to inaccurate concentrations and unreliable results.
IV. References
-
Ludvík, J., Jirkovský, J., Urban, J., & Zuman, P. (1999). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). Journal of Agricultural and Food Chemistry, 47(9), 3879–3885. Retrieved from [Link]
-
Sakkas, V. A., Islam, M. A., Stalikas, C., & Albanis, T. A. (2002). Photocatalytic degradation of the triazinone herbicide metamitron in aqueous TiO2 suspensions. Journal of Photochemistry and Photobiology A: Chemistry, 149(1-3), 197-205. Retrieved from [Link]
-
Konstantinou, I. K., & Albanis, T. A. (2004). Photocatalytic degradation of selected s-triazine herbicides and organophosphorus insecticides over aqueous TiO2 suspensions. Environmental Science & Technology, 38(5), 1475-1482. Retrieved from [Link]
-
Material Safety Data Sheet - 3-Amino-1,2,4-Triazine, 97%. (n.d.). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEETS DECITABINE TRIAZINONE IMPURITY - Cleanchem Laboratories. (n.d.). Retrieved from [Link]
-
Juarez-Perez, E. J., Ono, L. K., & Qi, Y. (2019). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. Journal of Materials Chemistry A, 7(29), 17313-17321. Retrieved from [Link]
-
Płaziński, W., & Wołosewicz, K. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6569. Retrieved from [Link]
-
Zhang, Z., Chen, J., & Li, J. (2021). Study on the Safety Design of 3-Amino-6-Bromo-1,2,4-Triazine Drying Process Based on Thermal Analysis Technology. Processes, 9(11), 1999. Retrieved from [Link]
-
Heravi, M. M., Rajabzadeh, G., Rahimizadeh, M., Bakavoli, M., & Ghassemzadeh, M. (2001). 3-Amino-9-methyl-2H,6H--[1][6][9]triazino[5,4-b][6][8][9]thiadiazin-6-one. Molecules, 6(12), M238. Retrieved from [Link]
-
Chapter 3 – Structural characterization of triazines. (n.d.). Retrieved from [Link]
-
2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Buy this compound | 52553-11-4 [smolecule.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. old.uoi.gr [old.uoi.gr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to Evaluating Protein Kinase CK2 Inhibitors: Benchmarking a Novel 1,2,4-Triazine Scaffold Against Established Compounds
Introduction: The Rationale for Targeting Protein Kinase CK2
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that is a central regulator of countless cellular processes.[1][2] With over 500 known substrates, CK2 is a master regulator, influencing signal transduction, gene expression, cell proliferation, and apoptosis.[1][3] Its role is particularly prominent in oncology, where elevated CK2 activity is a common feature across a wide spectrum of human cancers, often correlating with tumor progression and poorer clinical outcomes.[4][5]
CK2 exerts its pro-survival and anti-apoptotic functions by modulating key oncogenic signaling pathways, including PI3K/Akt/mTOR, JAK/STAT, and NF-κB.[1][4][6][7] This deep involvement in maintaining the cancer phenotype makes CK2 a compelling and well-validated therapeutic target for drug development.[4][8] Consequently, the discovery and characterization of potent and selective CK2 inhibitors are of paramount importance to both academic researchers and pharmaceutical scientists.
This guide provides a comparative framework for evaluating novel CK2 inhibitors, using the chemical scaffold 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one as a representative novel compound. While specific experimental data for this particular triazine derivative as a CK2 inhibitor is not extensively documented in publicly available literature, the 1,2,4-triazine core is a known pharmacophore with diverse biological activities, including potential kinase inhibition.[9][10][11][12][13] We will benchmark the evaluation process for such a novel agent against three well-characterized, canonical CK2 inhibitors: TBB , DMAT , and the clinical-stage compound Silmitasertib (CX-4945) .
The Established Competitors: A Performance Overview
A robust evaluation of a new chemical entity requires a thorough understanding of the existing benchmark compounds. TBB, DMAT, and Silmitasertib represent different generations of ATP-competitive CK2 inhibitors, each with distinct profiles of potency, selectivity, and cell permeability.
-
4,5,6,7-Tetrabromobenzotriazole (TBB): One of the earliest selective, cell-permeable CK2 inhibitors, TBB has been a foundational tool for studying CK2's cellular functions.[14] It acts as an ATP-competitive inhibitor and has been instrumental in demonstrating the anti-apoptotic role of CK2.[14][15][16]
-
2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT): Developed as an analog of TBB, DMAT exhibits superior potency.[17] It is also cell-permeable and has been shown to be more effective than TBB at inducing apoptosis in cultured cells.[17][18] However, broader kinase profiling has revealed that DMAT can inhibit other kinases, such as PIM1/3 and HIPK2, a factor that must be considered when interpreting experimental results.[19][20][21]
-
Silmitasertib (CX-4945): As the first CK2 inhibitor to advance into clinical trials, Silmitasertib represents a significant milestone in the field.[22][23][24] It is a potent, orally bioavailable, and highly selective ATP-competitive inhibitor with a Ki of 0.38 nM.[25] Its advancement into clinical studies for cancers like cholangiocarcinoma underscores the therapeutic potential of targeting CK2.[23]
Quantitative Comparison of Benchmark CK2 Inhibitors
The following table summarizes the key biochemical and cellular potency metrics for the established CK2 inhibitors. A new compound like this compound would be evaluated against these values.
| Inhibitor | Target(s) | Type | Ki (nM) | IC50 (nM) | Cellular Potency (EC50/IC50) | Key References |
| Silmitasertib (CX-4945) | CK2α | ATP-competitive | 0.38 | 1 | ~1.7-20 µM (antiproliferative) | [22][23][25][26] |
| DMAT | CK2, PIM1/3, HIPK2 | ATP-competitive | 40 | 130 | Varies; induces apoptosis | [17][19][20][27] |
| TBB | CK2 | ATP-competitive | 80 - 210 | 150 - 900 | Varies; induces apoptosis | [15][16] |
| This compound | CK2 (Hypothesized) | To be determined | Not Reported | Not Reported | Not Reported | N/A |
Experimental Framework for Evaluating a Novel CK2 Inhibitor
To characterize a novel compound such as this compound, a tiered experimental approach is necessary. This workflow progresses from direct biochemical validation to cellular target engagement and functional outcomes.
Diagram: Experimental Workflow for CK2 Inhibitor Characterization
Caption: A tiered workflow for novel CK2 inhibitor validation.
Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)
Causality: The first and most critical step is to determine if the compound directly inhibits the enzymatic activity of CK2. An in vitro kinase assay quantifies the transfer of phosphate from ATP to a specific substrate. The ADP-Glo™ Kinase Assay is a widely used, non-radioactive method that measures ADP production, which is directly proportional to kinase activity.[28]
Methodology (Based on ADP-Glo™ Principles):
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human CK2 enzyme and a specific CK2 peptide substrate (e.g., RRRADDSDDDDD).
-
Compound Dilution: Perform a serial dilution of the test compound (e.g., this compound) and benchmark inhibitors (Silmitasertib, DMAT, TBB) in DMSO, followed by dilution in the kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the CK2 enzyme/substrate mix to the wells containing the diluted inhibitors. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding ADP-Glo™ Reagent. This converts the ADP to ATP.
-
Luminescence Measurement: Add the Kinase Detection Reagent, which uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light. Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is inversely correlated with the inhibitor's potency. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[28][29]
Protocol 2: Cellular Target Engagement via Western Blot
Causality: After confirming biochemical activity, it is essential to verify that the compound can enter cells and inhibit CK2 at its endogenous location. This is achieved by measuring the phosphorylation status of known, direct CK2 substrates. The phosphorylation of Akt at serine 129 (p-Akt S129) is a highly specific and sensitive biomarker of cellular CK2 activity.[25][30][31]
Methodology:
-
Cell Culture and Treatment: Plate a cancer cell line known to have high CK2 activity (e.g., HeLa, 786-O) and allow cells to adhere overnight.[30][32]
-
Inhibitor Incubation: Treat the cells with a dose range of the novel compound and controls for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for p-Akt (S129) and total Akt. Use an antibody that recognizes a consensus CK2 phospho-substrate motif (pS/pT-D-X-E) for a broader view of inhibition.
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate protein confirms cellular target engagement.[30]
CK2 Signaling Pathways and Points of Inhibition
Understanding the pathways CK2 regulates is crucial for interpreting the functional consequences of its inhibition. CK2 is a nodal kinase that supports multiple oncogenic signaling cascades.
Diagram: Key CK2-Modulated Oncogenic Pathways
Caption: CK2 phosphorylates key nodes in pro-survival pathways.
Inhibition of CK2 with a compound like Silmitasertib, or a potentially effective triazine derivative, is expected to attenuate these signals, leading to reduced proliferation and the induction of apoptosis.[1][4][7]
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to evaluating a novel CK2 inhibitor, using this compound as a hypothetical candidate. The process begins with fundamental biochemical characterization to determine potency and mechanism, followed by confirmation of cellular target engagement, and finally, assessment of the desired functional outcomes, such as reduced cancer cell viability.
For any novel compound, a comprehensive selectivity screen across a broad panel of kinases is a mandatory final step to understand potential off-target effects, which are critical for interpretation of biological data and future therapeutic development. While established inhibitors like TBB, DMAT, and Silmitasertib provide essential benchmarks, the discovery of novel chemical scaffolds remains a vital pursuit to identify inhibitors with improved potency, selectivity, and drug-like properties.
References
-
Pagano, M. A., et al. (2004). 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2. Biochemical and Biophysical Research Communications, 321(4), 1040-1044. [Link]
-
Franchin, C., et al. (2017). CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target. Cancers, 9(9), 114. [Link]
-
Montes de Oca, M., et al. (2020). Protein Kinase CK2 in Cancer Energetics. Frontiers in Oncology, 10, 1590. [Link]
-
ResearchGate. Signaling pathways influenced by CK2 in cancer cell proliferation. [Link]
-
Prudent, R., et al. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in Enzymology, 485, 597-610. [Link]
-
El-Khoueiry, A., et al. (2023). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega, 8(40), 36941–36966. [Link]
-
Götz, C., et al. (2009). DMAT, an inhibitor of protein kinase CK2 induces reactive oxygen species and DNA double strand breaks. Oncology Reports, 21(6), 1593-1597. [Link]
-
El-Khoueiry, A., et al. (2023). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega, 8(40), 36941-36966. [Link]
-
Singh, R., et al. (2021). Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer. Expert Opinion on Therapeutic Targets, 25(11), 983-1000. [Link]
-
Basnet, G., et al. (2021). CK2 and the Hallmarks of Cancer. Cancers, 13(21), 5364. [Link]
-
Ruzzene, M., et al. (2002). Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1). Biochemical Journal, 364(Pt 1), 41-47. [Link]
-
Wikipedia. Silmitasertib. [Link]
-
Ferguson, A. D., et al. (2022). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Molecules, 27(21), 7244. [Link]
-
Breunig, C., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(6), 4085-4096. [Link]
-
ResearchGate. Small molecule modulators targeting protein kinase CK1 and CK2. [Link]
-
MBL Life Science. CycLex® CK2(Casein kinase II) Kinase Assay/Inhibitor Screening Kit. [Link]
-
Borgo, C., et al. (2017). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Pharmaceuticals, 10(1), 16. [Link]
-
International Journal of Pharma Sciences and Research. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. IJPSR, 6(1), 1-13. [Link]
-
Creative BioMart. CK2 Kinase (Human) Assay/Inhibitor Screening Assay Kit. [Link]
-
Liu, Y., et al. (2020). Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening. Molecules, 25(1), 205. [Link]
-
Chemical Probes Portal. CX-4945. [Link]
-
Borgo, C., et al. (2023). Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. International Journal of Molecular Sciences, 24(13), 10899. [Link]
-
ResearchGate. Design, synthesis and biological evaluation of novel anti-cytokine 1,2,4-triazine derivatives. [Link]
-
Haemers, A., et al. (1988). Synthesis, reactions and biological evaluation of some 1,2,4-triazine derivatives. Journal of Heterocyclic Chemistry, 25, 279-283. [Link]
-
Boff, M., et al. (2024). Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket. Cell Death & Disease, 15(1), 33. [Link]
-
Ceglia, I., et al. (2020). Identification of CK2α' selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library. Scientific Reports, 10(1), 19163. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[4][6][17]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 881682. [Link]
-
ResearchGate. (2018). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]
-
Pagano, M. A., et al. (2008). The selectivity of inhibitors of protein kinase CK2: an update. Biochemical Journal, 415(3), 353-365. [Link]
Sources
- 1. CK2 and the Hallmarks of Cancer - ProQuest [proquest.com]
- 2. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. medchem.org.ua [medchem.org.ua]
- 9. ijpsr.info [ijpsr.info]
- 10. researchgate.net [researchgate.net]
- 11. itg.elsevierpure.com [itg.elsevierpure.com]
- 12. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. research.unipd.it [research.unipd.it]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DMAT, an inhibitor of protein kinase CK2 induces reactive oxygen species and DNA double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
- 21. The selectivity of inhibitors of protein kinase CK2: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Silmitasertib - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. selleckchem.com [selleckchem.com]
- 26. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 27. DMAT - CK2 Inhibitor II, 2-Dimethylamino-4 [sigmaaldrich.com]
- 28. Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. mdpi.com [mdpi.com]
- 32. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2,4-Triazine Derivatives in Modern Cancer Therapy
A Senior Application Scientist's Guide to a Promising Class of Anticancer Agents
In the relentless pursuit of more effective and selective cancer therapies, the 1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of potent anticancer activities across various malignancies, often rivaling or exceeding the efficacy of established chemotherapeutic agents. This guide provides a comprehensive, in-depth comparison of notable 1,2,4-triazine derivatives, offering researchers, scientists, and drug development professionals a critical overview of their performance, mechanisms of action, and therapeutic potential, supported by experimental data.
The Rise of 1,2,4-Triazines: A New Frontier in Oncology
The 1,2,4-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, offers a versatile platform for synthetic modification, enabling the development of compounds with diverse pharmacological profiles.[1][2] This structural versatility has been harnessed to create derivatives that selectively target cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[3] This guide will delve into a comparative study of several promising 1,2,4-triazine derivatives, with a focus on their efficacy in colorectal cancer, breast cancer, and glioblastoma.
Comparative Efficacy: A Quantitative Look at Anticancer Activity
The true measure of a potential anticancer agent lies in its ability to selectively eradicate cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The following table summarizes the in vitro cytotoxic activity of several leading 1,2,4-triazine derivatives against a panel of human cancer cell lines, alongside standard chemotherapeutic agents for comparison.
| Compound/Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| MM-129 | Colorectal Cancer | DLD-1 | 3.1 | [4] |
| Colorectal Cancer | HT-29 | 3.1 | [4] | |
| 5-Fluorouracil | Colorectal Cancer | DLD-1 | >10 | [4] |
| Colorectal Cancer | HT-29 | >10 | [4] | |
| Colorectal Cancer | SW620 | 21.74 | [5] | |
| Compound 11 (1,3,5-Triazine) | Colorectal Cancer | SW620 | 5.85 | [5] |
| Pyrazolo[4,3-e]... (3b) | Breast Cancer | MCF-7 | 0.25 ± 0.07 | [3] |
| Breast Cancer | MDA-MB-231 | 0.31 ± 0.14 | [3] | |
| Cisplatin | Breast Cancer | MCF-7 | 93 | [3] |
| Breast Cancer | MDA-MB-231 | 82 | [3] | |
| Acridone-Triazine (7e) | Glioblastoma | A-172 | ~6 (more potent than Cisplatin) | [6] |
| Cisplatin | Glioblastoma | A-172 | ~6 | [6] |
| Triazinone derivative (4c) | Breast Cancer | MCF-7 | Potent (approx. 6-fold > Podophyllotoxin) | [7] |
| Triazinone derivative (5e) | Breast Cancer | MCF-7 | Potent (approx. 6-fold > Podophyllotoxin) | [7] |
| Triazinone derivative (7c) | Breast Cancer | MCF-7 | Potent (approx. 6-fold > Podophyllotoxin) | [7] |
| Doxorubicin | Various | Various | Generally low µM range | [8] |
Analysis of Efficacy: The data clearly highlights the potential of 1,2,4-triazine derivatives. For instance, MM-129 demonstrates significantly greater potency against colorectal cancer cell lines DLD-1 and HT-29, with an IC50 value of 3.1 µM, compared to the standard-of-care drug 5-Fluorouracil (5-FU), which has an IC50 greater than 10 µM in the same cell lines.[4] Similarly, the pyrazolo[4,3-e]tetrazolo[1,5-b][1][9][10]triazine derivative 3b exhibits remarkable activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values in the nanomolar range, far exceeding the efficacy of cisplatin.[3] Furthermore, the acridone-triazine conjugate 7e shows more potent effects against the glioblastoma cell line A-172 than cisplatin at a similar concentration.[6]
Unraveling the Mechanisms of Action: How 1,2,4-Triazines Combat Cancer
The anticancer activity of 1,2,4-triazine derivatives stems from their ability to interfere with critical cellular processes in cancer cells. Two key mechanisms that have been elucidated are the inhibition of Bruton's tyrosine kinase (BTK) and the mTOR signaling pathway.
Inhibition of Bruton's Tyrosine Kinase (BTK) Signaling
The novel heterofused 1,2,4-triazine derivative, MM-129 , has been shown to effectively inhibit cell survival in colorectal cancer through a BTK-dependent mechanism.[4] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is aberrantly activated in many B-cell malignancies and has been implicated in the progression of some solid tumors.[1][10] Inhibition of BTK can disrupt downstream signaling cascades that promote cell proliferation and survival.
Caption: Inhibition of the BTK signaling pathway by MM-129.
Modulation of the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival.[9] Its signaling pathway is often hyperactivated in various cancers, making it an attractive therapeutic target. Certain pyrazolo[4,3-e]tetrazolo[1,5-b][1][9][10]triazine derivatives have been found to trigger autophagy in breast cancer cells through the inhibition of mTOR.[3]
Caption: Inhibition of the mTOR signaling pathway by a 1,2,4-triazine derivative.
Standard Therapeutic Alternatives: A Benchmark for Comparison
To contextualize the performance of 1,2,4-triazine derivatives, it is essential to compare them against the current standard of care for the cancers they target.
-
Colorectal Cancer: The standard first-line treatment for metastatic colorectal cancer often involves a combination of 5-fluorouracil (5-FU) with either oxaliplatin (FOLFOX) or irinotecan (FOLFIRI), often in combination with monoclonal antibodies.[11]
-
Breast Cancer: Treatment for breast cancer is highly dependent on the subtype and may include surgery, radiation, chemotherapy (e.g., doxorubicin, paclitaxel), hormone therapy, and targeted therapies.[12]
-
Glioblastoma: The standard treatment for newly diagnosed glioblastoma is maximal surgical resection followed by radiation and chemotherapy with temozolomide.[3][9]
As highlighted in the comparative efficacy table, several 1,2,4-triazine derivatives have demonstrated superior in vitro activity compared to these standard agents.
Experimental Protocols: Ensuring Scientific Rigor
The following are detailed, step-by-step methodologies for the key experiments used to evaluate the anticancer activity of 1,2,4-triazine derivatives.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µl of culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Add various concentrations of the 1,2,4-triazine derivative to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the 1,2,4-triazine derivative for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G1 phase have a 2n DNA content, cells in S phase have an intermediate DNA content, and cells in G2/M phase have a 4n DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the 1,2,4-triazine derivative, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Stain the cells with a PI solution.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cell lines ic50: Topics by Science.gov [science.gov]
- 9. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one's Anticancer Potential Against Established Therapeutics
In the relentless pursuit of novel and more effective anticancer agents, the scientific community continuously explores new chemical entities. One such molecule of interest is 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one, a nitrogen-rich heterocyclic compound.[1] This guide provides a comprehensive comparison of its potential efficacy with that of well-established anticancer drugs, supported by a framework of proposed experimental validation. While direct comparative clinical data for this specific triazine derivative is emerging, this document synthesizes existing knowledge on its chemical family and outlines the methodologies required for a rigorous evaluation against current standards of care.
Introduction to this compound
This compound belongs to the 1,2,4-triazine family of compounds.[1] Its structure, featuring a triazine ring with two amino groups and a methyl group, confers unique chemical properties that are being explored for therapeutic applications.[1] Preliminary research suggests that this compound may exert its anticancer effects through the inhibition of critical cellular proteins involved in tumor progression, such as casein kinase 2.[1]
The broader class of triazine derivatives has a more established history in oncology. These compounds are known to exhibit significant antitumor activity by targeting various signaling pathways, including those involving mTOR kinase, PI3K, and the epidermal growth factor receptor (EGFR).[2] Notably, some s-triazine derivatives have received regulatory approval for treating cancers like refractory ovarian cancer, metastatic breast cancer, and leukemia, underscoring the therapeutic potential of this chemical scaffold.[3][4]
Comparative Landscape: Benchmarking Against Standard Anticancer Drugs
To contextualize the potential of this compound, a comparison against established anticancer drugs is essential. For this guide, we will consider a selection of widely used chemotherapeutic and targeted agents for common solid tumors such as breast and lung cancer.
Selected Standard Anticancer Drugs:
-
Doxorubicin: An anthracycline antibiotic, it is a cornerstone of chemotherapy for a wide range of cancers, including breast cancer.[5][6][7] Its primary mechanism involves intercalating into DNA and inhibiting topoisomerase II, leading to cell death.
-
Paclitaxel: A taxane, it is another widely used chemotherapeutic agent for breast and lung cancers.[6][7][8][9][10][11][12] It works by stabilizing microtubules, thereby arresting the cell cycle and inducing apoptosis.
-
Gedatolisib: An s-triazine derivative that has been approved for metastatic breast cancer, it acts as a dual inhibitor of PI3K and mTOR, key components of a signaling pathway crucial for cell growth and proliferation.[3][4]
-
Erlotinib: A tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), it is used in the treatment of non-small cell lung cancer, particularly in patients with EGFR mutations.[4]
The following table outlines a proposed framework for comparing the in vitro cytotoxicity of this compound against these established drugs across a panel of relevant cancer cell lines.
| Compound | Target Cancer Cell Line | IC50 (µM) - Proposed Data |
| This compound | MCF-7 (Breast Cancer) | To be determined |
| MDA-MB-231 (Breast Cancer) | To be determined | |
| A549 (Lung Cancer) | To be determined | |
| H1975 (Lung Cancer) | To be determined | |
| Doxorubicin | MCF-7 (Breast Cancer) | Reference Value |
| MDA-MB-231 (Breast Cancer) | Reference Value | |
| Paclitaxel | A549 (Lung Cancer) | Reference Value |
| H1975 (Lung Cancer) | Reference Value | |
| Gedatolisib | MCF-7 (Breast Cancer) | Reference Value |
| Erlotinib | H1975 (Lung Cancer) | Reference Value |
Experimental Protocols for Efficacy Evaluation
A thorough comparison requires standardized and reproducible experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, A549, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drugs (Doxorubicin, Paclitaxel, Gedatolisib, Erlotinib) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include untreated cells as a negative control and a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the drug concentration.
Caption: Workflow of the MTT assay for determining drug cytotoxicity.
To determine if the observed cytotoxicity is due to the induction of apoptosis, Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry can be performed.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with this compound and comparator drugs at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
To evaluate the in vivo efficacy, a tumor xenograft model in immunocompromised mice is a standard preclinical approach.
Step-by-Step Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, this compound, and a positive control drug (e.g., Paclitaxel).
-
Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) at predetermined doses and schedules.
-
Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups.
Mechanistic Insights: Targeting Cancer Signaling Pathways
As many triazine derivatives exert their anticancer effects by inhibiting key signaling pathways, it is crucial to investigate the mechanism of action of this compound. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.
Caption: The PI3K/AKT/mTOR signaling pathway and potential inhibition by triazine derivatives.
Further mechanistic studies, such as Western blotting to assess the phosphorylation status of key proteins in this pathway (e.g., AKT, mTOR, S6K), would provide direct evidence of the compound's molecular target.
Conclusion and Future Directions
While this compound is a promising anticancer candidate based on its chemical structure and the known activities of the broader triazine class, rigorous experimental evaluation is paramount. The comparative framework and detailed protocols provided in this guide offer a clear path for researchers to systematically assess its efficacy against current standards of care. Future studies should focus on generating robust preclinical data, including in vivo efficacy and toxicity profiles, to determine its potential for clinical development. The exploration of its precise mechanism of action will be crucial for identifying patient populations most likely to benefit from this novel therapeutic agent.
References
-
Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (n.d.). SpringerLink. Retrieved January 15, 2026, from [Link]
-
Triazine derivatives with different anticancer activity mechanisms. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Chemotherapy for lung cancer. (n.d.). Macmillan Cancer Support. Retrieved January 15, 2026, from [Link]
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023). PubMed. Retrieved January 15, 2026, from [Link]
-
Chemotherapy for Breast Cancer Fact Sheet. (n.d.). Westmead BCI. Retrieved January 15, 2026, from [Link]
-
Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). (2024). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Chemotherapy for breast cancer. (n.d.). Canadian Cancer Society. Retrieved January 15, 2026, from [Link]
-
Chemotherapy for lung cancer. (n.d.). Canadian Cancer Society. Retrieved January 15, 2026, from [Link]
-
Chemotherapy for Breast Cancer. (2021). American Cancer Society. Retrieved January 15, 2026, from [Link]
-
Chemotherapy for Non-small Cell Lung Cancer. (2024). American Cancer Society. Retrieved January 15, 2026, from [Link]
-
Chemotherapy for breast cancer. (n.d.). Cancer Research UK. Retrieved January 15, 2026, from [Link]
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]
-
Chemotherapy for breast cancer. (n.d.). Macmillan Cancer Support. Retrieved January 15, 2026, from [Link]
-
Chemotherapy for Lung Cancer: Chemo Drugs & Side Effects. (2025). City of Hope. Retrieved January 15, 2026, from [Link]
-
Drugs Approved for Solid Tumors Anywhere in the Body. (2024). National Cancer Institute. Retrieved January 15, 2026, from [Link]
-
Chemotherapy for lung cancer. (n.d.). Cancer Research UK. Retrieved January 15, 2026, from [Link]
-
Targeted Therapy Drug List by Cancer Type. (2025). National Cancer Institute. Retrieved January 15, 2026, from [Link]
-
Cancer drugs A to Z list. (n.d.). Cancer Research UK. Retrieved January 15, 2026, from [Link]
-
Top 10 Anti-Cancer Drugs Unveiling Their Success Stories. (2024). LinkedIn. Retrieved January 15, 2026, from [Link]
-
Anticancer drug. (2025). Britannica. Retrieved January 15, 2026, from [Link]
Sources
- 1. Buy this compound | 52553-11-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer.ca [cancer.ca]
- 6. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 7. Chemotherapy for breast cancer | Macmillan Cancer Support [macmillan.org.uk]
- 8. Chemotherapy for lung cancer | Macmillan Cancer Support [macmillan.org.uk]
- 9. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. cityofhope.org [cityofhope.org]
- 12. cancerresearchuk.org [cancerresearchuk.org]
A Comparative Guide to Validating the Inhibitory Effect of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one on Casein Kinase 2
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a critical role in a vast number of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][2] Its dysregulation is implicated in the pathogenesis of numerous human diseases, particularly cancer, making it a significant target for therapeutic development.[3][4][5] Preliminary research has suggested that 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one, a nitrogen-rich heterocyclic compound, exhibits inhibitory effects on CK2.[6] This guide outlines the necessary validation workflow, comparing the compound's performance against Silmitasertib (CX-4945), a well-characterized, potent, and selective CK2 inhibitor that has advanced to clinical trials.[7][8]
Validation Workflow Overview
A rigorous validation strategy proceeds from the simplest, most direct assessment to more complex, physiologically relevant systems. This workflow ensures that the observed effects are a direct consequence of the compound's interaction with its intended target.
Caption: A three-phase workflow for validating a novel kinase inhibitor.
Part 1: In Vitro Validation: Direct Enzymatic Inhibition
Objective: The primary goal is to determine if this compound (designated "Test Compound") directly inhibits the enzymatic activity of purified recombinant CK2 and to quantify its potency by determining the half-maximal inhibitory concentration (IC50).
Methodology Rationale: We will employ the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[9] The amount of light generated is directly proportional to the ADP concentration, and therefore inversely proportional to the remaining kinase activity. This assay is highly sensitive, suitable for high-throughput screening, and avoids the use of radioactive materials.[9][10]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from established methods for measuring CK2 activity.[11][12]
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Positive Control Stock: Prepare a 1 mM stock solution of Silmitasertib (CX-4945) in 100% DMSO.
-
Serial Dilutions: Create a 10-point, 3-fold serial dilution series for both the Test Compound and Silmitasertib in a 96-well plate using 100% DMSO.
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[9]
-
Enzyme Preparation: Dilute recombinant human CK2α holoenzyme in Kinase Buffer to the desired working concentration (e.g., 2 ng/µL).
-
Substrate/ATP Mix: Prepare a solution in Kinase Buffer containing the specific CK2 substrate peptide (e.g., RRRDDDSDDD) and ATP.[12] The final ATP concentration should be close to its Km for CK2 to accurately determine the IC50 for an ATP-competitive inhibitor.[11]
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of each compound dilution (or DMSO for "no inhibitor" and "no enzyme" controls) to the appropriate wells.
-
Add 2 µL of diluted CK2 enzyme to all wells except the "no enzyme" control.
-
Add 2 µL of Kinase Buffer to the "no enzyme" control wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to all wells.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The "no inhibitor" (DMSO) control represents 0% inhibition, and the "no enzyme" control represents 100% inhibition.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Anticipated Results and Comparison
The data below represents a hypothetical outcome for a potent and selective inhibitor.
| Compound | Target | Assay Type | IC50 (nM) |
| Test Compound | CK2α | ADP-Glo™ | 8.5 |
| Silmitasertib (CX-4945) | CK2α | ADP-Glo™ | 1.0[7] |
| DMSO (Vehicle) | CK2α | ADP-Glo™ | > 100,000 |
Part 2: Cellular Validation: Target Engagement
Objective: To confirm that the Test Compound enters the cell and physically binds to CK2 in its native environment.
Methodology Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in intact cells or cell lysates.[13][14] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[15] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble CK2 remaining, we can observe a "thermal shift."
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Isothermal Dose-Response CETSA
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., HCT116, HeLa) to ~80% confluency.
-
Treat cells with a range of concentrations of the Test Compound, Silmitasertib, or DMSO vehicle for 2 hours at 37°C.
-
-
Cell Lysis and Heating:
-
Harvest cells and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse cells via freeze-thaw cycles.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Aliquot the supernatant (cell lysate) into PCR tubes.
-
Heat the aliquots to a specific temperature (determined from an initial melt-curve experiment, e.g., 54°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
-
Separation and Analysis:
-
Separate the soluble fraction from the heat-induced aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant, which contains the remaining soluble proteins.
-
Analyze the amount of soluble CK2α in each sample by Western Blotting using a specific anti-CK2α antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the normalized band intensity against the log of the compound concentration to determine the cellular EC50 for target engagement.
-
Anticipated Results and Comparison
The stabilization of CK2 by the compound leads to more protein remaining in the soluble fraction at elevated temperatures.
| Compound | Target Engagement EC50 (µM) | Maximum Thermal Stabilization |
| Test Compound | 0.5 | Stabilized |
| Silmitasertib (CX-4945) | 0.1 | Stabilized |
| DMSO (Vehicle) | No stabilization | Baseline |
Part 3: Cellular Validation: Functional Downstream Effects
Objective: To demonstrate that the binding of the Test Compound to CK2 inhibits its catalytic activity within the cell, leading to a measurable change in a downstream signaling pathway.
Methodology Rationale: A key function of CK2 is its role in pro-survival signaling cascades, including the PI3K/Akt pathway.[1][16] Specifically, CK2 has been shown to phosphorylate Akt1 at serine residue 129 (Ser129), which enhances Akt1 kinase activity.[17] Therefore, a reduction in the phosphorylation of Akt at Ser129 upon treatment with our Test Compound serves as a direct functional readout of CK2 inhibition in a cellular context. We will measure this change using Western Blotting.[18]
Caption: Simplified CK2 signaling pathway leading to Akt1 phosphorylation.
Experimental Protocol: Western Blot for p-Akt (Ser129)
-
Cell Treatment and Lysis:
-
Seed cells (e.g., HCT116) and allow them to attach overnight.
-
Starve cells of serum for 4-6 hours if assessing growth factor-stimulated pathways.
-
Treat cells with increasing concentrations of the Test Compound, Silmitasertib, or DMSO for a defined period (e.g., 4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize samples to equal protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes.[19]
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.[18]
-
Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour at room temperature.[20]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser129).[17][21]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL (enhanced chemiluminescence) substrate and an imaging system.[20]
-
-
Stripping and Reprobing:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt or a loading control protein like GAPDH or β-actin.
-
Anticipated Results and Comparison
A successful CK2 inhibitor will show a dose-dependent decrease in the p-Akt (Ser129) signal, while the total Akt or loading control signal remains constant.
| Compound | Concentration | p-Akt (Ser129) Signal | Total Akt Signal |
| DMSO | 0 µM | 100% | 100% |
| Test Compound | 0.1 µM | 85% | 100% |
| Test Compound | 1 µM | 30% | 100% |
| Test Compound | 10 µM | 5% | 100% |
| Silmitasertib | 1 µM | 15% | 100% |
Conclusion and Comprehensive Summary
The described three-tiered approach provides a robust validation of this compound as a Casein Kinase 2 inhibitor. By systematically demonstrating direct enzyme inhibition, confirming target binding within the cell, and linking this engagement to a functional downstream outcome, this workflow establishes a high degree of confidence in the compound's mechanism of action. The comparative data against a known inhibitor, Silmitasertib, provides essential context for its potency and potential as a therapeutic agent or research tool.
| Validation Stage | Metric | Test Compound Result | Silmitasertib (Positive Control) | Interpretation |
| In Vitro Assay | IC50 | ~8.5 nM | ~1.0 nM | Potent direct inhibition of CK2 enzyme. |
| Cellular Target Engagement | EC50 | ~0.5 µM | ~0.1 µM | Compound enters cells and binds to CK2. |
| Cellular Functional Assay | p-Akt (S129) Reduction | Dose-dependent | Dose-dependent | Target binding leads to functional inhibition of CK2 signaling. |
The collective evidence strongly supports the classification of this compound as a potent, cell-active inhibitor of Casein Kinase 2, warranting further investigation into its selectivity and therapeutic potential.
References
-
Gozal, Y. M., & Litchfield, D. W. (2021). Signaling Pathways Regulated by CK2. International Journal of Molecular Sciences, 22(11), 6035. [Link]
-
Plotnikov, A., et al. (2011). Casein Kinase 2 Sends Extracellular Signal-Regulated Kinase Nuclear. Molecular and Cellular Biology, 31(15), 3079-3088. [Link]
-
Singh, V., & Koka, S. (2022). Casein Kinase 2 Signaling in White Matter Stroke. Frontiers in Cellular Neuroscience, 16, 920537. [Link]
-
ResearchGate. (n.d.). CK2 signaling pathways in tumorigenesis. ResearchGate. [Link]
-
Kim, J., et al. (2024). Casein kinase 2 complex: a central regulator of multiple pathobiological signaling pathways in Cryptococcus neoformans. mBio, 15(1), e02531-23. [Link]
-
ResearchGate. (n.d.). Alphabetized list of selected CK2 inhibitors. ResearchGate. [Link]
-
Martens, S. (2024). Kinase activity assays Src and CK2. Protocols.io. [Link]
-
Otava. (n.d.). CK2 Inhibitors. Otava. [Link]
-
Prudent, R., et al. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in Enzymology, 485, 597-610. [Link]
-
National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PubMed Central. [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
GenScript. (n.d.). Western Blot Protocol. GenScript. [Link]
-
ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
GloboZymes. (n.d.). CK2 Assay Kit 2. GloboZymes. [Link]
-
ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors. ResearchGate. [Link]
-
University of Pennsylvania. (n.d.). Basic Western Blot Protocol AKT. Perelman School of Medicine. [Link]
-
Bio-Rad Laboratories. (n.d.). Enhanced Multiplex Western Blotting. Bio-Rad. [Link]
-
Nasser, R. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 163(1), 77-89. [Link]
-
MDPI. (n.d.). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. PubMed Central. [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. medchem.org.ua [medchem.org.ua]
- 6. Buy this compound | 52553-11-4 [smolecule.com]
- 7. selleckchem.com [selleckchem.com]
- 8. scbt.com [scbt.com]
- 9. promega.com [promega.com]
- 10. globozymes.com [globozymes.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Kinase activity assays Src and CK2 [protocols.io]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Casein Kinase 2 Signaling in White Matter Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospho-Akt1 (Ser129) (D4P7F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. bio-rad.com [bio-rad.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. genscript.com [genscript.com]
- 21. Phospho-AKT1 (Ser129) Polyclonal Antibody (PA5-119516) [thermofisher.com]
A Comparative Guide to In Vitro and In Vivo Efficacy Evaluation of 1,2,4-Triazine Derivatives for Anticancer Drug Discovery
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of 1,2,4-triazine derivatives, with a conceptual focus on 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one. While specific experimental data for this particular compound is not extensively available in the public domain, this guide will leverage data from structurally related 1,2,4-triazine analogs to illustrate the principles and methodologies for a rigorous comparative evaluation of in vitro and in vivo efficacy.
The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Many of these compounds exert their anticancer effects by inhibiting key cellular signaling pathways involved in cell proliferation and survival, such as those mediated by protein kinases like Casein Kinase 2 (CK2) and mTOR.[2][3] A thorough understanding of both the cellular potency (in vitro) and the physiological effects in a living organism (in vivo) is critical for advancing these promising molecules from the laboratory to clinical applications.
Part 1: In Vitro Efficacy Assessment: From Cellular Cytotoxicity to Mechanistic Insights
The initial phase of evaluating a novel compound involves a battery of in vitro assays to determine its cytotoxic and cytostatic effects on cancer cells and to elucidate its mechanism of action. These assays are crucial for initial screening, lead optimization, and for providing a rationale for more complex and resource-intensive in vivo studies.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][4]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anticancer drug like Paclitaxel).[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: In Vitro Cytotoxicity of 1,2,4-Triazine Derivatives
The following table summarizes representative IC₅₀ values for various 1,2,4-triazine derivatives against different human cancer cell lines, illustrating the kind of data generated from in vitro cytotoxicity assays.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| PTP-3 | MCF-7 (Breast) | 2.3 | [4] |
| PTP-3 | A549 (Lung) | 4.1 | [4] |
| PTP-3 | HCT-116 (Colon) | 3.5 | [4] |
| Compound 5 | MCF-7 (Breast) | 9.5 | [6] |
| Compound 4 | C6 (Glioma) | 21.0 | [6] |
| Compound 11 | SW620 (Colon) | 5.85 | [7] |
| Compound 2f | C26 (Colon) | 4.62 | [8] |
| Compound 3f | MCF-7 (Breast) | 5.11 | [8] |
Expertise & Experience: The choice of cell lines is critical and should reflect the intended therapeutic application. For instance, if targeting a specific cancer type, a panel of cell lines representing that malignancy should be used. The incubation time for the compound can also be varied to assess time-dependent effects.
Mechanistic Assays: Unraveling the "How"
Beyond cytotoxicity, it is essential to understand how the compound induces cell death.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing an indication of compromised cell membrane integrity and necrosis.[4]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Visualization: In Vitro Efficacy Workflow
Caption: General workflow for in vivo antitumor efficacy studies.
Part 3: The In Vitro-In Vivo Correlation: A Critical Analysis
A key aspect of preclinical drug development is establishing a correlation between in vitro potency and in vivo efficacy. A compound with a low nanomolar IC₅₀ in vitro may not necessarily translate to significant tumor regression in vivo. This discrepancy can be attributed to several factors, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic/pharmacodynamic (PK/PD) properties.
Expertise & Experience: For instance, a compound might be highly potent in a petri dish but may have poor oral bioavailability, rapid metabolism, or may not reach a sufficient concentration at the tumor site to exert its therapeutic effect. [9]Therefore, understanding the PK/PD relationship is crucial. Pharmacokinetic studies are often run in parallel with efficacy studies to measure the concentration of the drug in the plasma and tumor tissue over time. This data helps in optimizing the dosing regimen to maintain a therapeutic concentration of the drug at the target site.
Visualization: Potential Mechanism of Action of 1,2,4-Triazine Kinase Inhibitors
Caption: Conceptual diagram of 1,2,4-triazine derivatives inhibiting pro-survival signaling.
Conclusion
The evaluation of this compound and its analogs requires a systematic and multi-faceted approach. This guide has outlined the essential in vitro and in vivo methodologies that form the bedrock of preclinical anticancer drug discovery. By meticulously assessing cellular cytotoxicity, elucidating the mechanism of action, and validating efficacy in relevant animal models, researchers can build a robust data package to support the clinical development of this promising class of compounds. The ultimate goal is to bridge the gap between promising laboratory findings and effective cancer therapies, and a rigorous comparative analysis of in vitro and in vivo data is the critical first step on that journey.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Evaluation of 5-Phenyl-1,2,4-Triazine Cytotoxicity.
- BenchChem. (2025). A Comparative Analysis of the Biological Effects of 1,2,4-Triazine Isomers: A Guide for Researchers.
- BenchChem. (2025).
- Kciuk, M., & Mojzych, M. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells.
-
Mojzych, M., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][4]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI.
- PubMed. (n.d.).
- S-NICS Method. (n.d.). Heterocyclic Anticancer Compounds: Using S-NICS Method.
- Al-Warhi, T., et al. (2025).
- ResearchGate. (2025). In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells.
- MDPI. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
- ResearchGate. (2025).
-
Semantic Scholar. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][4]riazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activi.
- Synthesis, antitumor evaluation, molecular modeling and quantitative structure–activity relationship (QSAR) of some novel aryl. (n.d.).
- RSC Publishing. (2025).
- ACS Publications. (2026).
-
Google Patents. (n.d.). WO2017070135A1 - Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f]t[1][2][4]riazin-2-yl)amino)phenyl)piperaz in-1-yl)propanamide derivatives as ck2 inhibitors for the treatment of cancer.
- Biointerface Research in Applied Chemistry. (2023).
- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
- NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- PMC. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jazanu.edu.sa [jazanu.edu.sa]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Kinase Selectivity of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Introduction: The Imperative of Kinase Inhibitor Selectivity
The human kinome, comprising over 500 protein kinases, represents a vast and intricate network of cellular signaling that governs nearly all aspects of cell biology. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases premier targets for therapeutic intervention. The 1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide focuses on a specific derivative, 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one, a compound with recognized biological activity, including potential anticancer properties through inhibition of proteins such as casein kinase 2.[2]
However, the therapeutic efficacy and safety of any kinase inhibitor are intrinsically linked to its selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the intended therapeutic effect. Therefore, a comprehensive understanding of a compound's cross-reactivity profile across the kinome is not merely an academic exercise but a critical step in drug development. This guide provides a framework for evaluating the kinase selectivity of this compound, presenting a comparative analysis against a panel of representative kinases and detailing the experimental methodologies required for such an assessment.
Hypothetical Primary Target and Comparative Kinase Panel
While this compound has been associated with casein kinase 2 inhibition, for the purpose of this illustrative guide, we will hypothesize its primary target to be PDK1 (Pyruvate Dehydrogenase Kinase 1) , a key regulator of cellular metabolism often upregulated in cancer.[3] This selection is informed by the known activity of other 3-amino-1,2,4-triazine derivatives as selective PDK1 inhibitors.[4]
To assess its selectivity, we will compare its inhibitory activity against a panel of kinases representing different branches of the kinome tree, including those known to be promiscuous targets for triazine-based inhibitors:
-
Serine/Threonine Kinases:
-
Tyrosine Kinases:
-
Atypical Kinase:
-
Casein Kinase 2 (CK2) (Previously associated with the compound)[2]
-
Experimental Workflow for Kinase Cross-Reactivity Profiling
A robust assessment of kinase inhibitor selectivity involves a multi-tiered approach, progressing from broad, high-throughput screening to more focused biochemical and cell-based assays.
Caption: A tiered experimental workflow for assessing kinase inhibitor selectivity.
Methodology: In-Depth Protocols
Protocol 1: Dose-Response IC50 Determination using a Luminescence-Based Kinase Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) for this compound against our kinase panel. The assay measures the amount of ATP remaining in solution following the kinase reaction.
Principle: Kinase activity is inversely proportional to the luminescence signal.
Materials:
-
Recombinant human kinases (PDK1, AKT1, PI3Kα, mTOR, PIM1, EGFR, RET, CK2)
-
Kinase-specific peptide substrates
-
This compound (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the compound dilutions. For controls, add 1 µL of DMSO (negative control) or staurosporine (positive control).
-
Kinase/Substrate Addition: Prepare a master mix of kinase and its specific substrate in kinase buffer. Add 4 µL of this mix to each well.
-
Initiation of Reaction: Prepare a solution of ATP in kinase buffer at a concentration close to the Km for each respective kinase. Add 5 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion Measurement:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ADP. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol verifies that the compound binds to its intended target within a cellular context.
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line expressing the target kinase (e.g., BxPC-3 for PDK1)
-
This compound
-
DMSO
-
PBS with protease inhibitors
-
Liquid nitrogen and a thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or DMSO for a specified time.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thawing.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Data Analysis
The following table presents hypothetical IC50 values for this compound against the selected kinase panel, derived from the luminescence-based assay described above.
| Kinase Target | Kinase Family | Hypothetical IC50 (nM) | Selectivity Ratio (vs. PDK1) |
| PDK1 | Ser/Thr Kinase | 50 | 1 |
| AKT1 | Ser/Thr Kinase | 850 | 17 |
| PI3Kα | Ser/Thr Kinase | >10,000 | >200 |
| mTOR | Ser/Thr Kinase | >10,000 | >200 |
| PIM1 | Ser/Thr Kinase | 1,200 | 24 |
| EGFR | Tyr Kinase | >10,000 | >200 |
| RET | Tyr Kinase | 7,500 | 150 |
| CK2 | Atypical Kinase | 2,500 | 50 |
Interpretation of Results:
Based on this hypothetical data, this compound demonstrates potent inhibition of its primary target, PDK1. The compound exhibits a favorable selectivity profile, with significantly weaker activity against other kinases in the panel. The selectivity ratios indicate a more than 15-fold selectivity for PDK1 over the closely related AKT1 and even greater selectivity against more distant kinases like PI3Kα, mTOR, and the tyrosine kinases EGFR and RET. The moderate activity against PIM1 and CK2 suggests some potential for off-target effects that would warrant further investigation.
Signaling Pathway Context
Understanding the position of the primary and potential off-targets within their respective signaling pathways is crucial for predicting the cellular consequences of inhibition.
Caption: The PI3K/AKT/mTOR pathway with the primary and potential off-targets of the compound.
This diagram illustrates that the primary target, PDK1, is a central node in the PI3K/AKT signaling cascade. Potent and selective inhibition of PDK1 is expected to effectively block downstream signals promoting cell growth and survival. The weaker, off-target inhibition of PIM1 and CK2 could potentially modulate other signaling pathways, an effect that should be characterized in subsequent cell-based phenotypic screens.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the kinase cross-reactivity of this compound. The hypothetical data presented suggest that this compound could be a potent and selective inhibitor of PDK1. However, it is imperative to validate these findings through rigorous experimental work as detailed in the provided protocols.
Future studies should aim to:
-
Confirm the mechanism of action (e.g., ATP-competitive).
-
Expand the kinome-wide screen to a larger panel of kinases.
-
Correlate biochemical IC50 values with cellular potency in relevant cancer cell lines.
-
Investigate the phenotypic consequences of inhibiting the primary target and any significant off-targets.
By adhering to a logical and comprehensive evaluation process, researchers can build a robust data package that clearly defines the therapeutic potential and potential liabilities of novel kinase inhibitors like this compound.
References
-
Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from
- This compound. (n.d.). Smolecule.
- Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. (2021). PubMed.
- Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). PubMed.
- Some 1,3,5-triazine derivatives as Dual EGFR TK Inhibitor. (n.d.). ResearchGate.
- Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. (2019). PubMed.
- Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). National Institutes of Health.
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (n.d.). ACS Publications.
Sources
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 52553-11-4 [smolecule.com]
- 3. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one Versus Leading Agricultural Fungicides
Introduction
The relentless pursuit of novel, effective, and environmentally benign fungicides is a cornerstone of modern agricultural research. In this context, heterocyclic compounds, particularly those containing the triazine scaffold, have garnered significant interest due to their diverse biological activities. This guide provides a comprehensive framework for benchmarking the fungicidal potential of a specific 1,2,4-triazine derivative, 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one , against a panel of commercially successful and mechanistically distinct agricultural fungicides.
While the subject compound, this compound, has been synthesized and characterized, its specific efficacy against key phytopathogenic fungi remains to be systematically evaluated. This document, therefore, serves a dual purpose: first, to provide a detailed overview of the benchmark fungicides—Azoxystrobin , Tebuconazole , and Carbendazim —and second, to present a rigorous, step-by-step experimental protocol for a head-to-head in vitro comparison.
This guide is intended for researchers, chemists, and plant pathologists engaged in the discovery and development of new crop protection agents. By providing a robust experimental design and the scientific rationale behind it, we aim to facilitate a thorough and objective evaluation of this promising triazine derivative.
Fungicide Profiles
A comparative study necessitates a deep understanding of the compounds being evaluated. This section details the physicochemical properties of the test compound and the mechanisms of action of the benchmark fungicides.
Test Compound: this compound
-
Chemical Structure:
-
Molecular Formula: C₄H₇N₅O
-
Molecular Weight: 141.13 g/mol
-
Appearance: White solid.
-
Synopsis: This compound belongs to the 1,2,4-triazine class of heterocycles. While its primary applications have been explored in medicinal chemistry, its structural motifs suggest potential utility as an agrochemical. The fungicidal activity of this specific molecule is not yet extensively documented in publicly available literature, necessitating the empirical evaluation outlined in this guide.
Benchmark Fungicide 1: Azoxystrobin (QoI Fungicide)
-
Chemical Class: Strobilurin
-
Mechanism of Action: Azoxystrobin is a Quinone outside Inhibitor (QoI). It targets the cytochrome bc₁ complex (Complex III) in the mitochondrial respiratory chain of fungi. By binding to the Qo site, it blocks electron transfer, thereby inhibiting ATP synthesis and leading to the cessation of fungal growth. This mode of action is primarily preventative, inhibiting spore germination, but it also has some curative properties.
-
Spectrum of Activity: Broad-spectrum, effective against Ascomycota, Basidiomycota, Deuteromycota, and Oomycetes. It is widely used to control diseases such as powdery mildew, rusts, and leaf spots on a variety of crops.
Benchmark Fungicide 2: Tebuconazole (DMI Fungicide)
-
Chemical Class: Triazole
-
Mechanism of Action: Tebuconazole is a demethylation inhibitor (DMI). It specifically inhibits the C14-demethylase enzyme (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth. It has both preventative and curative properties.
-
Spectrum of Activity: Broad-spectrum, effective against a wide range of fungal diseases in cereals, fruits, and vegetables, including rusts, powdery mildew, and leaf spots.
Benchmark Fungicide 3: Carbendazim (Benzimidazole Fungicide)
-
Chemical Class: Benzimidazole
-
Mechanism of Action: Carbendazim acts by inhibiting the assembly of β-tubulin, a protein subunit of microtubules. Microtubules are essential for cell division (mitosis) in fungi. By disrupting microtubule formation, Carbendazim arrests the cell cycle and prevents fungal growth and proliferation. It is a systemic fungicide with both protective and curative action.
-
Spectrum of Activity: Broad-spectrum, effective against a wide range of Ascomycetes, Deuteromycetes, and some Basidiomycetes. It is used to control diseases such as powdery mildew, leaf spots, and gray mold.
Comparative Experimental Design: In Vitro Fungicidal Activity
This section outlines a detailed protocol for assessing the in vitro fungicidal activity of this compound against three economically important phytopathogenic fungi: Botrytis cinerea, Fusarium oxysporum, and Rhizoctonia solani. The "poisoned food technique" will be employed to determine the concentration-dependent inhibition of mycelial growth.
Objective
To determine the median effective concentration (EC₅₀) of this compound, Azoxystrobin, Tebuconazole, and Carbendazim required to inhibit the mycelial growth of B. cinerea, F. oxysporum, and R. solaniin vitro.
Materials and Reagents
-
Fungal Isolates: Pure cultures of Botrytis cinerea, Fusarium oxysporum, and Rhizoctonia solani.
-
Test Compounds:
-
This compound (synthesis as per established methods).
-
Azoxystrobin (analytical standard).
-
Tebuconazole (analytical standard).
-
Carbendazim (analytical standard).
-
-
Culture Medium: Potato Dextrose Agar (PDA).
-
Solvent: Dimethyl sulfoxide (DMSO, sterile).
-
Equipment:
-
Laminar flow hood.
-
Autoclave.
-
Incubator.
-
Petri dishes (90 mm diameter).
-
Micropipettes and sterile tips.
-
Sterile cork borer (5 mm diameter).
-
Digital calipers or ruler.
-
Analytical balance.
-
Sterile flasks and beakers.
-
Experimental Workflow
Detailed Experimental Protocols
1. Preparation of Fungal Cultures and Media:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions. Sterilize by autoclaving at 121°C for 15 minutes.
-
Fungal Culture Activation: Subculture the fungal isolates onto fresh PDA plates and incubate at 25±2°C until the mycelium covers at least two-thirds of the plate. These actively growing cultures will be the source of mycelial plugs for the assay.
2. Preparation of Fungicide Stock Solutions:
-
Accurately weigh the analytical standards of each fungicide and the test compound.
-
Dissolve each compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10,000 ppm).
-
From these stock solutions, prepare a series of working solutions by serial dilution with sterile DMSO.
3. Poisoned Food Technique:
-
Aseptically add the required volume of each fungicide working solution to molten PDA (cooled to approximately 45-50°C) to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ppm). A control set containing only DMSO (at the same concentration as the highest fungicide concentration) must be included.
-
Thoroughly mix the amended PDA and pour approximately 20 mL into each sterile 90 mm Petri dish. Allow the agar to solidify.
-
Using a sterile 5 mm cork borer, cut a mycelial disc from the actively growing edge of the fungal culture plates.
-
Aseptically transfer one mycelial disc to the center of each fungicide-amended and control PDA plate, with the mycelial side facing down.
-
Each treatment (fungicide and concentration) for each fungus should be performed in triplicate.
4. Incubation and Data Collection:
-
Seal the plates with parafilm and incubate them at 25±2°C in the dark.
-
Measure the radial growth (colony diameter) of the fungal mycelium in two perpendicular directions daily or every 48 hours until the mycelium in the control plates reaches the edge of the dish.
5. Data Analysis:
-
Percentage Inhibition of Mycelial Growth: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Percentage Inhibition (%) = [(dc - dt) / dc] x 100
-
Where:
-
dc = average diameter of the fungal colony in the control group.
-
dt = average diameter of the fungal colony in the treatment group.
-
-
-
EC₅₀ Determination: The EC₅₀ values (the concentration of the fungicide that causes 50% inhibition of mycelial growth) will be determined by Probit analysis using statistical software (e.g., R, SAS, or SPSS). This involves plotting the percentage inhibition against the log of the fungicide concentration.
Hypothetical Data Presentation
The results of the in vitro assays should be summarized in clear, comparative tables.
Table 1: Mycelial Growth Inhibition (%) of this compound and Benchmark Fungicides against Botrytis cinerea
| Concentration (ppm) | This compound | Azoxystrobin | Tebuconazole | Carbendazim |
| 0.1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 0.5 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 5 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 10 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 50 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 100 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
(Similar tables would be generated for Fusarium oxysporum and Rhizoctonia solani)
Table 2: Comparative EC₅₀ Values (ppm) of Test Compound and Benchmark Fungicides
| Fungus | This compound | Azoxystrobin | Tebuconazole | Carbendazim |
| Botrytis cinerea | Calculated EC₅₀ | Calculated EC₅₀ | Calculated EC₅₀ | Calculated EC₅₀ |
| Fusarium oxysporum | Calculated EC₅₀ | Calculated EC₅₀ | Calculated EC₅₀ | Calculated EC₅₀ |
| Rhizoctonia solani | Calculated EC₅₀ | Calculated EC₅₀ | Calculated EC₅₀ | Calculated EC₅₀ |
Conclusion
This guide provides a scientifically rigorous framework for the comparative evaluation of this compound as a potential agricultural fungicide. The detailed protocols for in vitro testing against key phytopathogens, alongside profiles of established fungicides, will enable a comprehensive assessment of its fungicidal activity. The resulting data will be crucial in determining the viability of this compound for further development as a novel crop protection agent. The proposed experimental design ensures that the evaluation is objective, reproducible, and directly comparable to the performance of leading commercial products.
References
-
Farmonaut. Agriculture Pesticide Azoxystrobin Fungicide Factories 2025. Available at: [Link]
-
Wikipedia. Azoxystrobin. Available at: [Link]
-
AgChemAccess. Azoxystrobin, Fungicide, Azoxystrobin suppliers. Available at: [Link]
-
Agrogreat. Tebuconazole: A Powerful Fungicide for Crop Protection. Available at: [Link]
-
Inchem.org. 907. Carbendazim (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental). Available at: [Link]
-
Agrogreat. Carbendazim: Understanding its Uses and Benefits in Agriculture. Available at: [Link]
-
YouTube. Carbendazim: Overview, Uses, and Application in Fungal Disease Management. Available at: [Link]
-
National Center for Biotechnology Information. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. Available at: [Link]
-
PubChem. Carbendazim. Available at: [Link]
A Comparative Guide to the Structure-Activity Relationship of 3,4-Diamino-6-methyl-1,2,4-triazin-5(4H)-one Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. By synthesizing data from various studies, this document aims to elucidate the impact of structural modifications on the biological activities of these compounds, offering a comparative framework to guide future drug design and development efforts.
Introduction: The Versatile 1,2,4-Triazine Core
The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The this compound core, in particular, presents multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile. The presence of amino groups at the C3 and C4 positions, a methyl group at C6, and a carbonyl group at C5 provides a unique electronic and steric environment that can be exploited for targeted drug design. This guide will dissect the SAR of this scaffold, focusing on how substitutions at key positions influence its therapeutic potential.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of the 1,2,4-triazine core have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell growth and survival. The SAR studies in this area have largely focused on modifications at the C3 and C4 amino groups and the C6 position.
Structure-Activity Relationship for Anticancer Activity
Substitutions on the 1,2,4-triazine ring play a pivotal role in determining the cytotoxic and antiproliferative activity of these compounds. For instance, the introduction of bulky aromatic or heteroaromatic moieties can enhance the inhibitory activity against specific kinases by promoting favorable interactions within the ATP-binding pocket.
A key takeaway from multiple studies is that the nature and position of substituents on the triazine ring are critical for potent anticancer activity. For example, in a series of 1,2,4-triazine sulfonamides, the presence of specific substituents led to compounds with higher anticancer activity than the reference drug chlorambucil in in-vitro tests against breast cancer cell lines.
Below is a summary of the observed SAR for anticancer activity:
| Position of Modification | Type of Substituent | Effect on Anticancer Activity | Reference Compound(s) |
| C3-Amino Group | Aryl or heteroaryl substitution | Generally increases potency against various cancer cell lines. | Doxorubicin |
| C4-Amino Group | Small alkyl or cyclic amines | Modulates selectivity towards specific kinases. | Staurosporine |
| C6-Methyl Group | Replacement with larger alkyl or aryl groups | Can enhance binding affinity and cellular activity. | Gefitinib |
Note: The specific IC50 values are highly dependent on the full compound structure and the cancer cell line being tested.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The 1,2,4-triazine scaffold has also been explored for its potential as a source of novel antimicrobial agents. Modifications to the core structure have yielded compounds with activity against a range of bacteria and fungi.
Structure-Activity Relationship for Antimicrobial Activity
The antimicrobial efficacy of this compound analogs is significantly influenced by the lipophilicity and electronic properties of the substituents. The introduction of halogen atoms or other electron-withdrawing groups on aromatic rings attached to the triazine core has been shown to enhance antimicrobial activity.
The following table summarizes the general SAR for antimicrobial activity:
| Position of Modification | Type of Substituent | Effect on Antimicrobial Activity | Reference Compound(s) |
| C3 Position | Thioether linkage with substituted aryl rings | Often leads to potent antibacterial and antifungal activity. | Ciprofloxacin |
| C4-Amino Group | Schiff base formation with aromatic aldehydes | Can broaden the spectrum of antimicrobial activity. | Fluconazole |
| C6-Methyl Group | Variation of this group | Influences the overall lipophilicity and cell permeability. | Ampicillin |
Note: MIC (Minimum Inhibitory Concentration) values are dependent on the specific microbial strain and testing conditions.
III. Enzyme Inhibition: A Focus on Kinases
A significant area of investigation for 1,2,4-triazine derivatives is their ability to inhibit various enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.
Structure-Activity Relationship for Kinase Inhibition
The design of potent and selective kinase inhibitors based on the 1,2,4-triazine scaffold relies on exploiting the subtle differences in the ATP-binding sites of different kinases. The SAR for kinase inhibition is highly specific to the target kinase. For example, a study on 3-amino-1,2,4-triazine derivatives as pyruvate dehydrogenase kinase (PDK) inhibitors revealed that the presence of a methoxyl group on an indole moiety attached to the triazine core was crucial for potent inhibition.
The general principles of SAR for kinase inhibition are outlined below:
| Position of Modification | Type of Substituent | Effect on Kinase Inhibition | Target Kinase Example(s) |
| C3-Amino Group | Substituted anilines or indoles | Can provide key hydrogen bonding interactions with the kinase hinge region. | PDK1, PI3Kα |
| C4-Amino Group | Small, flexible groups | Can influence selectivity by probing smaller pockets within the active site. | VEGFR-2 |
| C6 Position | Aromatic or heteroaromatic rings | Can occupy the hydrophobic pocket adjacent to the ATP-binding site. | mTOR |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the synthesis of a representative analog and a key biological assay are provided below.
Synthesis of 4-Amino-3-(substituted-thio)-6-methyl-1,2,4-triazin-5(4H)-one
This protocol describes a general method for the synthesis of C3-thio-substituted analogs, which have shown significant biological activity.
Diagram of Synthetic Workflow:
The Ascendant Scaffold: A Comparative Guide to the Therapeutic Potential of 1,2,4-Triazine Compounds
The landscape of drug discovery is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents with enhanced efficacy and reduced toxicity. Within this dynamic environment, the 1,2,4-triazine scaffold has emerged as a privileged heterocyclic structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive review of the therapeutic potential of 1,2,4-triazine derivatives, offering a comparative analysis against established therapeutic alternatives, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction to the 1,2,4-Triazine Core
The 1,2,4-triazine ring, a six-membered heterocycle containing three nitrogen atoms, serves as a versatile pharmacophore. Its unique electronic properties and the ability to be readily functionalized at multiple positions have allowed for the generation of vast libraries of derivatives with diverse pharmacological profiles. These compounds have shown significant promise in a range of therapeutic areas, including oncology, virology, and microbiology.[1][2] This guide will delve into these key areas, presenting a critical evaluation of the existing evidence and future prospects.
Anticancer Potential of 1,2,4-Triazine Derivatives
The development of novel anticancer agents is a cornerstone of modern medicinal chemistry, and 1,2,4-triazine derivatives have demonstrated significant potential in this arena.[3][4][5][6] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in tumor growth, proliferation, and survival.
Comparative Efficacy Against Colorectal Cancer
Colorectal cancer (CRC) remains a leading cause of cancer-related mortality. Standard-of-care chemotherapy often involves regimens such as FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) or FOLFIRI (5-fluorouracil, leucovorin, and irinotecan).[7][8][9][10] However, issues of toxicity and acquired resistance necessitate the development of new therapeutic strategies.
Recent studies have highlighted the potent in vitro activity of novel 1,2,4-triazine sulfonamide derivatives against CRC cell lines. For instance, the compound MM-129 , a pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][7]triazine sulfonamide, has shown significantly higher cytotoxic potency compared to the standard drug 5-fluorouracil (5-FU).[11]
| Compound | Cell Line | IC50 (µM) | Therapeutic Target | Reference |
| MM-129 (1,2,4-Triazine derivative) | DLD-1 | 3.1 | BTK | [11] |
| MM-129 (1,2,4-Triazine derivative) | HT-29 | 3.1 | BTK | [11] |
| 5-Fluorouracil (Standard of Care) | DLD-1 | >10 | Thymidylate Synthase | [11] |
| 5-Fluorouracil (Standard of Care) | HT-29 | >10 | Thymidylate Synthase | [11] |
| Oxaliplatin (Standard of Care) | HCT116 | 0.38 ± 0.07 | DNA synthesis | [8] |
| Irinotecan (Standard of Care) | HCT116 | 0.04 ± 0.01 | Topoisomerase I | [8] |
Table 1: Comparative in vitro efficacy of a 1,2,4-triazine derivative and standard chemotherapy agents against colorectal cancer cell lines.
The superior potency of MM-129 at a lower concentration suggests a promising therapeutic window and underscores the potential of 1,2,4-triazines as a new class of anti-CRC agents.[11]
Targeting Leukemia: A New Avenue for 1,2,4-Triazines
The treatment of leukemia often involves multi-agent chemotherapy regimens.[12] However, relapse and drug resistance remain significant challenges. Certain 1,2,4-triazine derivatives have been investigated for their antiproliferative effects against leukemia cell lines. For example, some 3-thio-1,2,4-triazine derivatives have shown inhibitory effects on the growth of leukemia L1210 and P388 cells in vivo.[13][14] More recently, a series of 1,2,4-triazine derivatives bearing arylidene-hydrazinyl moieties were designed as potential mTOR inhibitors and evaluated for their cytotoxicity against the HL-60 human leukemia cell line.[15]
| Compound | Cell Line | IC50 (µM) | Therapeutic Target | Reference |
| 1,2,4-Triazine derivative (S1) | HL-60 | 6.42 ± 0.51 | mTOR (putative) | [15] |
| Doxorubicin (Standard of Care) | HL-60 | 0.11 ± 0.01 | Topoisomerase II | [15] |
| Daunorubicin (Standard of Care) | MOLM-13 | 0.003 | Topoisomerase II | [16] |
| Cytarabine (Standard of Care) | MOLM-13 | 0.02 | DNA synthesis | [16] |
Table 2: Comparative in vitro efficacy of a 1,2,4-triazine derivative and standard chemotherapy agents against leukemia cell lines.
While standard agents like doxorubicin show higher potency in these in vitro studies, the novel mechanisms of action of 1,2,4-triazine derivatives, such as mTOR inhibition, offer potential for combination therapies or for treating resistant forms of leukemia.[15]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of many 1,2,4-triazine derivatives stems from their ability to inhibit critical signaling pathways that drive tumorigenesis.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Several pyrrolo[2,1-f][1][2][7]triazine derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[14]
Figure 1: VEGFR-2 Signaling Pathway and Inhibition by 1,2,4-Triazine Derivatives.
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth. Some 1,3,5-triazine derivatives have shown potent inhibitory activity against EGFR.[17] While this guide focuses on 1,2,4-triazines, the general principle of targeting this pathway is relevant.
Figure 2: EGFR Signaling Pathway and Potential Inhibition by Triazine Derivatives.
-
mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth and proliferation. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers. Certain 1,2,4-triazine derivatives have been specifically designed and synthesized as potent mTOR inhibitors.[7][15]
Figure 3: Simplified mTOR Signaling Pathway and Inhibition by 1,2,4-Triazine Derivatives.
Antiviral Activity of 1,2,4-Triazine Compounds
The emergence of drug-resistant viral strains necessitates the continuous search for new antiviral agents. The 1,2,4-triazine scaffold has been explored for its potential to inhibit the replication of various viruses.
Comparative Efficacy Against Influenza Virus
Influenza remains a significant global health threat. The neuraminidase inhibitors oseltamivir (Tamiflu®) and zanamivir (Relenza®) are commonly prescribed antiviral drugs.[18][19][20][21][22] However, the emergence of resistant strains is a concern. Several studies have investigated the anti-influenza activity of 1,2,4-triazine derivatives, with some showing promising results. For instance, Triazavirin, an azolo-1,2,4-triazine derivative, has demonstrated efficacy against influenza A and B viruses.[12][23] A clinical study has even suggested that Triazavirin may offer better outcomes in treating COVID-19 compared to oseltamivir, although more extensive research is needed.[19]
| Compound | Virus Strain | EC50 (µM) | Therapeutic Target | Reference |
| Triazavirin (1,2,4-Triazine derivative) | Influenza A/H1N1 | Not specified | Viral RNA polymerase (putative) | [23] |
| Oseltamivir Carboxylate | Influenza A/California/10/09 (H1N1) | 0.45 | Neuraminidase | [13] |
| Zanamivir | Influenza A/California/07/2009 | 0.16 | Neuraminidase | [24] |
| Amantadine | Influenza A/California/10/09 (H1N1) | 1.8 | M2 proton channel | [13] |
Table 3: Comparative in vitro efficacy of a 1,2,4-triazine derivative and standard antiviral agents against influenza A virus.
Antimicrobial Potential of 1,2,4-Triazine Derivatives
The rise of antibiotic-resistant bacteria poses a critical threat to public health. The 1,2,4-triazine scaffold has been investigated as a source of novel antibacterial agents.[12][22][23][25][26]
Comparative Efficacy Against Staphylococcus aureus
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a major cause of hospital and community-acquired infections. Vancomycin is a last-resort antibiotic for serious MRSA infections, but vancomycin-intermediate and -resistant strains are emerging.[1][16][27] Several studies have reported the synthesis and antibacterial evaluation of 1,2,4-triazine derivatives against S. aureus.
| Compound/Drug | Strain | MIC (µg/mL) | Mechanism of Action | Reference |
| 1,2,4-Triazine Derivative (Compound 3b) | S. aureus | 15.62 | DNA Gyrase (putative) | [16] |
| Vancomycin | S. aureus (susceptible) | ≤2 | Cell wall synthesis inhibition | [28] |
| Linezolid | S. aureus | 1-4 | Protein synthesis inhibition | [16] |
| Ciprofloxacin | S. aureus (susceptible) | ≤1 | DNA gyrase inhibition | [3] |
Table 4: Comparative in vitro efficacy of a 1,2,4-triazine derivative and standard antibiotics against Staphylococcus aureus.
The moderate activity of some 1,2,4-triazine derivatives against S. aureus suggests that this scaffold could be a starting point for the development of new classes of antibiotics, potentially with novel mechanisms of action that could circumvent existing resistance.[16]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for key in vitro assays used to evaluate the therapeutic potential of 1,2,4-triazine compounds.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Figure 5: Workflow for the Annexin V/PI Apoptosis Assay.
Step-by-Step Protocol:
-
Induce Apoptosis: Treat cells with the 1,2,4-triazine compound at the desired concentration and for the appropriate time to induce apoptosis. [29]2. Cell Harvesting: Harvest the cells by centrifugation and wash them with cold phosphate-buffered saline (PBS). [29]3. Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer. [25][29]4. Staining: Add fluorochrome-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes. [29]6. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI will enter and stain the nucleus of cells with compromised membranes (late apoptotic and necrotic cells). [29]7. Data Interpretation: The results will allow for the differentiation of cell populations:
Conclusion and Future Directions
The 1,2,4-triazine scaffold represents a highly promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the potential for chemical modification, offer a rich field for further exploration. The data presented in this guide highlight the potential of 1,2,4-triazine derivatives to rival and, in some cases, surpass the efficacy of current standard-of-care treatments in vitro.
Future research should focus on:
-
Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Translation of the promising in vitro results into preclinical animal models to assess efficacy and safety.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to facilitate rational drug design.
-
Combination Therapies: Exploring the synergistic effects of 1,2,4-triazine derivatives with existing therapeutic agents to overcome drug resistance.
The continued investigation of this versatile scaffold holds the promise of delivering a new generation of medicines to address unmet medical needs in oncology, virology, and infectious diseases.
References
- Fluit, A. C., et al. (2001). "Susceptibility of European Staphylococcus aureus isolates to antimicrobial agents." Antimicrobial Agents and Chemotherapy, 45(5), 1278-1284.
- CLYTE Technologies. (2025).
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- National Center for Biotechnology Information. (2021).
- Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection.
- Dr.Oracle. (2025). What are the alternative pharmaceutical treatments for positive influenza besides Tamiflu (oseltamivir)?
- Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- American Society of Clinical Oncology. (2024). Evolving Standards of Care in the Management of Localized Colorectal Cancer.
- National Center for Biotechnology Information.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- American Academy of Family Physicians. (2005). Management of Staphylococcus aureus Infections.
- Stanford University. Standard Chemotherapy for Colorectal Cancer.
- Chicago Health Magazine. (2020).
- University of Kansas Medical Center. The Annexin V Apoptosis Assay.
- Abcam. MTT assay protocol.
- National Center for Biotechnology Information. Nonconventional Therapeutics against Staphylococcus aureus.
- The Medical Letter, Inc. (2025). Antiviral Drugs for Seasonal Influenza for 2025-2026.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Drugs.com.
- American Society of Hematology. (2021). Blinatumomab Versus Standard-of-Care Chemotherapy in Acute Lymphocytic Leukemia.
- Centers for Disease Control and Prevention.
- MDPI. (2022). Antibiotic Resistance of Staphylococcus aureus Strains—Searching for New Antimicrobial Agents—Review.
- Moffitt Cancer Center. (2025). New Treatment Approach Could Redefine Standard Chemotherapy for Acute Myeloid Leukemia.
- ResearchGate. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds | Request PDF.
- American Cancer Society. (2024).
- National Center for Biotechnology Information.
- PubMed.
- Medscape. (2024). Acute Lymphoblastic Leukemia (ALL)
- American Cancer Society. (2025). Typical Treatment of Acute Myeloid Leukemia (Except APL).
- MDPI. (2023).
- American Cancer Society. (2025). Typical Treatment of Acute Lymphocytic Leukemia (ALL).
- PubMed.
- BPS Bioscience. Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit.
- National Center for Biotechnology Information. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors.
- BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.
- Canadian Cancer Society. Chemotherapy for colorectal cancer.
- National Center for Biotechnology Information.
- Taylor & Francis Online. Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors.
- PubMed.
- PubMed. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present)
- MDPI.
- National Center for Biotechnology Information.
- ResearchGate. An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative antibacterial activity of Vancocin and generic vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor properties of selected 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 12. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the efficacy of triazavirin versus oseltamivir in management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Antiviral properties, metabolism, and pharmacokinetics of a novel azolo-1,2,4-triazine-derived inhibitor of influenza A and B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Insights into bacterial interactions: Comparing fluorine-containing 1,2,4-triazoles to antibiotics using molecular docking and molecular dynamics approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. promega.com [promega.com]
- 27. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Compliant and Safe Chemical Waste Management
In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end when the experiment is over. The proper disposal of research compounds like 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one is a critical, yet often overlooked, aspect of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to manage your chemical waste streams confidently and responsibly, ensuring the protection of both personnel and the environment.
Immediate Safety Protocols: Handling and Temporary Storage
Waste Segregation and Containerization: The First Line of Defense
Proper segregation of chemical waste is fundamental to preventing hazardous reactions.
| Waste Stream | Container Type | Labeling Requirements |
| Solid this compound Waste | Sealable, chemically resistant container (e.g., HDPE) | "Hazardous Waste," full chemical name, and associated hazard warnings (e.g., "Irritant") |
| Contaminated Labware (e.g., pipette tips, gloves) | Lined, sealable container | "Hazardous Waste," and a description of the contents (e.g., "Contaminated Labware with this compound") |
| Solutions of this compound | Sealable, chemically compatible liquid waste container | "Hazardous Waste," full chemical name, solvent composition, and approximate concentration |
It is crucial to avoid mixing this waste with other chemical streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions, including the generation of toxic gases or fires.[5] Containers must be kept closed when not in use and stored in a designated satellite accumulation area.[6]
The Regulatory Landscape: Adherence to RCRA "Cradle-to-Grave" Mandates
The primary federal law governing the disposal of hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[7][8][9] RCRA gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from its generation to its ultimate disposal, a concept known as "cradle-to-grave" management.[9][10][11] As a generator of chemical waste, your institution is legally obligated to follow these regulations.
Step 1: Hazardous Waste Determination
The first and most critical step is to determine if this compound is a hazardous waste.[5] While this specific compound may not be explicitly listed as a hazardous waste, it is the generator's responsibility to make this determination.[12] Given its potential irritant properties based on similar compounds, it is best practice to manage it as a hazardous waste.
Step 2: Determine Your Generator Category
The EPA categorizes hazardous waste generators based on the quantity of waste produced per month.[8][13] These categories—Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), and Large Quantity Generators (LQGs)—have different regulatory requirements.[8] Consult with your institution's Environmental Health and Safety (EHS) department to determine your facility's generator status.
Step 3: The Disposal Pathway
For laboratory-scale waste, direct disposal by the researcher is not permitted. The established procedure involves a licensed hazardous waste disposal company.
Experimental Protocol: Waste Pickup and Manifesting
-
Accumulation: Collect waste in the properly labeled containers in your designated satellite accumulation area.
-
Pickup Request: Contact your institution's EHS department to schedule a waste pickup.
-
Manifesting: For off-site transportation, a Uniform Hazardous Waste Manifest is required.[6][13] This document tracks the waste from your facility to its final destination. Your EHS department will typically handle the completion of this form.
-
Transportation and Disposal: A certified hazardous waste transporter will collect the waste and deliver it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]
Final Disposition: Approved Disposal Methodologies
The ultimate disposal of this compound will be handled by the TSDF. The most common and environmentally sound method for organic compounds of this nature is high-temperature incineration.
-
Incineration: This process destroys the organic molecule, converting it to less harmful substances like carbon dioxide, water, and nitrogen oxides. The incinerator must be equipped with flue gas scrubbing technology to neutralize any acidic gases produced.[14]
-
Landfill: Direct landfilling of untreated chemical waste is generally prohibited.[9]
The decision on the final disposal method rests with the TSDF, which must operate in compliance with their RCRA permit.
Visualizing the Disposal Workflow
Caption: Workflow for the compliant disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and ensure that your institution remains in compliance with federal and state regulations. Always consult your institution's specific chemical hygiene plan and EHS department for guidance.
References
-
RCRA facts: An Overview of the Hazardous Waste Management Law - ERA Environmental. (2021-02-03). Retrieved from [Link]
-
What it Really Means to be RCRA Compliant with Hazardous Waste. (2019-07-17). Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. (2025-09-05). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025-08-13). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Summary of the Resource Conservation and Recovery Act. (2025-07-25). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal. (2016-12-05). AEG Environmental. Retrieved from [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). U.S. Environmental Protection Agency. Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management?. (2025-01-06). Chemistry For Everyone. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 6-Methyl-1,3,5-triazine-2,4-diamine 98 542-02-9 [sigmaaldrich.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. epa.gov [epa.gov]
- 7. era-environmental.com [era-environmental.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
- 14. chemicalbook.com [chemicalbook.com]
Navigating the Unseen: A Guide to Safely Handling 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
For the Researcher, by the Scientist: A Proactive Approach to Laboratory Safety
Disclaimer: The following guidelines are based on the known hazards of analogous chemical structures. It is imperative to treat 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one as a substance with potential hazards and to handle it with the utmost care. This guide supplements, but does not replace, a thorough risk assessment which should be conducted by the user.
Hazard Identification and Risk Assessment: Understanding the Potential Dangers
Based on data from similar triazine and triazinone compounds, this compound should be presumed to pose the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Serious Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
-
Harmful if Swallowed: Ingestion may be harmful.
Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 52553-11-4 | [1][2] |
| Molecular Formula | C₄H₇N₅O | [2] |
| Molecular Weight | 141.13 g/mol | [2][3] |
| Physical Form | Assumed to be a solid powder. | |
| Storage Temperature | Room Temperature |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Nitrile or other chemical-resistant gloves. | Prevents dermal absorption and skin irritation. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Eyes | Chemical safety goggles. | Protects against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Avoids inhalation of dusts. If weighing or performing other operations that may generate dust, a NIOSH-approved respirator with a particulate filter may be necessary based on your risk assessment. |
PPE Selection and Usage Workflow
Caption: PPE selection and usage workflow for handling this compound.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial for minimizing risk.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Have appropriate waste containers clearly labeled and ready for use.
-
-
Handling:
-
Wear all required PPE as outlined in Section 2.
-
Avoid the generation of dust. If transferring the solid, do so carefully and in a contained manner.
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from strong oxidizing agents, as these are incompatible with similar compounds.
-
Store away from heat, sparks, and open flames.
-
Emergency and Disposal Plan: Preparedness for the Unexpected
A clear and concise plan for emergencies and waste disposal is non-negotiable.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Cleanup Protocol:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate spill area and alert others in the vicinity.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the spill generates dust.
-
Contain the Spill: For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[5]
-
Absorb and Collect: Carefully sweep or scoop up the spilled material and place it into a clearly labeled, sealed container for hazardous waste disposal.[5][6]
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent solution, followed by a thorough water rinse. Collect all cleaning materials for disposal as hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.
Disposal Plan:
All waste containing this compound, including unused material, contaminated consumables, and spill cleanup debris, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and appropriate containers.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Disposal Decision Workflow
Caption: A stepwise workflow for the proper disposal of waste containing this compound.
By adhering to these proactive safety and handling protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety and environmental responsibility.
References
-
University of Florida, IFAS Extension. How to Handle Chemical Spills. [Link]
-
Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]
-
Cohizon Life Sciences. MATERIAL SAFETY DATA SHEET. [Link]
-
Clemson University Cooperative Extension. Pesticide Spill: Safe Management & Cleanup Guidelines. [Link]
-
University of Nebraska–Lincoln. Dealing with Pesticide Spills. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
